Product packaging for 4-(Aminomethyl)pyrimidin-2-amine(Cat. No.:CAS No. 929973-95-5)

4-(Aminomethyl)pyrimidin-2-amine

Cat. No.: B3168498
CAS No.: 929973-95-5
M. Wt: 124.14 g/mol
InChI Key: OXERKHYPNYNVSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-(Aminomethyl)pyrimidin-2-amine is a useful research compound. Its molecular formula is C5H8N4 and its molecular weight is 124.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8N4 B3168498 4-(Aminomethyl)pyrimidin-2-amine CAS No. 929973-95-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(aminomethyl)pyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4/c6-3-4-1-2-8-5(7)9-4/h1-2H,3,6H2,(H2,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXERKHYPNYNVSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1CN)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801304205
Record name 2-Amino-4-pyrimidinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801304205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

929973-95-5
Record name 2-Amino-4-pyrimidinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=929973-95-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-4-pyrimidinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801304205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-imino-1,2-dihydropyrimidin-4-yl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 4-(Aminomethyl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential applications of 4-(aminomethyl)pyrimidin-2-amine (CAS No: 929973-95-5). This bifunctional heterocyclic compound, incorporating a key 2-aminopyrimidine scaffold and a reactive aminomethyl group, is a valuable building block for medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering insights into its characterization, handling, and utility in the synthesis of complex molecular architectures with therapeutic potential. While experimental data for this specific molecule is limited, this guide synthesizes available information and provides expert analysis based on structurally related compounds.

Introduction

The pyrimidine nucleus is a cornerstone in the architecture of biologically significant molecules, from the nucleobases of our DNA and RNA to a multitude of approved therapeutic agents.[1][2] The inherent biological relevance of this heterocycle has made it a privileged scaffold in medicinal chemistry. Compounds featuring the pyrimidine core exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4] The 2-aminopyrimidine moiety, in particular, is a well-established pharmacophore known for its ability to form key hydrogen bond interactions with biological targets, most notably protein kinases.[5]

This compound presents itself as a particularly interesting building block. It combines the established biological relevance of the 2-aminopyrimidine core with a versatile aminomethyl side chain. This primary amine serves as a convenient handle for synthetic elaboration, allowing for its incorporation into larger molecules through amide bond formation, reductive amination, or other nucleophilic reactions. This dual functionality makes it an attractive starting material for the generation of compound libraries in the pursuit of novel therapeutics.

This guide aims to provide a detailed technical resource on this compound, covering its fundamental properties, synthetic routes, reactivity profile, and potential applications, with a strong emphasis on its role in drug discovery.

Chemical and Physical Properties

PropertyValueSource
IUPAC Name (2-aminopyrimidin-4-yl)methanamineN/A
CAS Number 929973-95-5[6]
Molecular Formula C₅H₈N₄[6]
Molecular Weight 124.14 g/mol [6]
Appearance Off-white to pale yellow solid (predicted)N/A
Melting Point Not availableN/A
Boiling Point Predicted: 224.3 ± 15.0 °C at 760 mmHg[7]
Density Predicted: 1.138 ± 0.06 g/cm³[7]
pKa Predicted: 7.46 ± 0.29N/A
Solubility Soluble in water (predicted)[7]

Spectroscopic Characterization (Predicted)

Due to a lack of publicly available experimental spectra for this compound, this section provides predicted spectroscopic data based on the analysis of structurally similar compounds, such as 4-(aminomethyl)pyridine and other substituted 2-aminopyrimidines.[2][8][9] These predictions serve as a guide for researchers in characterizing this molecule.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the pyrimidine ring protons, the aminomethyl protons, and the protons of the two amino groups.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationNotes
Pyrimidine H-6~8.2Doublet1HCoupled to H-5.
Pyrimidine H-5~6.8Doublet1HCoupled to H-6.
-CH₂-~3.9Singlet2HMethylene protons adjacent to the pyrimidine ring.
-CH₂-NH₂Broad singlet2HProtons of the primary aminomethyl group.
Ring -NH₂Broad singlet2HProtons of the primary amino group on the pyrimidine ring.

Note: The chemical shifts of the NH₂ protons are highly dependent on the solvent and concentration and may exchange with D₂O.[10]

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

CarbonPredicted Chemical Shift (δ, ppm)Notes
Pyrimidine C-2~163Carbon bearing the amino group.
Pyrimidine C-4~160Carbon bearing the aminomethyl group.
Pyrimidine C-6~158
Pyrimidine C-5~115
-CH₂-~45Methylene carbon.
Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the amino groups and the aromatic pyrimidine ring.

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityNotes
N-H Stretch (primary amines)3400-3250Medium-StrongTwo bands are expected for the symmetric and asymmetric stretches of the two NH₂ groups.[4]
C-H Stretch (aromatic)3100-3000Medium
N-H Bend (primary amines)1650-1580Medium-StrongScissoring vibration of the NH₂ groups.[4]
C=N and C=C Stretch (aromatic ring)1600-1450Medium-StrongVibrations of the pyrimidine ring.
C-N Stretch1350-1250Medium-StrongStretching of the C-N bonds.[4]
Mass Spectrometry (Predicted)

Electron ionization (EI) mass spectrometry is expected to show a molecular ion peak and characteristic fragmentation patterns.

m/zInterpretation
124Molecular ion [M]⁺
108Loss of NH₂ radical
95Loss of CH₂NH radical
79Fragmentation of the pyrimidine ring

Synthesis and Purification

Proposed Synthetic Pathway

A logical synthetic approach would involve the cyclocondensation of a suitable 1,3-dielectrophile with guanidine. A key intermediate would be a protected form of 4-aminomethyl-1,3-dicarbonyl compound or its synthetic equivalent. A more direct route could start from a pre-formed pyrimidine with a suitable functional group at the 4-position that can be converted to an aminomethyl group.

A practical synthesis could start from 2-amino-4-chloro-pyrimidine, which is commercially available. The chloro substituent can be displaced by a cyanide group, followed by reduction of the nitrile to the desired aminomethyl group.

Diagram: Proposed Synthesis of this compound

G cluster_0 Step 1: Nucleophilic Substitution cluster_1 Step 2: Reduction 2-amino-4-chloropyrimidine 2-amino-4-chloropyrimidine 2-amino-4-cyanopyrimidine 2-amino-4-cyanopyrimidine 2-amino-4-chloropyrimidine->2-amino-4-cyanopyrimidine NaCN, DMSO 2-amino-4-cyanopyrimidine_2 2-amino-4-cyanopyrimidine This compound This compound 2-amino-4-cyanopyrimidine_2->this compound H₂, Raney Ni or LiAlH₄

Caption: A plausible two-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-amino-4-cyanopyrimidine

  • To a solution of 2-amino-4-chloropyrimidine (1.0 eq) in dimethyl sulfoxide (DMSO), add sodium cyanide (1.2 eq).

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice water.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield 2-amino-4-cyanopyrimidine.

Step 2: Synthesis of this compound

  • In a high-pressure vessel, suspend 2-amino-4-cyanopyrimidine (1.0 eq) in methanol saturated with ammonia.

  • Add a catalytic amount of Raney Nickel.

  • Pressurize the vessel with hydrogen gas (e.g., 50-100 psi) and heat to 50-70 °C with vigorous stirring.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After cooling and venting the hydrogen, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound.

Reactivity and Synthetic Applications

The chemical reactivity of this compound is dictated by the two primary amino groups and the electron-deficient nature of the pyrimidine ring.

  • N-Acylation: The aminomethyl group is generally more nucleophilic than the 2-amino group due to the electron-withdrawing nature of the pyrimidine ring. Selective acylation of the side-chain amine can be achieved under controlled conditions.

  • Reductive Amination: The aminomethyl group can participate in reductive amination reactions with aldehydes and ketones to form secondary and tertiary amines.

  • N-Alkylation: Both amino groups can undergo alkylation, although the side-chain amine is expected to be more reactive.

  • Reactions of the 2-Amino Group: The 2-amino group can undergo reactions typical of heterocyclic amines, such as diazotization followed by substitution (Sandmeyer-type reactions), although these may require harsh conditions. It can also be a key partner in cross-coupling reactions.

The bifunctional nature of this molecule makes it a valuable scaffold for building more complex structures. For instance, it can be used to synthesize libraries of compounds for high-throughput screening in drug discovery programs.

Diagram: Reactivity of this compound

G start This compound acylation N-Acylation start->acylation RCOCl, base reductive_amination Reductive Amination start->reductive_amination RCHO, NaBH(OAc)₃ alkylation N-Alkylation start->alkylation R-X, base

Caption: Key reactions of this compound.

Potential Applications in Drug Discovery

The 2-aminopyrimidine scaffold is a prominent feature in a number of kinase inhibitors.[5] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in many diseases, including cancer. The 2-amino group of the pyrimidine ring often forms a key hydrogen-bonding interaction with the hinge region of the kinase active site, which is essential for potent inhibition.

Given this precedent, this compound is an excellent starting point for the design and synthesis of novel kinase inhibitors. The aminomethyl group can be functionalized to introduce various substituents that can interact with other regions of the kinase active site, potentially leading to improved potency and selectivity. For example, it could be used as a linker to attach fragments that bind to the solvent-exposed region or other pockets within the enzyme.

Beyond kinase inhibition, pyrimidine derivatives have shown promise as antagonists for G-protein coupled receptors (GPCRs) and as antimicrobial agents. The structural versatility of this compound makes it a valuable tool for exploring these and other therapeutic areas.

Safety and Handling

Based on available safety data for structurally similar compounds, this compound should be handled with care. It is predicted to be an irritant to the skin, eyes, and respiratory system.[5]

Precautionary Measures:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

  • In case of contact, wash the affected area immediately with plenty of water.

  • Store in a tightly sealed container in a cool, dry place.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for synthetic and medicinal chemistry. Its combination of a biologically relevant 2-aminopyrimidine core and a synthetically tractable aminomethyl group makes it an attractive starting material for the development of novel therapeutic agents, particularly in the area of kinase inhibition. While there is a need for more comprehensive experimental characterization of this compound, this technical guide provides a solid foundation for its use in research and drug discovery endeavors. The synthetic strategies, predicted spectroscopic data, and discussion of its reactivity and potential applications will be a useful resource for scientists working at the forefront of chemical and pharmaceutical research.

References

The Aminopyrimidine Scaffold: A Privileged Motif in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Biological Activity of Aminopyrimidine Derivatives

Authored by: A Senior Application Scientist

Introduction: The Enduring Significance of the Pyrimidine Core

The pyrimidine ring, a foundational aromatic heterocycle, is a cornerstone of life itself, forming the structural basis of nucleobases such as cytosine, thymine, and uracil in DNA and RNA.[1] This inherent biological relevance has positioned the pyrimidine scaffold as a "privileged structure" in medicinal chemistry. Its synthetic tractability and the diverse chemical space accessible through substitution have led to its incorporation into a vast array of therapeutic agents with applications spanning from antimicrobial and antiviral to anticancer and anti-inflammatory domains.[1][2][3] This guide will delve into the rich biological activities of aminopyrimidine derivatives, with a particular focus on the structural isomer 4-(Aminomethyl)pyrimidin-2-amine and its close analogs. While direct research on this compound is limited, a wealth of information on related aminopyrimidines provides a strong foundation for understanding its potential biological roles and offers a roadmap for future investigation.

Synthetic Strategies: Accessing the Aminopyrimidine Core

The synthesis of aminopyrimidine derivatives is well-established, with several robust methods available to researchers. A common and industrially significant approach involves the condensation of a C3 unit with a C2 unit, such as acetamidine. For instance, the synthesis of 4-amino-5-aminomethyl-2-methylpyrimidine, a key intermediate for Vitamin B1, can be achieved through the reaction of an enamine with acetamidine, followed by hydrogenation.[2] Continuous flow synthesis has also been successfully applied, offering an efficient and scalable route to these important building blocks.[4] The versatility of these synthetic routes allows for the introduction of a wide range of substituents, enabling the fine-tuning of the molecule's physicochemical properties and biological activity.

A Spectrum of Biological Activity: From Essential Vitamins to Targeted Therapeutics

The aminopyrimidine scaffold is a chameleon in the world of pharmacology, capable of interacting with a diverse array of biological targets. The following sections will explore the multifaceted biological activities of aminopyrimidine derivatives, drawing on key examples from the scientific literature.

A Foundational Role: The Precursor to Vitamin B1 (Thiamine)

One of the most well-documented roles of an aminopyrimidine derivative is that of 5-(Aminomethyl)-2-methylpyrimidin-4-amine, also known as Grewe diamine, as a crucial intermediate in the biosynthesis of Vitamin B1 (thiamine).[4][5][6][7] Thiamine is an essential cofactor for enzymes involved in carbohydrate metabolism, and its deficiency leads to the neurological and cardiovascular disease beriberi.[5][6] The pyrimidine moiety of thiamine is synthesized from 5-(Aminomethyl)-2-methylpyrimidin-4-amine, which is then coupled with a thiazole precursor to form the active vitamin.[5][6] This vital role underscores the fundamental importance of the aminopyrimidine core in cellular metabolism.

Diagram: Thiamine Biosynthesis Pathway

thiamine_biosynthesis 5-(Aminomethyl)-2-methylpyrimidin-4-amine 5-(Aminomethyl)-2-methylpyrimidin-4-amine Thiamine Thiamine 5-(Aminomethyl)-2-methylpyrimidin-4-amine->Thiamine Coupling Reaction Thiazole Precursor Thiazole Precursor Thiazole Precursor->Thiamine

Caption: Simplified pathway of Thiamine (Vitamin B1) synthesis.

Targeting the Kinome: Aminopyrimidines as Kinase Inhibitors

The structural similarity of the aminopyrimidine scaffold to the purine ring of ATP has made it a highly effective pharmacophore for the design of kinase inhibitors.[8] Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.

A notable example is the development of novel pyrimidin-2-amine derivatives as potent inhibitors of Polo-like kinase 4 (PLK4), a master regulator of centriole duplication.[9] Overexpression of PLK4 is observed in various cancers, making it an attractive therapeutic target. Researchers have successfully employed a scaffold hopping strategy to develop aminopyrimidine-based PLK4 inhibitors with IC50 values in the low nanomolar range.[9] These compounds have demonstrated excellent antiproliferative activity against breast cancer cell lines.[9]

Furthermore, the aminopyrimidine core is a key feature in inhibitors of other kinases, such as Epidermal Growth Factor Receptor (EGFR), which is frequently overexpressed in solid tumors.[3] The versatility of the aminopyrimidine scaffold allows for the development of both broad-spectrum and highly selective kinase inhibitors.

Table: Representative Aminopyrimidine-Based Kinase Inhibitors

Compound ClassTarget KinaseReported Activity (IC50)Reference
Pyrimidin-2-amine derivativesPLK40.0067 µM[9]
Imidazole–pyrimidine–sulfonamide hybridsEGFRGrowth inhibitions up to 95%[3]
4-Amino-thieno[2,3-d]pyrimidinesTie-20.07 µM[10]
4-Aminopyrazolopyrimidine derivativesSrc0.9 nM[11]
Modulating the Immune Response: Antihistamine and Anti-inflammatory Properties

The aminopyrimidine scaffold has also been explored for its potential to modulate the immune system. A series of 2-aminopyrimidines have been synthesized and identified as ligands for the histamine H4 receptor (H4R).[12] The H4 receptor is primarily expressed on immune cells and is involved in inflammatory and allergic responses. Optimization of an initial high-throughput screening hit led to the discovery of potent H4R antagonists with anti-inflammatory and antinociceptive activity in animal models, suggesting the therapeutic potential of these compounds in pain and inflammation.[12]

In addition to antihistamine activity, various pyrimidine derivatives have demonstrated broader anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes and the suppression of nitric oxide (NO) production.[1]

Combating Infectious Diseases: Antimalarial and Antiviral Potential

The aminopyrimidine core has been incorporated into novel antimalarial agents. 2-Aminopyrimidine-based 4-aminoquinolines have shown potent in vitro activity against both drug-sensitive and drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[13] These compounds are thought to exert their effect by interfering with heme detoxification and binding to parasitic DNA.[13]

Furthermore, derivatives of 5-(4-amino-2-methylpyrimidin-5-yl)-1,3,4-oxadiazole have exhibited good antiviral activity against the tobacco mosaic virus.[7]

Structure-Activity Relationships (SAR): Decoding the Molecular Blueprint for Activity

The biological activity of aminopyrimidine derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring. SAR studies have revealed several key insights:

  • Substitution at the 2- and 4-positions: These positions are frequently modified to modulate potency and selectivity. The 2-amino group is a common feature and often participates in key hydrogen bonding interactions with the target protein.[9][14]

  • The role of the aminomethyl linker: In compounds like 4-(aminomethyl)pyrimidine, the aminomethyl group provides a flexible linker that can be used to attach larger chemical moieties, enabling the exploration of different binding pockets within a target protein.[8]

  • Fused ring systems: The fusion of other heterocyclic rings, such as pyrazole or thiophene, to the pyrimidine core can significantly enhance biological activity and introduce novel pharmacological properties.[10][11][15]

Diagram: General SAR of Aminopyrimidine Derivatives

sar cluster_0 Aminopyrimidine Core cluster_1 Key Interaction Site cluster_2 Modulation of Potency/Selectivity cluster_3 Flexible Linker pyrimidine N(1)C(2)N(3)C(4)C(5)C(6) 2-Amino 2-NH2 Target Protein Target Protein 2-Amino->Target Protein H-bonding 4-Substituent 4-R1 4-Substituent->Target Protein Hydrophobic/Polar Interactions Aminomethyl -(CH2)n-NH2 Aminomethyl->Target Protein Accessing deeper pockets

Caption: Key structural features influencing the biological activity of aminopyrimidines.

Experimental Protocols: A Guide to Assessing Biological Activity

To evaluate the biological activity of novel aminopyrimidine derivatives, a variety of in vitro and in vivo assays can be employed. The following is a generalized protocol for an in vitro kinase inhibition assay, a common method for assessing the potency of potential kinase inhibitors.

Protocol: In Vitro Kinase Inhibition Assay (e.g., PLK4)
  • Reagents and Materials:

    • Recombinant human PLK4 enzyme

    • Kinase substrate (e.g., a specific peptide)

    • ATP (Adenosine triphosphate)

    • Test compound (aminopyrimidine derivative) dissolved in DMSO

    • Kinase assay buffer

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

    • Microplate reader

  • Procedure:

    • Prepare a serial dilution of the test compound in DMSO.

    • In a 96-well or 384-well plate, add the kinase assay buffer.

    • Add the test compound at various concentrations to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

    • Add the recombinant PLK4 enzyme to all wells except for the no-enzyme control.

    • Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.

    • Incubate the plate at the optimal temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).

    • Stop the reaction and measure the amount of product formed (or remaining ATP) using a suitable detection reagent and a microplate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the controls.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) by fitting the data to a dose-response curve.

Conclusion and Future Perspectives

The aminopyrimidine scaffold is a remarkably versatile and enduringly relevant motif in drug discovery. Its presence in essential biomolecules and its ability to interact with a wide range of therapeutic targets have solidified its status as a privileged structure. While direct biological data on this compound remains to be elucidated, the extensive research on its analogs provides a compelling rationale for its investigation. Future research should focus on the synthesis and biological evaluation of this compound and its derivatives against various targets, particularly kinases and G-protein coupled receptors. The continued exploration of the chemical space around the aminopyrimidine core promises to yield novel therapeutic agents with improved potency, selectivity, and safety profiles.

References

Introduction: The Pyrimidine Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-(Aminomethyl)pyrimidin-2-amine Derivatives and Analogs for Drug Discovery Professionals

The pyrimidine ring system, a fundamental heterocyclic scaffold, is a cornerstone of medicinal chemistry and chemical biology. As a critical component of nucleobases like cytosine, thymine, and uracil, it is intrinsically recognized by biological systems.[1][2] This inherent biocompatibility, combined with its versatile chemical reactivity and ability to form multiple hydrogen bonds, makes the pyrimidine nucleus a privileged scaffold in drug design.[3][4] Derivatives of pyrimidine have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][5]

This guide focuses specifically on the This compound scaffold and its analogs. This substitution pattern provides a unique three-dimensional vector for molecular exploration, with distinct points for modification: the 2-amino group, the 4-aminomethyl side chain, and the pyrimidine ring itself. These features allow for the fine-tuning of physicochemical properties and target engagement, making this class of compounds particularly valuable for developing highly potent and selective therapeutic agents, especially in the realm of kinase inhibition.

Part 1: Strategic Synthesis of the this compound Core

The synthetic accessibility of a chemical scaffold is paramount for its successful development in a drug discovery program. The this compound core can be constructed through several reliable synthetic routes, often involving the condensation of amidines with carbonyl compounds.[6] The choice of strategy depends on the desired substitution pattern and the scale of the synthesis.

A common and effective approach involves the construction of the pyrimidine ring followed by the introduction or modification of the aminomethyl side chain. For instance, a key intermediate such as a 4-chloro or 4-methylpyrimidine can be synthesized first, which is then elaborated to the final aminomethyl derivative.

Causality in Synthetic Protocol Design

The following protocol outlines a representative synthesis. The choices of reagents and conditions are deliberate:

  • Palladium Catalysis (Buchwald-Hartwig) : This is a powerful and versatile method for forming C-N bonds, essential for coupling amines to the pyrimidine core. The choice of phosphine ligand (e.g., X-Phos) is critical for reaction efficiency, as it stabilizes the palladium catalyst and facilitates the reductive elimination step.[7]

  • Protecting Groups : The use of protecting groups, such as the Boc (tert-butyloxycarbonyl) group on an amine, is crucial to prevent unwanted side reactions. The Boc group is stable under many reaction conditions but can be easily removed with acid (e.g., HCl), ensuring the desired amine is revealed only at the appropriate step.

  • Nucleophilic Substitution : The displacement of a leaving group (like a chlorine atom) on the pyrimidine ring with an amine is a fundamental step. The reaction is often facilitated by a non-nucleophilic base (e.g., K₂CO₃ or DIPEA) to neutralize the HCl generated during the reaction, driving it to completion.[6][7]

General Synthetic Workflow Diagram

G cluster_steps Reaction Sequence Start1 2,4-Dichloropyrimidine Step1 Step 1: Nucleophilic Substitution at C4 Start1->Step1 Start2 Primary/Secondary Amine (R1-NH-R2) Step2 Step 2: C-N Coupling at C2 (e.g., Buchwald-Hartwig) Start2->Step2 Pd Catalyst, Ligand, Base Start3 Boc-protected Aminomethyl precursor Start3->Step1 Base (e.g., DIPEA) Step1->Step2 Step3 Step 3: Deprotection Step2->Step3 Acid (e.g., HCl) Final Final Derivative: 4-(Aminomethyl)-N2-substituted-pyrimidin-2-amine Step3->Final G TCR T-Cell Receptor (TCR) Signaling SLP76 SLP76 TCR->SLP76 Activates pSLP76 Phosphorylated SLP76 (Active) SLP76->pSLP76 Phosphorylation T_Cell_Activation T-Cell Activation (e.g., IL-2 Secretion) pSLP76->T_Cell_Activation HPK1 HPK1 Kinase pSLP76->HPK1 Activates Negative_Feedback Negative Feedback Loop HPK1->SLP76 Phosphorylates & Inhibits HPK1->Negative_Feedback Inhibitor 4-Aminopyrimidine Derivative (Inhibitor) Inhibitor->HPK1 BLOCKS G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection A Prepare serial dilution of test compound B Add Kinase, Substrate, ATP, and Compound to well A->B C Incubate (e.g., 60 min) B->C D Add ADP-Glo™ Reagent (Stop reaction, deplete ATP) C->D E Add Kinase Detection Reagent (Convert ADP to light) D->E F Read Luminescence E->F G Calculate IC50 F->G

References

discovery and history of 4-(Aminomethyl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery, Synthesis, and Significance of Aminomethyl-Substituted 2-Aminopyrimidines

Introduction

The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. While a detailed historical record for the specific molecule, 4-(aminomethyl)pyrimidin-2-amine, is not extensively documented in seminal literature, the broader class of aminomethyl-substituted 2-aminopyrimidines holds significant scientific importance. This guide will provide an in-depth exploration of this chemical family, with a particular focus on its most prominent and historically significant member: 5-(Aminomethyl)-2-methylpyrimidin-4-amine, also known as Grewe diamine.

This compound is a critical intermediate in the industrial synthesis of Vitamin B1 (Thiamine), a discovery that was pivotal in nutritional science and medicine.[1][2] The principles of its synthesis and its biological role serve as a foundational case study for understanding the broader utility of this class of molecules. Furthermore, the guide will delve into the modern therapeutic applications of other 2-aminopyrimidine derivatives, which have emerged as potent inhibitors of various protein kinases and other biological targets.[3][4][5]

This document is intended for researchers, scientists, and drug development professionals, providing both historical context and practical, field-proven insights into the chemistry and biology of these important heterocyclic compounds.

Part 1: Historical Context and Discovery

The story of aminomethyl-substituted 2-aminopyrimidines is inextricably linked to the elucidation of the structure of Vitamin B1 and the subsequent race to develop a commercially viable synthetic route.

The Quest for Vitamin B1

At the turn of the 20th century, the nutritional deficiency disease beriberi was a major public health crisis, particularly in Asia. The isolation of the anti-beriberi factor, named thiamine, and the determination of its structure—a thiazole ring linked to a pyrimidine moiety—was a landmark achievement in biochemistry.[1] This discovery spurred a global effort in the 1930s to synthesize this essential vitamin, with companies like Hoffmann-La Roche and Merck leading the charge.[1][2]

Grewe Diamine: The Key Intermediate

A critical breakthrough in the industrial synthesis of thiamine was the development of an efficient method to produce the pyrimidine half of the molecule, 5-(aminomethyl)-2-methylpyrimidin-4-amine. This compound is now widely known as "Grewe diamine," named after its discoverer.[1][2][6] The development of a scalable synthesis for Grewe diamine was a pivotal step that made the widespread and affordable production of Vitamin B1 possible, leading to the fortification of foods and the virtual eradication of beriberi.[1]

The core challenge was to construct the pyrimidine ring with the correct substitutions: an amino group at position 4, a methyl group at position 2, and a reactive handle at position 5 that could be converted to an aminomethyl group for subsequent coupling with the thiazole moiety.[1] Various synthetic strategies have been developed over the decades, reflecting an evolution in chemical manufacturing processes.[1][2][7]

Part 2: Synthesis and Chemical Properties

The synthesis of aminomethyl-substituted 2-aminopyrimidines, particularly Grewe diamine, has been a subject of intense study, with a focus on scalability, cost-effectiveness, and process safety.

Established Synthetic Routes to Grewe Diamine

Two main approaches have proven to be scalable for the industrial production of Grewe diamine.[7] Both routes converge on a common intermediate, 4-amino-2-methylpyrimidine-5-carbonitrile, which is then reduced to the final product.

Route 1: The Vilsmeier Reagent Approach

This method starts with the relatively inexpensive 2-cyanoacetamide. The key steps are:

  • Reaction of 2-cyanoacetamide with a Vilsmeier reagent to form an enamine.

  • Condensation of the enamine with acetamidine to construct the pyrimidine ring, yielding 4-amino-2-methylpyrimidine-5-carbonitrile.

  • Subsequent hydrogenation of the nitrile group to afford 5-(aminomethyl)-2-methylpyrimidin-4-amine.

This process has an overall yield of approximately 65%.[7]

Route 2: The Malononitrile Approach

An alternative and slightly higher-yielding approach begins with malononitrile:

  • Treatment of malononitrile with an ionic salt prepared in situ from dimethylformamide (DMF) and dimethyl sulfate.

  • The resulting intermediate is reacted directly with acetamidine hydrochloride to yield the same common intermediate, 4-amino-2-methylpyrimidine-5-carbonitrile.

  • Hydrogenation of the nitrile provides the target Grewe diamine.

This route boasts an overall yield of around 70% and is well-suited for industrial application.[7]

Modern Advancements: Continuous Flow Synthesis

More recently, a fully continuous flow synthesis of Grewe diamine has been developed, offering advantages in terms of safety, efficiency, and scalability.[8] This process involves three chemical transformations performed in six sequential continuous flow devices, starting from 2-cyanoacetamide. The key stages are:

  • Continuous flow synthesis of 4-amino-2-methylpyrimidine-5-carbonitrile.

  • Continuous hydrogenation of the nitrile.

  • Continuous hydrolysis/work-up steps.

This integrated process achieves an impressive 84% total yield with a significantly reduced residence time.[8]

Experimental Protocol: Scalable Synthesis of 4-amino-2-methylpyrimidine-5-carbonitrile (Common Intermediate)

The following protocol is a generalized representation based on the malononitrile approach.[7]

Materials:

  • Malononitrile

  • Dimethylformamide (DMF)

  • Dimethyl sulfate

  • Acetamidine hydrochloride

  • Appropriate solvent (e.g., methanol)

Procedure:

  • In a suitable reaction vessel, prepare the ionic salt in situ by reacting DMF with dimethyl sulfate under controlled temperature conditions.

  • Add malononitrile to the reaction mixture. The reaction is typically exothermic and may require cooling to maintain the desired temperature.

  • Allow the reaction to proceed until the formation of the intermediate enamine is complete (monitoring by TLC or LC-MS is recommended).

  • In a separate vessel, prepare a solution of acetamidine hydrochloride in the chosen solvent.

  • Add the acetamidine solution to the enamine mixture.

  • Heat the reaction mixture to reflux and maintain for several hours until the cyclization is complete.

  • Cool the reaction mixture and isolate the crude 4-amino-2-methylpyrimidine-5-carbonitrile by filtration.

  • Purify the product by recrystallization from a suitable solvent.

Visualization of Synthetic Pathways

G cluster_0 Route 1: Vilsmeier Approach cluster_1 Route 2: Malononitrile Approach 2-Cyanoacetamide 2-Cyanoacetamide Enamine Enamine 2-Cyanoacetamide->Enamine Vilsmeier Reagent Intermediate 4-Amino-2-methylpyrimidine -5-carbonitrile Enamine->Intermediate Acetamidine Grewe_Diamine 5-(Aminomethyl)-2-methylpyrimidin -4-amine (Grewe Diamine) Intermediate->Grewe_Diamine Hydrogenation (Reduction) Malononitrile Malononitrile Malononitrile->Intermediate DMF, Dimethyl Sulfate, Acetamidine HCl

Caption: Convergent synthetic routes to Grewe diamine.

Part 3: Biological Significance and Therapeutic Applications

The biological importance of the aminomethyl-substituted 2-aminopyrimidine scaffold extends far beyond its role as a vitamin precursor. Its ability to engage with biological targets, particularly as an ATP-competitive inhibitor, has made it a valuable core for modern drug discovery.

Role in Thiamine Metabolism

In many organisms, Grewe diamine is not just a synthetic precursor but also a substrate in the thiamine salvage pathway.[6] The enzyme thiaminase II can hydrolyze the aminomethyl group to form 4-Amino-5-hydroxymethyl-2-methylpyrimidine (HMP), a direct precursor for thiamine biosynthesis. This highlights the molecule's fundamental role in the metabolism of this essential cofactor.[6]

2-Aminopyrimidines as Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology. The pyrimidine core can effectively mimic the purine ring of ATP, allowing compounds built on this scaffold to bind to the ATP-binding site of kinases and inhibit their activity.[9] The 2-amino group often forms a critical hydrogen bond with the "hinge" region of the kinase domain, a common feature of many kinase inhibitors.

A notable example is the discovery of AMG 900, a potent and selective inhibitor of Aurora kinases, which are key regulators of cell division and are often overexpressed in cancer.[3][10] The structure of AMG 900 features a 2-aminopyrimidine core. Similarly, derivatives of 2-aminopyrimidine have been developed as potent inhibitors of Polo-like kinase 4 (PLK4), another important target in oncology.[4]

Visualization of a Representative Kinase Inhibition Pathway

G cluster_0 Kinase Activity ATP ATP Kinase Kinase (e.g., Aurora, PLK4) ATP->Kinase Substrate Substrate Protein Substrate->Kinase Product Phosphorylated Substrate Kinase->Product Phosphorylation Downstream_Signaling Cell Proliferation, Survival Product->Downstream_Signaling Activates 2-AP_Inhibitor 2-Aminopyrimidine Inhibitor (e.g., AMG 900) 2-AP_Inhibitor->Kinase Binds to ATP pocket, Blocks activity

Caption: Mechanism of action for 2-aminopyrimidine kinase inhibitors.

Other Therapeutic Areas

The versatility of the 2-aminopyrimidine scaffold has led to its exploration in a wide range of therapeutic areas:

  • Antiproliferative Agents: Beyond kinase inhibition, some derivatives have been shown to inhibit tubulin polymerization, acting as anti-mitotic agents.[11]

  • Histamine H4 Receptor Ligands: Certain 2-aminopyrimidines have been identified as potent ligands for the histamine H4 receptor, with potential applications in treating inflammatory conditions and pain.[12]

  • Werner (WRN) Helicase Inhibitors: Novel 2-amino-4-(trifluoromethyl)pyrimidine derivatives are being investigated as potential anticancer agents that target WRN helicase, particularly in microsatellite instability-high (MSI-H) tumors.[13][14]

Part 4: Quantitative Data and Future Directions

The development of new aminopyrimidine derivatives is often guided by structure-activity relationship (SAR) studies, where systematic modifications are made to the core scaffold to optimize potency, selectivity, and pharmacokinetic properties.

Structure-Activity Relationship (SAR) Summary
Position of SubstitutionGeneral RoleExample ModificationImpact
C2-Amino Hinge-binding in kinasesUnsubstituted or mono-substitutedEssential for kinase activity; substitution can modulate selectivity.
C4 Occupies hydrophobic pocketsAryl groups, piperazine moietiesSignificantly impacts potency and selectivity. Can be tuned to target specific kinases or receptors.[12]
C5 Vector for further modificationAminomethyl, carbonitrile, halogensProvides a point for extension into solvent-exposed regions or for introducing additional interactions.
C6 Modulates propertiesAlkyl, aryl groupsCan influence solubility, metabolic stability, and potency.[12]
Future Outlook

The aminomethyl-substituted 2-aminopyrimidine scaffold continues to be a fertile ground for drug discovery. Future research is likely to focus on:

  • Developing highly selective inhibitors for specific kinase isoforms to minimize off-target effects and improve safety profiles.

  • Exploring novel biological targets beyond kinases, as suggested by the work on helicases and histamine receptors.

  • Applying modern synthetic methods , such as continuous flow chemistry and DNA-encoded library technology, to rapidly generate and screen diverse libraries of these compounds.

  • Investigating their potential in combination therapies , particularly in oncology, where targeting multiple pathways is often necessary.

Conclusion

From its historical roots as a key building block for an essential vitamin to its modern role as a versatile scaffold for targeted therapeutics, the aminomethyl-substituted 2-aminopyrimidine family has a rich and impactful history. The journey of Grewe diamine from a synthetic challenge to a cornerstone of public health illustrates the profound impact of process chemistry. Today, the principles learned from its synthesis and the biological insights gained from its derivatives continue to drive innovation in drug discovery, promising new treatments for a range of human diseases. The ongoing exploration of this chemical space ensures that the legacy of the 2-aminopyrimidine core will continue to grow for years to come.

References

An In-depth Technical Guide to the Potential Mechanism of Action of 4-(Aminomethyl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Researcher: The specific mechanism of action for 4-(aminomethyl)pyrimidin-2-amine is not extensively documented in publicly available scientific literature. This guide, therefore, serves as a comprehensive framework for the scientific professional, synthesizing data from structurally related pyrimidine derivatives to propose potential mechanisms of action and to provide a robust experimental workflow for their elucidation. As a Senior Application Scientist, the approach outlined herein is designed to be a self-validating system for investigating novel compounds of this class.

Introduction: The Pyrimidine Scaffold as a Privileged Pharmacophore

The pyrimidine ring is a fundamental heterocyclic structure found in nucleic acids (cytosine, thymine, and uracil), and as such, it is a well-established and highly versatile scaffold in medicinal chemistry.[1][2] Its ability to engage in various biological interactions, including hydrogen bonding and π-stacking, has led to the development of numerous drugs with a wide array of therapeutic applications, including antimicrobial, antiviral, and anticancer agents.[1][3][4] The inherent biological relevance of the pyrimidine core makes this compound a compound of significant interest for further investigation.

Synthesizing a Mechanistic Hypothesis from Related Compounds

While the direct molecular targets of this compound are yet to be fully characterized, the biological activities of analogous compounds provide a strong foundation for forming an educated hypothesis regarding its potential mechanism of action.

Kinase Inhibition: A Prominent Target Class for Pyrimidine Derivatives

The pyrimidine scaffold is a common feature in many kinase inhibitors, often acting as an ATP-competitive inhibitor by mimicking the purine ring of ATP.[5] This allows for potent and often selective inhibition of various kinases involved in cell signaling pathways critical to cancer and inflammatory diseases.

For instance, a series of novel pyrimidin-2-amine derivatives have been developed as potent inhibitors of Polo-like kinase 4 (PLK4), a master regulator of centriole duplication.[6] Overexpression of PLK4 is associated with various cancers, making it a promising anticancer target.[6] In these inhibitors, the aminopyrimidine core forms key interactions with the hinge region of the kinase.[6]

Another example is the development of pyrimidine-based inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are transmembrane receptor tyrosine kinases implicated in several cancers.[7] The 1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold has been successfully utilized in designing potent FGFR inhibitors.[7]

Given these precedents, it is highly plausible that this compound could function as an inhibitor of one or more protein kinases.

Modulation of Inflammatory Pathways

Numerous pyrimidine derivatives have demonstrated significant anti-inflammatory properties.[2] Some pyrimidine-based drugs, such as proquazone and epirizole, are already in clinical use as anti-inflammatory agents.[2] The anti-inflammatory effects of pyrimidines can be mediated through various mechanisms, including the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and the suppression of nitric oxide (NO) production.[2][3]

A notable example is 2-amino-4-(3,4-(methylenedioxy)benzylamino)-6-(3-methoxyphenyl)pyrimidine (AMBMP), which has been shown to modulate Toll-like receptor (TLR) signaling in human monocytes.[8] In TLR-engaged monocytes, AMBMP suppresses cytokine production, an effect associated with the inactivation of GSK3β and the accumulation of β-catenin.[8] This highlights the potential for pyrimidine derivatives to interact with key signaling nodes in the innate immune system.

Antimicrobial and Antiviral Activities

The pyrimidine scaffold is also a key component of many antimicrobial and antiviral agents.[3] For example, Trimethoprim, an antibacterial drug, selectively inhibits bacterial dihydrofolate reductase (DHFR).[3] Furthermore, derivatives of 5-(aminomethyl)-2-methylpyrimidin-4-amine have been synthesized into compounds with antiviral activity against tobacco mosaic virus.[9]

The mechanism of antimicrobial action for pyrimidine derivatives can involve targeting essential bacterial enzymes, such as DNA gyrase.[4]

Proposed Experimental Workflow for Elucidating the Mechanism of Action

To systematically investigate the mechanism of action of this compound, the following experimental workflow is proposed. This workflow is designed to progress from broad, unbiased screening to specific target validation and pathway analysis.

experimental_workflow cluster_phase1 Phase 1: Target Identification cluster_phase2 Phase 2: In Vitro Target Validation cluster_phase3 Phase 3: Cellular & Pathway Analysis phenotypic_screening Phenotypic Screening (e.g., Anti-proliferation, Anti-inflammatory Assays) affinity_chromatography Affinity Chromatography-Mass Spectrometry phenotypic_screening->affinity_chromatography Identify Potential Targets target_based_screening Target-Based Screening (e.g., Kinase Panel, Receptor Panel) enzymatic_assays Enzymatic Assays (e.g., IC50 Determination) target_based_screening->enzymatic_assays Validate Hits binding_assays Binding Assays (e.g., SPR, ITC) affinity_chromatography->binding_assays Confirm Direct Binding target_engagement Cellular Target Engagement (e.g., CETSA, Western Blot for p-Substrate) enzymatic_assays->target_engagement binding_assays->target_engagement downstream_signaling Downstream Signaling Analysis (e.g., Western Blot, Reporter Assays) target_engagement->downstream_signaling Confirm Cellular Activity functional_assays Cellular Functional Assays (e.g., Cytokine Release, Cell Cycle Analysis) downstream_signaling->functional_assays Link to Cellular Phenotype

Caption: Experimental workflow for mechanism of action elucidation.

Detailed Protocol: Kinase Inhibition Profiling

Given the prevalence of kinase inhibition among pyrimidine derivatives, a primary step in characterizing this compound is to screen it against a broad panel of kinases.

Objective: To identify potential kinase targets of this compound and determine its selectivity profile.

Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions to create a range of concentrations for IC50 determination (e.g., 100 µM to 1 nM).

  • Kinase Panel Screening (Example: Caliper-based Mobility Shift Assay):

    • Utilize a commercial kinase profiling service (e.g., Eurofins, Promega) that offers a large panel of recombinant human kinases (e.g., >400 kinases).

    • Perform an initial screen at a high concentration (e.g., 10 µM) to identify primary hits (e.g., >50% inhibition).

  • IC50 Determination for Primary Hits:

    • For each identified hit, perform a dose-response assay.

    • Reaction Mixture:

      • Kinase buffer (specific to each kinase).

      • Recombinant kinase enzyme.

      • Fluorescently labeled peptide substrate.

      • ATP (at or near the Km for each kinase).

      • Varying concentrations of this compound.

    • Procedure:

      • Add all reaction components except ATP to a 384-well plate.

      • Incubate for 10 minutes at room temperature.

      • Initiate the reaction by adding ATP.

      • Incubate for the specified time and temperature for each kinase (e.g., 60 minutes at 30°C).

      • Stop the reaction by adding a stop solution.

      • Analyze the separation of substrate and product using a microfluidic capillary electrophoresis system (e.g., Caliper LabChip).

    • Data Analysis:

      • Calculate the percentage of inhibition for each concentration relative to a DMSO control.

      • Plot the percent inhibition versus the log of the inhibitor concentration.

      • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Hypothetical Signaling Pathway: Inhibition of a Pro-inflammatory Kinase

Based on the potential for this compound to act as a kinase inhibitor with anti-inflammatory properties, a hypothetical mechanism could involve the inhibition of a key kinase in a pro-inflammatory signaling pathway, such as a MAP kinase or a kinase involved in NF-κB activation.

signaling_pathway cluster_pathway Hypothetical Pro-inflammatory Signaling Pathway TLR TLR4 MyD88 MyD88 TLR->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex IkappaB IκBα IKK_complex->IkappaB phosphorylates for degradation NFkappaB NF-κB IkappaB->NFkappaB inhibits Nucleus Nucleus NFkappaB->Nucleus translocates to Cytokines Pro-inflammatory Cytokines (TNFα, IL-6) Nucleus->Cytokines induces transcription of compound This compound compound->TAK1 Hypothesized Inhibition

Caption: Hypothetical inhibition of the TAK1 kinase in the NF-κB pathway.

Quantitative Data Summary of Related Pyrimidine Derivatives

The following table summarizes the reported biological activities of various pyrimidine derivatives, providing context for the potential potency and therapeutic applications of this compound.

Compound/Derivative ClassTarget/ActivityReported Potency (IC50/Ki)Reference
Pyrimidin-2-amine derivativesPLK4 Inhibitors0.0067 µM - 0.0312 µM[6]
Aminopyrimidine derivativesBACE1 Inhibitors1.4 µM[10]
2-Aminopyrimidine-based 4-aminoquinolinesAnti-plasmodial (CQ-resistant strain)3.6 nM[11]
1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffoldSrc Kinase Inhibitors0.9 nM[7]
2, 4, 6-trisubstituted pyrimidinesAntibacterialNot specified[3]
5-substituted 2-amino-4,6-dihydroxypyrimidineNitric Oxide Production Inhibition2 µM[2]

Conclusion

While the precise mechanism of action for this compound remains to be elucidated, the rich history of the pyrimidine scaffold in medicinal chemistry provides a strong basis for directed investigation. The most probable mechanisms involve the inhibition of protein kinases or the modulation of inflammatory signaling pathways. The experimental workflow detailed in this guide offers a comprehensive and systematic approach to uncover the molecular targets and cellular effects of this promising compound, thereby paving the way for its potential development as a therapeutic agent.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 4-(Aminomethyl)pyrimidin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 4-(Aminomethyl)pyrimidin-2-amine Scaffolds

The 2-aminopyrimidine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs and biologically active compounds.[1][2][3][4] Its derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3][4] The introduction of an aminomethyl group at the 4-position of the pyrimidine ring creates a versatile building block, this compound, which allows for further structural modifications to modulate biological activity and pharmacokinetic properties. This guide provides a detailed protocol for the synthesis of this compound derivatives, focusing on a robust and widely applicable synthetic strategy.

Reaction Scheme and Mechanism

The synthesis of this compound derivatives can be approached through various synthetic routes. A common and effective strategy involves the reduction of a 2-aminopyrimidine-4-carbonitrile precursor. This multi-step synthesis is outlined below:

Scheme 1: Overall Synthetic Route

Synthetic_Route A 2-Amino-4-chloropyrimidine B 2-Aminopyrimidine-4-carbonitrile A->B NaCN, DMSO C This compound B->C Catalytic Hydrogenation (e.g., H2, Pd/C) or Chemical Reduction (e.g., LiAlH4) D Protected this compound C->D Protection (e.g., Boc2O) E Substituted this compound Derivative D->E Alkylation/Acylation/etc.

Caption: General synthetic scheme for this compound derivatives.

The initial step involves a nucleophilic aromatic substitution reaction where the chloro group at the 4-position of 2-amino-4-chloropyrimidine is displaced by a cyanide ion to form 2-aminopyrimidine-4-carbonitrile. This reaction is typically carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO).

The subsequent and key transformation is the reduction of the nitrile group to a primary amine. This can be achieved through catalytic hydrogenation using hydrogen gas and a metal catalyst such as palladium on carbon (Pd/C), or by chemical reduction with a strong hydride reagent like lithium aluminum hydride (LiAlH4). Catalytic hydrogenation is often preferred due to its milder reaction conditions and higher chemoselectivity.

To enable selective functionalization of the newly formed aminomethyl group, it is often necessary to protect the exocyclic 2-amino group. The tert-butyloxycarbonyl (Boc) group is a commonly used protecting group for amines due to its stability under various reaction conditions and its facile removal under acidic conditions.[5][6][7][8]

With the 2-amino group protected, the aminomethyl moiety can be selectively derivatized through various reactions such as alkylation, acylation, or reductive amination to introduce desired substituents.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Aminopyrimidine-4-carbonitrile

This protocol describes the conversion of 2-amino-4-chloropyrimidine to 2-aminopyrimidine-4-carbonitrile.

Materials:

  • 2-Amino-4-chloropyrimidine

  • Sodium cyanide (NaCN)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve 2-amino-4-chloropyrimidine (1.0 eq) in anhydrous DMSO.

  • Addition of Reagent: To the stirred solution, add sodium cyanide (1.2 eq) portion-wise at room temperature. Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, or until thin-layer chromatography (TLC) analysis indicates complete consumption of the starting material.

  • Work-up:

    • Cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.

    • Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers and wash with water, followed by brine.

    • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 2-aminopyrimidine-4-carbonitrile.

Protocol 2: Synthesis of this compound via Catalytic Hydrogenation

This protocol details the reduction of the nitrile to the primary amine.

Materials:

  • 2-Aminopyrimidine-4-carbonitrile

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H2)

  • Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)

  • Celite® or other filtration aid

Procedure:

  • Reaction Setup: To a hydrogenation flask, add 2-aminopyrimidine-4-carbonitrile (1.0 eq) and methanol or ethanol.

  • Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) to the flask. Caution: Pd/C can be pyrophoric. Handle with care, preferably under an inert atmosphere.

  • Hydrogenation:

    • Secure the flask to the hydrogenation apparatus.

    • Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

    • Pressurize the system with hydrogen gas (typically 50 psi or balloon pressure) and stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake. The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Carefully vent the hydrogen gas and purge the system with an inert gas (e.g., nitrogen or argon).

    • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with methanol or ethanol.

    • Combine the filtrates and concentrate the solvent under reduced pressure to yield the crude this compound.

Protocol 3: Boc-Protection of the 2-Amino Group

This protocol describes the selective protection of the exocyclic amino group.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc2O)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous MgSO4 or Na2SO4

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous DCM or THF in a round-bottom flask.

  • Base Addition: Add triethylamine (1.5 eq) or DIPEA to the solution and stir at room temperature.

  • Boc Anhydride Addition: Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

  • Work-up:

    • Quench the reaction by adding water.

    • Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO3 solution and brine.

    • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the Boc-protected derivative.

Data Presentation

Table 1: Summary of Expected Results for a Representative Synthesis

StepProductStarting MaterialReagentsSolventTypical Yield (%)
12-Aminopyrimidine-4-carbonitrile2-Amino-4-chloropyrimidineNaCNDMSO70-85
2This compound2-Aminopyrimidine-4-carbonitrileH2, 10% Pd/CMeOH85-95
3tert-butyl (4-(aminomethyl)pyrimidin-2-yl)carbamateThis compoundBoc2O, TEADCM80-90

Visualization of the Synthetic Workflow

Detailed_Workflow cluster_0 Step 1: Cyanation cluster_1 Step 2: Reduction cluster_2 Step 3: Protection start1 Dissolve 2-Amino-4-chloropyrimidine in DMSO add_nacn Add NaCN start1->add_nacn heat Heat to 80-90°C add_nacn->heat workup1 Aqueous Work-up & Extraction heat->workup1 purify1 Column Chromatography workup1->purify1 product1 2-Aminopyrimidine-4-carbonitrile purify1->product1 start2 Dissolve Nitrile in MeOH product1->start2 To Step 2 add_pdc Add 10% Pd/C start2->add_pdc hydrogenate Hydrogenate (H2) add_pdc->hydrogenate filter Filter through Celite® hydrogenate->filter concentrate Concentrate filter->concentrate product2 This compound concentrate->product2 start3 Dissolve Amine in DCM product2->start3 To Step 3 add_base Add TEA start3->add_base add_boc Add Boc2O add_base->add_boc workup2 Aqueous Work-up add_boc->workup2 purify2 Column Chromatography workup2->purify2 product3 Boc-Protected Amine purify2->product3

Caption: Detailed experimental workflow for the synthesis of Boc-protected this compound.

Trustworthiness and Self-Validating Systems

The protocols described herein are designed to be self-validating through rigorous in-process monitoring and characterization of intermediates and the final product.

  • Reaction Monitoring: Thin-layer chromatography (TLC) is a crucial tool for monitoring the progress of each reaction step. The disappearance of the starting material spot and the appearance of the product spot provide a qualitative measure of reaction completion.

  • Intermediate Characterization: It is highly recommended to characterize the products of each step using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm their identity and purity before proceeding to the next step. This ensures that any potential issues are identified and addressed early in the synthetic sequence.

  • Final Product Analysis: The final this compound derivative should be thoroughly characterized by ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and potentially Infrared (IR) spectroscopy to confirm its structure and purity. Purity should also be assessed by High-Performance Liquid Chromatography (HPLC).

References

Application Note: Utilizing 4-(Aminomethyl)pyrimidin-2-amine as a Novel Scaffold for Kinase Inhibitor Screening

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are a critical class of enzymes involved in cellular signaling; their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[1][2] The discovery of novel, potent, and selective kinase inhibitors remains a primary objective in therapeutic development. The pyrimidine core is a well-established "privileged scaffold" in kinase inhibitor design, primarily due to its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket.[3] This document provides detailed application notes and protocols for using 4-(Aminomethyl)pyrimidin-2-amine , a versatile and fragment-like chemical entity, as a foundational scaffold in kinase inhibitor screening campaigns. We outline a strategic, multi-tiered approach—from initial high-throughput biochemical screening to cellular target engagement—designed to identify and validate novel kinase inhibitors derived from this scaffold.

Introduction: The Rationale for a Pyrimidine-Based Screening Approach

The human kinome, comprising over 500 protein kinases, represents one of the most significant families of drug targets.[4] While numerous kinase inhibitors have reached the clinic, the demand for new chemical matter with improved selectivity and novel mechanisms of action is perpetual.[5] The aminopyrimidine scaffold is a recurring motif in many FDA-approved kinase inhibitors.[3][6] Its nitrogen atoms are perfectly positioned to act as hydrogen bond acceptors and donors, mimicking the adenine portion of ATP and anchoring the molecule within the enzyme's active site.[3]

This compound serves as an ideal starting point for a discovery campaign. Its small size and reactive amine groups provide a versatile platform for library synthesis through chemical elaboration, allowing for the systematic exploration of the chemical space around the kinase active site. This guide details a comprehensive screening cascade to effectively leverage this scaffold, moving promising initial hits through a rigorous validation process.

Compound Profile: this compound
PropertyValueSource
Chemical Structure Structure of this compound
CAS Number 45588-79-2[7]
Molecular Formula C₅H₈N₄Inferred
Molecular Weight 124.15 g/mol Inferred
IUPAC Name (2-aminopyrimidin-4-yl)methanamineInferred
Synonyms 4-Pyrimidinemethanamine, 2-amino-Inferred

The Kinase Inhibitor Screening Cascade: A Strategic Overview

A successful screening campaign is a phased process designed to efficiently identify potent and selective compounds while eliminating false positives. The workflow progresses from high-throughput methods to more complex, physiologically relevant assays.

G cluster_0 cluster_1 Biochemical Assays (In Vitro) cluster_2 Cell-Based Assays (In Cellulo) A Library Synthesis (Derivatives of Scaffold) B Primary HTS (Single Concentration) A->B Initial Hits C Dose-Response (IC50) Potency Determination B->C Confirmed Hits D Selectivity Profiling (Kinome Panel) C->D Potent Hits E Target Engagement (e.g., NanoBRET™) D->E Selective Hits F Functional Cellular Assay (e.g., Phosphorylation) E->F G Lead Compound F->G

Caption: The Kinase Inhibitor Screening Cascade.

This cascade approach ensures that resources are focused on compounds with the highest potential for therapeutic development. It begins with broad biochemical screening to identify any molecule with activity, followed by potency and selectivity determination, and finally, validation in a more complex cellular environment.[8]

Part I: Primary Biochemical Screening Protocol (ADP-Glo™ Assay)

Scientific Rationale: The primary screen aims to rapidly identify "hits" from a library of this compound derivatives. For this, a luminescence-based assay like ADP-Glo™ is ideal. It is a universal assay that measures the amount of ADP produced by the kinase reaction, which is a direct measure of enzyme activity.[1] This format is highly sensitive, amenable to high-throughput screening (HTS) in 384-well plates, and avoids the cost and safety concerns of radioactive methods.[4][9]

Protocol: Single-Point HTS against a Target Kinase

Materials:

  • Target Kinase and its specific peptide substrate

  • ATP (Adenosine 5'-triphosphate)

  • Test Compounds (derivatives of the scaffold, dissolved in 100% DMSO)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)[1]

  • ADP-Glo™ Kinase Assay Kit (Promega or similar)

  • Positive Control Inhibitor (e.g., Staurosporine)

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capability

Workflow Diagram:

G A 1. Dispense Compounds (Test, DMSO, Control) B 2. Add Kinase Enzyme A->B C 3. Pre-incubation (10 min, RT) B->C D 4. Initiate Reaction (Add ATP/Substrate Mix) C->D E 5. Kinase Reaction (60 min, 30°C) D->E F 6. Add ADP-Glo™ Reagent (Stop & Deplete ATP) E->F G 7. Incubation (40 min, RT) F->G H 8. Add Detection Reagent (Convert ADP -> ATP) G->H I 9. Incubation (30 min, RT) H->I J 10. Read Luminescence I->J

Caption: Workflow for the ADP-Glo™ Biochemical Assay.

Step-by-Step Methodology:

  • Compound Plating: In a 384-well plate, add 1 µL of test compounds to the designated wells for a final screening concentration of 10 µM. Add 1 µL of DMSO to "vehicle control" wells and 1 µL of a known inhibitor to "positive control" wells.

  • Kinase Addition: Prepare a solution of the target kinase in assay buffer. Add 5 µL to each well.

  • Inhibitor Pre-incubation: Gently mix the plate and incubate for 10 minutes at room temperature. This allows the compounds to bind to the kinase before the reaction starts.[1]

  • Reaction Initiation: Prepare a 2X ATP/Substrate mixture in assay buffer. The ATP concentration should ideally be at or near the Michaelis constant (Kₘ) for the kinase to ensure sensitive detection of competitive inhibitors.[10] Add 5 µL of this mixture to all wells to start the reaction.

  • Kinase Reaction: Incubate the plate at 30°C for 60 minutes. This time should be optimized to ensure the reaction is in the linear range (typically <20% ATP consumption).[11]

  • ADP Detection (Part 1): Add 10 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.[1]

  • ADP Detection (Part 2): Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase back into ATP and provides luciferase/luciferin to generate a light signal. Incubate for 30 minutes at room temperature.[1]

  • Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is directly proportional to the amount of ADP produced and, therefore, to kinase activity.

Data Analysis: Calculate the percent inhibition for each test compound using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_PositiveControl) / (Signal_VehicleControl - Signal_PositiveControl))

Compounds showing inhibition above a certain threshold (e.g., >50% or >3 standard deviations from the vehicle control mean) are considered "hits" and are advanced to secondary screening.

Part II: Secondary Assay - IC₅₀ Potency Determination

Scientific Rationale: Once hits are identified, their potency must be quantified. This is achieved by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC₅₀), which is the concentration of inhibitor required to reduce enzyme activity by 50%. This value is a critical metric for ranking compounds and establishing structure-activity relationships (SAR).[5]

Protocol: 10-Point Dose-Response Curve
  • Compound Preparation: For each hit compound, prepare a 10-point, 3-fold serial dilution series in 100% DMSO.

  • Assay Execution: Perform the ADP-Glo™ assay as described in Part I, but instead of a single concentration, add each concentration from the dilution series to the plate in triplicate.

  • Data Analysis:

    • For each concentration, calculate the percent inhibition.

    • Plot percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter sigmoidal dose-response curve using graphing software (e.g., GraphPad Prism, Origin).

    • The IC₅₀ value is derived directly from this curve fit.[1]

Data Presentation:

Summarize the results in a table for clear comparison.

Compound IDScaffold ModificationTarget KinaseIC₅₀ (nM)
Scaffold-001 This compoundKinase X>10,000
Derivative-A R₁ = PhenylKinase X850
Derivative-B R₂ = BenzylKinase X2,300
Derivative-C R₁ = 4-FluorophenylKinase X125
Staurosporine (Positive Control)Kinase X15

Part III: Selectivity Profiling

Scientific Rationale: An ideal drug candidate is highly selective for its intended target to minimize off-target effects and potential toxicity.[5] Kinase selectivity profiling involves testing potent compounds against a broad panel of kinases representing the human kinome. This step is crucial for understanding a compound's specificity and identifying potential liabilities early in the discovery process.[8][12]

Methodology: Potent hits (e.g., IC₅₀ < 1 µM) should be submitted to a commercial kinase profiling service or screened against an in-house panel. A common approach is to screen at a single high concentration (e.g., 1 µM) against hundreds of kinases.[5] The percent inhibition for each kinase is reported, providing a comprehensive selectivity profile.

Part IV: Cellular Target Engagement Assay (NanoBRET™)

Scientific Rationale: High potency in a biochemical assay does not always translate to cellular activity.[12] Factors like cell permeability, efflux pumps, and high intracellular ATP concentrations can reduce a compound's effectiveness. A target engagement assay directly measures whether a compound can enter a live cell and physically bind to its intended kinase target. The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a powerful technology for this purpose.[13]

Principle of NanoBRET™ Assay:

G cluster_0 No Inhibitor Present cluster_1 Inhibitor Present K1 Target Kinase-NanoLuc® T1 Fluorescent Tracer K1->T1 Tracer Binds L1 BRET Signal (High) T1->L1 Energy Transfer K2 Target Kinase-NanoLuc® T2 Fluorescent Tracer K2->T2 Tracer Displaced L2 BRET Signal (Low) T2->L2 No Energy Transfer I2 Inhibitor (Test Compound) I2->K2 Inhibitor Binds

Caption: Principle of the NanoBRET™ Target Engagement Assay.

Protocol Outline:

  • Cell Preparation: Use cells (e.g., HEK293) transiently or stably expressing the target kinase as a fusion protein with NanoLuc® luciferase.

  • Assay Plating: Plate the cells in a suitable white assay plate.

  • Compound and Tracer Addition: Add the test compound at various concentrations, followed by the addition of a specific fluorescent tracer that is known to bind the kinase.

  • Signal Measurement: After a brief incubation, measure both the donor (NanoLuc®) and acceptor (tracer) emission signals.

  • Data Analysis: The BRET ratio is calculated from the two emission signals. A decrease in the BRET ratio indicates that the test compound has displaced the fluorescent tracer from the kinase, confirming intracellular target engagement. Plotting the BRET ratio against compound concentration allows for the determination of a cellular IC₅₀.[13]

Troubleshooting and Best Practices

  • Biochemical vs. Cellular Discrepancy: If a compound is potent biochemically but weak in cells, investigate cell permeability (LogP, polar surface area) and whether it is a substrate for efflux pumps.[12]

  • ATP Concentration: For ATP-competitive inhibitors, the measured IC₅₀ value is highly dependent on the ATP concentration in the assay. Always report the ATP concentration used, and consider determining the Kᵢ value for a true measure of affinity.[10]

  • DMSO Tolerance: High concentrations of DMSO can inhibit kinase activity. Ensure the final DMSO concentration in the assay is consistent across all wells and is at a level that does not impact enzyme function (typically ≤1%).[9]

  • Controls are Critical: Always include vehicle controls (e.g., DMSO) to define 0% inhibition and a potent, known inhibitor as a positive control to define 100% inhibition. This is essential for data normalization and assessing assay performance (e.g., Z'-factor).[11][12]

Conclusion

The this compound scaffold represents a promising starting point for the discovery of novel kinase inhibitors. Its chemical tractability combined with the proven utility of the aminopyrimidine core provides a solid foundation for building extensive and diverse chemical libraries. By employing the systematic screening cascade detailed in this guide—progressing from high-throughput biochemical assays to quantitative cellular target engagement—researchers can efficiently identify and validate potent and selective lead compounds for further preclinical development.

References

The 2-Aminopyrimidine Moiety: A Privileged Scaffold in Modern Drug Discovery, with a Focus on 4-(Aminomethyl) Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the 2-Aminopyrimidine Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their ability to interact with a wide range of biological targets. The 2-aminopyrimidine core is a prime example of such a scaffold, celebrated for its role in the development of numerous therapeutic agents.[1] Its prevalence is particularly notable in the realm of protein kinase inhibitors, where it has been incorporated into several FDA-approved drugs.[2][3]

The key to the 2-aminopyrimidine's success lies in its structural resemblance to the adenine base of ATP, allowing it to function as an effective hinge-binder in the ATP-binding pocket of kinases.[3] The nitrogen atoms of the pyrimidine ring and the exocyclic amino group can form crucial hydrogen bond interactions with the backbone of the kinase hinge region, a conserved structural element across the kinome.[4] This foundational interaction provides a stable anchor for the inhibitor, allowing for the exploration of various substituents at other positions of the pyrimidine ring to achieve potency and selectivity.

This guide will delve into the application of the 2-aminopyrimidine scaffold in drug design, with a particular focus on derivatives bearing a 4-(aminomethyl) group. We will explore the synthetic strategies, biological evaluation, and structure-activity relationships (SAR) of these compounds, highlighting their potential as potent and selective kinase inhibitors.

The 4-(Aminomethyl) Group: A Gateway to Enhanced Interactions and Properties

While various substitutions on the 2-aminopyrimidine core have been explored, the introduction of a 4-(aminomethyl) moiety offers a unique combination of properties. This functional group can serve multiple roles in drug design:

  • A Vector for Additional Interactions: The aminomethyl group can act as a linker to introduce larger substituents that can probe deeper into the ATP-binding site or interact with solvent-exposed regions, thereby enhancing potency and selectivity.

  • Modulation of Physicochemical Properties: The basic nature of the amino group can improve aqueous solubility and provide a handle for salt formation, which are critical for developing orally bioavailable drugs.

  • A Site for Prodrug Strategies: The amino group can be functionalized to create prodrugs that improve pharmacokinetic properties such as absorption and metabolic stability.

The following sections will provide a detailed examination of a specific class of 4-(aminomethyl)phenyl-2-aminopyrimidine derivatives that have shown significant promise as selective Janus kinase 2 (JAK2) inhibitors.

Application in Oncology: Targeting the JAK-STAT Signaling Pathway

The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical mediators of cytokine signaling. Dysregulation of the JAK-STAT pathway is a hallmark of various myeloproliferative neoplasms (MPNs) and inflammatory diseases.[5] The JAK2V617F mutation, in particular, is a driver mutation in a majority of MPN cases, leading to constitutive activation of the kinase and downstream signaling.[5] This makes selective JAK2 inhibitors a highly sought-after therapeutic strategy.

Mechanism of Action: Inhibition of JAK2-Mediated Signaling

Selective JAK2 inhibitors bearing the N-(4-(aminomethyl)phenyl)-5-methylpyrimidin-2-amine scaffold act as ATP-competitive inhibitors. They occupy the ATP-binding site of the JAK2 kinase domain, preventing the phosphorylation and activation of STAT (Signal Transducer and Activator of Transcription) proteins. This, in turn, blocks the transcription of genes involved in cell proliferation, differentiation, and survival.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor JAK2 JAK2 receptor->JAK2 JAK2->JAK2 STAT STAT JAK2->STAT 3. STAT Phosphorylation cytokine Cytokine cytokine->receptor 1. Ligand Binding inhibitor 4-(Aminomethyl)pyrimidin- 2-amine Inhibitor inhibitor->JAK2 Inhibition STAT_dimer STAT Dimer DNA DNA STAT_dimer->DNA 5. Nuclear Translocation & DNA Binding STAT_p p-STAT STAT_p->STAT_dimer 4. Dimerization transcription Gene Transcription (Proliferation, Survival) DNA->transcription 6. Transcription Activation

Caption: JAK-STAT signaling pathway and the point of inhibition by 4-(aminomethyl)pyrimidin-2-amine derivatives.

Experimental Protocols

Protocol 1: Synthesis of a Representative N-(4-(aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivative

This protocol outlines a general synthetic route for the preparation of N-(4-(aminomethyl)phenyl)-5-methylpyrimidin-2-amine derivatives, adapted from published procedures.[5]

Step 1: Synthesis of 2-chloro-5-methylpyrimidine

  • To a solution of 2-amino-5-methylpyrimidine in a suitable solvent (e.g., acetonitrile), add tert-butyl nitrite and copper(II) bromide.

  • Stir the reaction mixture at room temperature for the appropriate time, monitoring the reaction by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford 2-chloro-5-methylpyrimidine.

Step 2: Buchwald-Hartwig Coupling

  • In a reaction vessel, combine 2-chloro-5-methylpyrimidine, tert-butyl (4-aminobenzyl)carbamate, a palladium catalyst (e.g., Pd2(dba)3), and a phosphine ligand (e.g., Xantphos) in an appropriate solvent (e.g., dioxane).

  • Add a base (e.g., Cs2CO3) to the mixture.

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a suitable temperature (e.g., 100 °C) for several hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature, filter through a pad of celite, and concentrate the filtrate.

  • Purify the crude product by flash column chromatography to yield the Boc-protected intermediate.

Step 3: Boc Deprotection

  • Dissolve the Boc-protected intermediate in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Add an acid (e.g., trifluoroacetic acid or HCl in dioxane) to the solution.

  • Stir the reaction at room temperature until the deprotection is complete (monitored by TLC or LC-MS).

  • Concentrate the reaction mixture under reduced pressure.

  • The resulting crude product can be purified by recrystallization or by conversion to a salt to afford the final N-(4-(aminomethyl)phenyl)-5-methylpyrimidin-2-amine derivative.

Protocol 2: In Vitro Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This protocol describes a common method for assessing the inhibitory activity of compounds against a target kinase.[6]

Materials:

  • Recombinant JAK2 kinase

  • Biotinylated substrate peptide (e.g., ULight-JAK-1tide)

  • ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Europium-labeled anti-phospho-specific antibody

  • Streptavidin-XL665

  • Stop solution (e.g., EDTA in detection buffer)

  • 384-well low-volume microplates

  • HTRF-compatible plate reader

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 384-well plate, add the test compound, recombinant JAK2 kinase, and the biotinylated substrate peptide in the kinase reaction buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding the stop solution containing the europium-labeled antibody and streptavidin-XL665.

  • Incubate the plate at room temperature for at least 60 minutes to allow for signal development.

  • Read the plate on an HTRF-compatible plate reader, measuring the emission at 620 nm (europium) and 665 nm (XL665).

  • Calculate the HTRF ratio (665 nm emission / 620 nm emission) and plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol is used to determine the effect of the inhibitor on the proliferation of cancer cell lines.[6]

Materials:

  • Human cancer cell line expressing the target kinase (e.g., HEL cells for JAK2)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilizing agent (e.g., DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add the solubilizing agent to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition) value.

Structure-Activity Relationship (SAR) of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as JAK2 Inhibitors

The following table summarizes the SAR for a series of N-(4-(aminomethyl)phenyl)-5-methylpyrimidin-2-amine derivatives as JAK2 inhibitors, based on published data.[5]

CompoundR1 (on aminomethyl)R2 (on aminomethyl)JAK2 IC50 (nM)Selectivity vs JAK1 (fold)
Lead Compound HH1510
A1 MeH825
A2 EtH1220
A3 MeMe538.6
A4 CyclopropylH730

Key SAR Insights:

  • Substitution on the aminomethyl group: Small alkyl substitutions on the nitrogen of the aminomethyl group are generally well-tolerated and can lead to improved potency and selectivity.

  • Dimethyl substitution: The dimethylamino derivative (A3) showed the highest potency and selectivity, suggesting that this modification may optimize interactions within the binding pocket.

  • Cyclic substitutions: A cyclopropyl group also resulted in a potent inhibitor, indicating that constrained conformations can be beneficial for activity.

Conclusion and Future Perspectives

The this compound scaffold represents a valuable and versatile platform for the design of novel kinase inhibitors. Its ability to engage in key hydrogen bonding interactions with the kinase hinge region, combined with the synthetic tractability of the aminomethyl group, allows for the systematic optimization of potency, selectivity, and pharmacokinetic properties. The successful development of potent and selective JAK2 inhibitors based on this scaffold underscores its potential in oncology and other therapeutic areas where kinase dysregulation is a key driver of disease.

Future research in this area will likely focus on exploring a wider range of substitutions on the aminomethyl group to further fine-tune inhibitor properties. Additionally, the application of this scaffold to other kinase targets remains a promising avenue for the discovery of new therapeutic agents. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers and scientists working to unlock the full potential of the this compound scaffold in drug discovery.

References

Application Notes and Protocols for the In Vitro Evaluation of 4-(Aminomethyl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of Novel Pyrimidine Derivatives

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds, including several approved anti-cancer agents.[1] These molecules often function as kinase inhibitors by mimicking the purine ring of ATP, thereby interfering with cellular signaling pathways that are frequently dysregulated in cancer.[1] 4-(Aminomethyl)pyrimidin-2-amine is a novel pyrimidine derivative with potential as a therapeutic agent. Its structural similarity to other biologically active aminopyrimidines suggests that it may exhibit interesting pharmacological properties, such as anti-proliferative and pro-apoptotic effects.[2][3][4]

This comprehensive guide provides a detailed experimental framework for the initial in vitro characterization of this compound in a cell culture setting. The protocols outlined herein are designed to be a self-validating system, enabling researchers to robustly assess the compound's cytotoxic and cytostatic effects, as well as to begin elucidating its mechanism of action.

PART 1: Foundational Steps - Compound Handling and Cell Line Selection

Compound Preparation and Storage

Proper handling of this compound is critical for obtaining reproducible results.

  • Solubilization: Due to its chemical structure, this compound is predicted to be soluble in aqueous solutions, potentially facilitated by acidification to form a hydrochloride salt. However, for cell culture applications, initial solubilization in a sterile, cell culture-grade solvent such as dimethyl sulfoxide (DMSO) is recommended to create a concentrated stock solution (e.g., 10-100 mM).

  • Stock Solution Storage: Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.

  • Working Dilutions: Prepare fresh working dilutions in complete cell culture medium immediately before each experiment. The final concentration of DMSO in the culture medium should be kept to a minimum, typically below 0.5%, to avoid solvent-induced cytotoxicity.[5]

Cell Line Selection and Maintenance

The choice of cell line is paramount and should be guided by the research question. For a general assessment of anti-cancer potential, a panel of cell lines representing different cancer types is recommended. For the purposes of this guide, we will use the human breast adenocarcinoma cell line, MCF-7 , as a primary model, with the triple-negative breast cancer cell line, MDA-MB-231 , as a comparator.

  • Cell Culture Conditions: Culture MCF-7 and MDA-MB-231 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and for MCF-7, 0.01 mg/mL human recombinant insulin. Maintain cultures in a humidified incubator at 37°C with 5% CO₂.

  • Subculturing: Subculture cells upon reaching 70-80% confluency to maintain exponential growth.[6]

PART 2: Core Experimental Protocols for Biological Characterization

This section details a logical workflow for assessing the biological activity of this compound.

Assessment of Cytotoxicity and Cell Viability

The initial step is to determine the compound's effect on cell viability and to establish a dose-response relationship. The MTT assay is a widely used colorimetric method for this purpose.[7][8][9]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.[10]

Materials:

  • 96-well cell culture plates

  • MCF-7 and MDA-MB-231 cells

  • Complete culture medium

  • This compound stock solution

  • MTT solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-treated (DMSO) and untreated controls.[5][9]

  • Incubation: Incubate the plates for 24, 48, and 72 hours.

  • MTT Addition: After the desired incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[9]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Parameter Description
Cell Lines MCF-7, MDA-MB-231
Seeding Density 5,000 - 10,000 cells/well
Treatment Duration 24, 48, 72 hours
Compound Concentration Range Logarithmic scale (e.g., 0.01 µM to 100 µM)
Readout Absorbance at 570 nm
Evaluation of Cell Proliferation

To distinguish between cytotoxic (cell-killing) and cytostatic (inhibition of proliferation) effects, a direct measure of DNA synthesis is employed. The BrdU incorporation assay is a robust method for this purpose.[11][12]

Principle: 5-bromo-2'-deoxyuridine (BrdU) is a synthetic analog of thymidine that is incorporated into newly synthesized DNA during the S phase of the cell cycle. Incorporated BrdU can be detected using a specific monoclonal antibody.[10][11][12]

Materials:

  • 96-well cell culture plates

  • Cells of interest

  • Complete culture medium

  • This compound

  • BrdU labeling solution

  • Fixing/denaturing solution

  • Anti-BrdU antibody (conjugated to HRP or a fluorophore)

  • Substrate for detection (e.g., TMB for HRP)

  • Stop solution

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • BrdU Labeling: 2-4 hours before the end of the incubation period, add BrdU labeling solution to each well and incubate.

  • Fixation and Denaturation: Remove the culture medium and fix the cells. Denature the DNA to allow for antibody access.

  • Antibody Incubation: Add the anti-BrdU antibody and incubate.

  • Detection: Wash the wells and add the appropriate substrate. Measure the signal using a microplate reader.

  • Data Analysis: Quantify the amount of BrdU incorporation as a measure of cell proliferation.

Workflow for Initial Biological Characterization

G cluster_0 Phase 1: Viability & Proliferation cluster_1 Phase 2: Mechanism of Cell Death cluster_2 Phase 3: Cell Cycle Effects A MTT Assay (Viability) B BrdU Assay (Proliferation) A->B Distinguish Cytotoxicity vs. Cytostasis C Annexin V/PI Staining (Apoptosis) A->C If cytotoxic E Propidium Iodide Staining (Cell Cycle Analysis) B->E If cytostatic D Western Blot (Apoptosis Markers) C->D Confirm Apoptotic Pathway

Caption: A logical workflow for the initial in vitro characterization of a novel compound.

Investigation of Apoptosis Induction

If this compound reduces cell viability, it is crucial to determine if this occurs through apoptosis (programmed cell death).[13][14] Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is the gold standard for this analysis.[15][16]

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus it is used to identify late apoptotic and necrotic cells.[5][15][16]

Materials:

  • 6-well plates or T25 flasks

  • Cells of interest

  • Complete culture medium

  • This compound

  • Annexin V-FITC and Propidium Iodide

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells and treat with the IC₅₀ concentration of the compound for 24 or 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS.[5]

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI.[5]

  • Incubation: Incubate for 15 minutes at room temperature in the dark.[5]

  • Analysis: Analyze the cells by flow cytometry.

Data Interpretation:

  • Live cells: Annexin V-negative and PI-negative

  • Early apoptotic cells: Annexin V-positive and PI-negative

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Analysis of Cell Cycle Distribution

To investigate if the compound induces cell cycle arrest, flow cytometric analysis of DNA content is performed.[17][18][19]

Principle: Propidium iodide stoichiometrically binds to DNA, allowing for the quantification of DNA content within a cell population. This enables the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[17][20]

Materials:

  • 6-well plates

  • Cells of interest

  • Complete culture medium

  • This compound

  • Cold 70% ethanol

  • PBS

  • PI staining solution (containing RNase A)

Procedure:

  • Cell Seeding and Treatment: Seed cells and treat with the compound for a specified time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization.

  • Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate for at least 2 hours at -20°C.[5][18]

  • Staining: Wash the cells with PBS to remove the ethanol. Resuspend the cells in PI staining solution.[5]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[5]

  • Analysis: Analyze the stained cells using a flow cytometer.

Data Analysis: The resulting DNA histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.

Cell Cycle Analysis Workflow

G A Cell Seeding & Treatment B Harvest Cells A->B C Fix in Cold 70% Ethanol B->C D Stain with PI/RNase Solution C->D E Flow Cytometry Analysis D->E F Quantify G0/G1, S, G2/M Phases E->F

Caption: Step-by-step workflow for cell cycle analysis using propidium iodide staining.

PART 3: Mechanistic Insights via Protein Expression Analysis

To further understand the molecular mechanisms underlying the observed biological effects, Western blotting can be employed to analyze the expression of key proteins involved in apoptosis and cell cycle regulation.[21][22]

Protocol 3.1: Western Blotting for Apoptosis and Cell Cycle Markers

Principle: Western blotting allows for the detection and quantification of specific proteins in a complex mixture, such as a cell lysate.[22]

Materials:

  • Cell lysates from treated and untreated cells

  • RIPA buffer or other suitable lysis buffer

  • Protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Primary antibodies (e.g., against PARP, Caspase-3, Bcl-2, Bax, p21, Cyclin D1)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis: Lyse treated and untreated cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.[21][23]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[21]

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[21]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.[21]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[22]

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

Target Pathway Suggested Protein Markers Expected Outcome with Active Compound
Apoptosis Cleaved PARP, Cleaved Caspase-3, Bax/Bcl-2 ratioIncreased cleaved forms, Increased Bax/Bcl-2 ratio
Cell Cycle Arrest p21, p27, Cyclin D1, CDK4Upregulation of p21/p27, Downregulation of Cyclin D1/CDK4

Conclusion and Future Directions

The experimental protocols detailed in this guide provide a robust framework for the initial characterization of this compound in a cell culture setting. By systematically evaluating its effects on cell viability, proliferation, apoptosis, and the cell cycle, researchers can gain valuable insights into its potential as a therapeutic agent. Positive results from these initial screens would warrant further investigation, including the identification of its specific molecular target(s) through techniques such as kinase profiling, and subsequent evaluation in more complex in vitro models (e.g., 3D spheroids) and in vivo animal models.

References

Application Notes and Protocols: The Role of 2-Aminopyrimidine Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Pyrimidine Scaffold - A Cornerstone in Modern Oncology Drug Discovery

The pyrimidine ring is a fundamental heterocyclic structure, integral to the building blocks of life, DNA and RNA.[1][2] This inherent biological relevance has positioned pyrimidine and its derivatives as privileged scaffolds in medicinal chemistry, leading to the development of numerous therapeutic agents.[2][3][4] In the realm of oncology, the versatility of the 2-aminopyrimidine core has been particularly fruitful, serving as the foundation for a multitude of targeted therapies that interfere with the signaling pathways driving cancer cell proliferation and survival.[3][4][5] This document provides an in-depth guide for researchers on the application of a specific class of these compounds—4-(aminomethyl)phenyl-substituted 2-aminopyrimidine derivatives—as potent and selective inhibitors of Janus Kinase 2 (JAK2), a critical mediator in myeloproliferative neoplasms and other malignancies.

Section 1: Mechanism of Action - Targeting the Aberrant JAK/STAT Pathway

The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are central to the signaling of numerous cytokines and growth factors. This signaling cascade, known as the JAK/STAT pathway, is crucial for normal hematopoiesis, immune response, and inflammation. However, aberrant activation of this pathway is a hallmark of various cancers, particularly myeloproliferative neoplasms (MPNs).[6]

The discovery of a specific point mutation (V617F) in the pseudokinase domain of JAK2 in a high percentage of patients with MPNs, such as polycythemia vera, essential thrombocythemia, and primary myelofibrosis, has unequivocally identified JAK2 as a key therapeutic target.[6] This mutation leads to constitutive, ligand-independent activation of JAK2, resulting in the uncontrolled proliferation of myeloid cells.

The 2-aminopyrimidine derivatives discussed herein are designed to be ATP-competitive inhibitors of the JAK2 kinase domain. The 2-aminopyrimidine core typically forms critical hydrogen bond interactions with the hinge region of the kinase, a common binding motif for kinase inhibitors. The substituted phenyl ring and the aminomethyl group extend into adjacent pockets, contributing to both the potency and selectivity of the inhibitor. By occupying the ATP-binding site, these compounds prevent the phosphorylation and subsequent activation of downstream STAT (Signal Transducer and Activator of Transcription) proteins, thereby inhibiting the expression of genes involved in cell proliferation and survival.

Below is a diagram illustrating the canonical JAK/STAT signaling pathway and the point of intervention by 2-aminopyrimidine-based JAK2 inhibitors.

JAK_STAT_Pathway cluster_membrane Cell Membrane CytokineReceptor Cytokine Receptor JAK2_inactive JAK2 (Inactive) CytokineReceptor->JAK2_inactive Recruitment & Dimerization Cytokine Cytokine Cytokine->CytokineReceptor Binding JAK2_active JAK2 (Active) p-JAK2 JAK2_inactive->JAK2_active Autophosphorylation STAT_inactive STAT (Inactive) JAK2_active->STAT_inactive Phosphorylation STAT_active p-STAT Dimer STAT_inactive->STAT_active Dimerization Nucleus Nucleus STAT_active->Nucleus Translocation GeneTranscription Gene Transcription (Proliferation, Survival) Nucleus->GeneTranscription Activation Inhibitor 2-Aminopyrimidine JAK2 Inhibitor Inhibitor->JAK2_active Inhibition Kinase_Inhibition_Assay_Workflow Start Start CompoundPrep Prepare Serial Dilution of Test Compound Start->CompoundPrep ReactionSetup Set up Kinase Reaction in 96-well Plate CompoundPrep->ReactionSetup Incubation Incubate at RT for 60 min ReactionSetup->Incubation Detection Add Kinase-Glo® Reagent and Incubate Incubation->Detection Measurement Measure Luminescence Detection->Measurement DataAnalysis Analyze Data and Determine IC50 Measurement->DataAnalysis End End DataAnalysis->End

References

Application Note: High-Throughput Screening Strategies for 4-(Aminomethyl)pyrimidin-2-amine and Related Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

The 2-aminopyrimidine scaffold is a privileged structure in modern medicinal chemistry, serving as the core of numerous clinically relevant therapeutics. Its ability to mimic the purine ring of ATP makes it a particularly valuable framework for the development of ATP-competitive kinase inhibitors.[1] This application note focuses on 4-(Aminomethyl)pyrimidin-2-amine as a representative of this chemical class, providing a comprehensive guide for its evaluation in high-throughput screening (HTS) campaigns. We present detailed, field-proven protocols for a suite of biochemical and cell-based assays designed to identify and characterize the biological activity of this compound and its analogs. The methodologies described herein range from primary biochemical screens to determine kinase inhibition and direct target binding, to secondary cell-based assays for validating on-target activity in a physiological context.

Compound Profile: this compound

Introduction to the Scaffold

This compound is a bifunctional heterocyclic compound. It features a 2-aminopyrimidine core, which is critical for forming key hydrogen bond interactions within the ATP-binding pocket of many protein kinases, and a reactive aminomethyl group at the 4-position.[1] This aminomethyl handle provides a versatile point for synthetic elaboration, allowing for the generation of diverse chemical libraries to explore structure-activity relationships (SAR). The strategic combination of these features makes this scaffold an excellent starting point for hit-finding and lead optimization campaigns targeting the kinome and other ATP-dependent enzymes.

Physicochemical Properties

A summary of the key computed properties for this compound (PubChem CID: 2758178) is provided below. These properties are crucial for designing experiments, as they influence solubility, cell permeability, and potential for non-specific interactions.

PropertyValueSignificance in HTS
Molecular Formula C₅H₈N₄Low molecular weight is favorable for drug-likeness.
Molecular Weight 124.15 g/mol Falls well within Lipinski's Rule of Five for oral bioavailability.
XLogP3 -1.1Indicates high hydrophilicity, suggesting good aqueous solubility but potentially low passive cell permeability.
H-Bond Donors 3Provides multiple points for specific interactions with a biological target.
H-Bond Acceptors 3Provides multiple points for specific interactions with a biological target.

High-Throughput Screening Workflow & Design

A successful screening campaign follows a logical progression from broad primary screening to more specific secondary and functional assays. This "hit triage" process is designed to efficiently eliminate false positives and artifacts while confirming the mechanism of action for genuine hits.

HTS Funnel Strategy

The diagram below illustrates a robust workflow for screening compounds like this compound. The goal is to start with a sensitive, high-throughput biochemical assay and progressively move towards more complex, physiologically relevant models.

HTS_Workflow cluster_0 Primary Screening (Biochemical) cluster_1 Hit Confirmation & Potency cluster_2 Mechanism of Action cluster_3 Cellular Validation Primary Large-scale Screen (e.g., Kinase-Glo®) Single Concentration DoseResponse Dose-Response (IC₅₀) Fresh Compound Powder Primary->DoseResponse Confirmed Hits OrthoAssay Orthogonal Assay (e.g., TR-FRET Binding) DoseResponse->OrthoAssay Potent Hits BindingAssay Direct Binding Confirmation (e.g., FP, AlphaScreen) OrthoAssay->BindingAssay Mechanism Confirmed Selectivity Kinase Selectivity Profiling BindingAssay->Selectivity ReporterAssay Target Engagement (Reporter Gene Assay) Selectivity->ReporterAssay Selective Hits Cytotoxicity Cytotoxicity Counter-Screen ReporterAssay->Cytotoxicity Lead Lead Candidate Cytotoxicity->Lead Cell-Active, Non-Toxic

Caption: A typical HTS workflow for hit identification and validation.

Causality in Assay Design: The Importance of Controls

For any protocol to be trustworthy, it must be self-validating. This is achieved through rigorous use of controls.

  • Positive Control: A known inhibitor of the target enzyme. This confirms that the assay system is responsive and can detect inhibition.

  • Negative Control: A compound structurally similar to the hit but known to be inactive. This helps rule out artifacts related to the chemical scaffold.

  • Vehicle Control (e.g., DMSO): This serves as the baseline for 0% inhibition and is critical for normalizing the data and assessing the tolerance of the assay to the compound solvent.

A key metric for HTS assay quality is the Z'-factor, which is calculated using the positive and negative controls. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.

Biochemical Screening Protocols

Protocol: Universal Kinase Activity Assay (Luminescence-Based)

This assay is an ideal primary screen because it universally measures the activity of any ATP-dependent kinase by quantifying the amount of ATP remaining after the kinase reaction.[2] The less ATP remaining, the more active the kinase.

Principle: The Kinase-Glo® assay uses a proprietary luciferase to generate a luminescent signal proportional to the ATP concentration.[2] Kinase activity consumes ATP, leading to a decrease in luminescence. Inhibitors will prevent ATP consumption, resulting in a higher signal.

Step-by-Step Methodology:

  • Compound Plating: Using an acoustic dispenser or liquid handler, add 50 nL of this compound (or other test compounds) from a 10 mM DMSO stock into the appropriate wells of a 384-well low-volume plate. This yields a final assay concentration of 10 µM in a 5 µL reaction volume.

  • Kinase/Substrate Addition: Add 2.5 µL of a 2X kinase/substrate solution (containing the target kinase and its specific substrate in reaction buffer) to all wells.

  • ATP Initiation: Add 2.5 µL of a 2X ATP solution to all wells to start the reaction. The final ATP concentration should be at or near the Kₘ for the specific kinase to ensure sensitivity to ATP-competitive inhibitors.

  • Incubation: Incubate the plate at room temperature for 60 minutes. The plate should be covered to prevent evaporation.

  • Detection: Add 5 µL of Kinase-Glo® Reagent to each well.

  • Signal Stabilization: Incubate for an additional 10 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition: Read the luminescence on a compatible plate reader (e.g., BMG PHERAstar FSX or Tecan Spark).

Assay Component Summary Table:

ComponentFinal ConcentrationVolume per Well (384-well)
Test Compound10 µM50 nL (from 10 mM stock)
Target KinaseEnzyme-dependent2.5 µL (of 2X solution)
Peptide/Protein SubstrateEnzyme-dependent2.5 µL (of 2X solution)
ATPKₘ value2.5 µL (of 2X solution)
Kinase-Glo® Reagent1X5 µL
Total Volume N/A 10 µL
Protocol: TR-FRET Kinase Binding Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays directly measure the binding of a compound to the kinase, making them an excellent orthogonal method to confirm hits from activity-based screens.[3][4]

Principle: A kinase tagged with a lanthanide donor (e.g., Terbium) is mixed with a fluorescent tracer that binds to the ATP pocket. When the tracer is bound, excitation of the donor results in energy transfer to the acceptor tracer, producing a high TR-FRET signal. A compound like this compound that binds to the ATP pocket will displace the tracer, disrupting FRET and causing a decrease in the signal.[4]

Step-by-Step Methodology:

  • Compound Plating: Serially dilute this compound in DMSO, then add 100 nL to a 384-well plate.

  • Reagent Preparation: Prepare a 2X solution of the tagged kinase and the fluorescent tracer in the assay buffer.

  • Reagent Addition: Add 10 µL of the 2X kinase/tracer solution to each well.

  • Incubation: Incubate at room temperature for 60-90 minutes, protected from light. This allows the binding reaction to reach equilibrium.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (donor and acceptor). The ratio of the acceptor to donor signal is calculated.

Proximity-Based Screening Protocol

Protocol: AlphaScreen Assay for PPI Inhibition

This assay is ideal for investigating if this compound disrupts a protein-protein interaction (PPI), such as a kinase binding to a scaffolding protein or substrate.

Principle: The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology uses two types of beads: a Donor bead and an Acceptor bead.[5][6] One interacting protein is attached to the Donor bead, and the other to the Acceptor bead. When the proteins interact, they bring the beads into close proximity (~200 nm). Exciting the Donor bead at 680 nm generates singlet oxygen, which diffuses to the nearby Acceptor bead, triggering a chemiluminescent cascade that emits light at 520-620 nm.[7] An inhibitor of the PPI will separate the beads, resulting in a loss of signal.

Step-by-Step Methodology:

  • Compound Plating: Dispense 2 µL of the test compound at various concentrations into a 384-well ProxiPlate.

  • Protein 1 Addition: Add 4 µL of the first interacting protein (e.g., biotinylated kinase).

  • Protein 2 Addition: Add 4 µL of the second interacting protein (e.g., GST-tagged substrate).

  • Incubation: Incubate for 30 minutes at room temperature to allow for protein interaction and inhibition by the compound.

  • Bead Addition: In subdued light, add 10 µL of a pre-mixed suspension of Streptavidin-Donor beads and Anti-GST-Acceptor beads.

  • Final Incubation: Incubate for 60 minutes at room temperature in the dark.

  • Data Acquisition: Read the plate on an AlphaScreen-capable reader (e.g., Revvity EnVision).

Cell-Based Validation Assays

Biochemical hits must be validated in a cellular environment to confirm target engagement and functional effects.[8][9]

Protocol: Reporter Gene Assay for Pathway Modulation

Reporter gene assays are a powerful tool to measure the transcriptional consequences of inhibiting a specific signaling pathway.[10]

Principle: If the target kinase regulates a specific transcription factor, a reporter construct can be engineered. This construct contains a promoter with binding sites for the transcription factor of interest, placed upstream of a reporter gene like firefly luciferase.[11] If this compound inhibits the kinase, it will alter the activity of the transcription factor, leading to a measurable change in luciferase expression and a corresponding change in luminescent signal.

Step-by-Step Methodology:

  • Cell Seeding: Seed a stable cell line expressing the reporter construct into a 384-well white, clear-bottom plate at a density of 5,000-10,000 cells per well. Allow cells to attach overnight.

  • Compound Treatment: Treat the cells with a dose-response curve of this compound for 6-24 hours. The duration depends on the kinetics of the signaling pathway and reporter gene expression.

  • Cell Lysis & Detection: Remove the media and add a one-step luciferase assay reagent (e.g., Promega ONE-Glo™) that both lyses the cells and provides the substrate for the luciferase reaction.

  • Incubation: Incubate for 10 minutes at room temperature to ensure complete lysis and signal stabilization.

  • Data Acquisition: Read the luminescence on a plate reader. A cytotoxicity counter-screen should be run in parallel to ensure the observed effects are not due to cell death.

Data Analysis and Hit Triage

The successful outcome of an HTS campaign relies on a systematic approach to data analysis and hit validation. The goal is to identify true hits and deprioritize compounds that are either inactive or produce artifactual signals.

Logic for Hit Triage and Validation

The following diagram outlines the decision-making process for advancing a hit compound from a primary screen to a validated lead.

Hit_Triage Start Primary Hit (>50% Inhibition) DoseResponse Generate IC₅₀ Curve Start->DoseResponse CheckPotency Is IC₅₀ < 10 µM? DoseResponse->CheckPotency OrthogonalAssay Test in Orthogonal Assay (e.g., Binding vs. Activity) CheckPotency->OrthogonalAssay Yes Discard1 Discard (Low Potency) CheckPotency->Discard1 No CheckConfirm Does Orthogonal Assay Confirm? OrthogonalAssay->CheckConfirm SAR SAR by Analogs CheckConfirm->SAR Yes Discard2 Discard (Assay Artifact) CheckConfirm->Discard2 No CellAssay Test in Cell-Based Assay SAR->CellAssay CheckCellActivity Is it Cell-Active? CellAssay->CheckCellActivity ValidatedHit Validated Hit CheckCellActivity->ValidatedHit Yes Discard3 Discard (Not Cell-Permeable / Inactive) CheckCellActivity->Discard3 No

Caption: Decision tree for hit triage from primary screen to validated hit.

Conclusion

This compound represents a promising chemical scaffold for drug discovery, particularly in the kinase inhibitor space. The successful identification of potent and selective modulators based on this core structure requires a multi-faceted HTS approach. By integrating robust biochemical activity and binding assays with physiologically relevant cell-based validation, researchers can efficiently navigate the complexities of hit identification. The protocols and workflows detailed in this application note provide a validated framework to unlock the therapeutic potential of this and related aminopyrimidine compounds.

References

Application Notes and Protocols for the Solubilization of 4-(Aminomethyl)pyrimidin-2-amine for In Vitro Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Solubilization of a Novel Aminopyrimidine

4-(Aminomethyl)pyrimidin-2-amine (CAS No. 929973-95-5) is a heterocyclic organic compound featuring a pyrimidine core, a structure of significant interest in medicinal chemistry and drug discovery due to its prevalence in biologically active molecules.[1] The presence of both a primary amino group on the pyrimidine ring and an aminomethyl substituent suggests its potential as a versatile building block and a candidate for various biological screenings. However, the successful evaluation of this and similar compounds in in vitro assays is fundamentally dependent on achieving consistent and appropriate solubilization.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic approach to dissolving this compound for use in a variety of in vitro experimental settings. Given the limited publicly available data on the specific physicochemical properties of this molecule, this protocol emphasizes a logical, stepwise methodology to empirically determine optimal solubilization conditions, thereby ensuring the reliability and reproducibility of experimental results.

Physicochemical Profile and Initial Considerations

While specific experimental data for this compound is not extensively documented, we can infer its likely behavior based on the general properties of aminopyrimidines and related structures.

Structural Analysis and Predicted Properties:

The structure of this compound contains both hydrogen bond donors and acceptors, suggesting at least moderate polarity. The pyrimidine ring itself is a weak base, and the two amino groups will have distinct pKa values. The predicted pKa for the related compound 4-(Aminomethyl)pyrimidine is approximately 7.46, indicating that its protonation state, and therefore solubility, will be highly dependent on the pH of the aqueous medium.[2] Generally, aminopyrimidines exhibit increased water solubility at acidic pH due to the formation of soluble salts.

Table 1: Predicted Physicochemical Properties and Their Implications for Dissolution

PropertyPredicted CharacteristicImplication for Dissolution Strategy
Polarity Moderately polarLikely to have some aqueous solubility, but may require co-solvents or pH modification.
pKa Expected to have basic pKa values associated with the amino groups.Solubility in aqueous solutions will be pH-dependent. Acidic conditions may enhance solubility.
Hydrogen Bonding Contains multiple hydrogen bond donors and acceptors.Can interact with protic solvents like water and alcohols.
Organic Solubility Likely soluble in polar aprotic solvents like DMSO and polar protic solvents like ethanol.DMSO is a primary candidate for creating high-concentration stock solutions.

Recommended Solubilization Workflow

The following workflow is designed to systematically determine the most effective solvent and conditions for dissolving this compound for your specific in vitro assay.

Dissolution_Workflow cluster_0 Phase 1: Initial Solvent Screening cluster_1 Phase 2: Stock Solution Preparation cluster_2 Phase 3: Assay Compatibility and Final Dilution start Start with Small-Scale Solubility Test dmso Test 100% DMSO start->dmso ethanol Test 100% Ethanol start->ethanol water Test Aqueous Buffers (e.g., PBS, pH 7.4) start->water acidic_buffer Test Acidic Buffer (e.g., pH 4-5) start->acidic_buffer prepare_stock Prepare High-Concentration Stock (e.g., 10-50 mM in best solvent) dmso->prepare_stock Primary Choice ethanol->prepare_stock Alternative acidic_buffer->prepare_stock If aqueous stock is required sonicate Aid dissolution with gentle warming (37°C) or sonication if needed prepare_stock->sonicate filter_sterilize Filter-sterilize stock solution (0.22 µm filter) sonicate->filter_sterilize check_compatibility Verify solvent tolerance of the in vitro assay filter_sterilize->check_compatibility serial_dilution Perform serial dilutions into final assay medium check_compatibility->serial_dilution final_concentration Ensure final solvent concentration is non-toxic to cells/assay components (typically <0.5% DMSO) serial_dilution->final_concentration observe_precipitation Visually inspect for precipitation upon dilution final_concentration->observe_precipitation proceed Proceed with In Vitro Assay observe_precipitation->proceed

Caption: A stepwise workflow for dissolving this compound.

Detailed Protocols

Part 1: Initial Solvent Solubility Screening

Objective: To identify the most suitable primary solvent for creating a high-concentration stock solution.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethanol (200 proof, absolute)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Citrate or acetate buffer, pH 4.5

  • Microcentrifuge tubes

  • Vortex mixer

  • Sonicator bath

Procedure:

  • Preparation: Weigh out a small, precise amount of this compound (e.g., 1-2 mg) into four separate microcentrifuge tubes.

  • Solvent Addition:

    • To tube 1, add a calculated volume of 100% DMSO to achieve a high target concentration (e.g., 50 mM).

    • To tube 2, add the equivalent volume of 100% ethanol.

    • To tube 3, add the equivalent volume of PBS (pH 7.4).

    • To tube 4, add the equivalent volume of acidic buffer (pH 4.5).

  • Dissolution:

    • Vortex each tube vigorously for 30 seconds.

    • Visually inspect for complete dissolution.

    • If the compound is not fully dissolved, sonicate the tubes in a water bath for 5-10 minutes.

    • Gentle warming (e.g., 37°C water bath) can also be applied, but monitor for any signs of degradation (color change).

  • Observation and Selection:

    • The solvent that completely dissolves the compound at the highest concentration is the preferred choice for the stock solution. It is common for aminopyrimidine derivatives to be readily soluble in DMSO.

Part 2: Preparation of a Concentrated Stock Solution

Objective: To prepare a sterile, high-concentration stock solution for long-term storage and subsequent dilution.

Recommended Primary Solvent: Dimethyl Sulfoxide (DMSO) is often the solvent of choice for creating high-concentration stock solutions of novel organic compounds for in vitro screening due to its strong solubilizing power.

Procedure:

  • Calculation: Determine the mass of this compound required to make a desired volume and concentration of stock solution (e.g., 10 mM, 20 mM, or 50 mM).

  • Weighing: Accurately weigh the calculated amount of the compound in a sterile, conical tube.

  • Solubilization: Add the appropriate volume of anhydrous DMSO. Vortex thoroughly. If necessary, use sonication or gentle warming as determined in the initial screening. Ensure the compound is completely dissolved.

  • Sterilization: Filter the stock solution through a 0.22 µm syringe filter (ensure the filter material is compatible with DMSO, e.g., PTFE) into a sterile, light-protected storage vial.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C. For many compounds, storage under an inert gas (argon or nitrogen) can improve long-term stability.

Part 3: Preparation of Working Solutions for In Vitro Assays

Objective: To dilute the concentrated stock solution into the final assay medium while avoiding precipitation and minimizing solvent-induced toxicity.

Critical Consideration: The final concentration of the organic solvent (e.g., DMSO) in the assay medium should be kept to a minimum, typically below 0.5%, as higher concentrations can be cytotoxic or interfere with assay components.

Procedure:

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in the assay medium. This can help prevent the compound from precipitating out of solution when making the final dilution.

  • Final Dilution: Serially dilute the stock or intermediate solution into the final assay medium to achieve the desired working concentrations.

  • Mixing: Ensure thorough mixing by gently pipetting or vortexing after each dilution step.

  • Precipitation Check: After preparing the final dilutions, visually inspect the solutions for any signs of precipitation or cloudiness. If precipitation occurs, the protocol may need to be adjusted by lowering the stock concentration or modifying the dilution scheme.

Signaling_Pathway cluster_decision Solvent Selection Logic Solubility_Goal Goal: Soluble & Assay-Compatible Compound DMSO_Choice DMSO Solubility_Goal->DMSO_Choice Initial Screening Aqueous_Choice Aqueous Buffer Solubility_Goal->Aqueous_Choice Initial Screening Soluble Soluble? DMSO_Choice->Soluble Test Solubility Aqueous_Choice->Soluble Test Solubility (pH dependent) Assay_Compatible Assay Compatible? Soluble->Assay_Compatible Yes Failure Re-evaluate Solvents/ Formulation Soluble->Failure No Success Optimal Stock Solution Assay_Compatible->Success Yes Assay_Compatible->Failure No

Caption: Decision-making process for solvent selection.

Troubleshooting and Advanced Considerations

  • Precipitation Upon Dilution: If the compound precipitates when diluted into aqueous assay buffer from a DMSO stock, consider:

    • Lowering the concentration of the stock solution.

    • Performing a multi-step serial dilution.

    • Including a non-toxic surfactant (e.g., Tween-80) in the assay medium, if compatible with the assay.

    • The use of co-solvents in the final dilution step, although this requires careful validation.

  • Compound Instability: If the compound shows signs of degradation (e.g., color change) in a particular solvent or at a certain pH, its stability should be assessed over time using an analytical method such as HPLC.

  • Assay Interference: Always run a vehicle control (assay medium with the same final concentration of the solvent) to ensure that the solvent itself does not affect the experimental results.

Safety Precautions

When handling this compound and its solutions:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation.

  • Consult the Safety Data Sheet (SDS) for the compound and all solvents for specific handling and disposal information. Aminopyrimidine derivatives may cause skin and eye irritation.

By following this structured approach, researchers can confidently prepare solutions of this compound that are suitable for their in vitro assays, leading to more reliable and interpretable data in the pursuit of novel therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(Aminomethyl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(Aminomethyl)pyrimidin-2-amine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your reaction yields and troubleshoot effectively.

Introduction

This compound is a crucial building block in medicinal chemistry, frequently utilized in the synthesis of various pharmaceutical candidates, including kinase inhibitors.[1] Its pyrimidine core can mimic the purine ring of ATP, making it a valuable scaffold for developing ATP-competitive inhibitors.[1] The successful and high-yield synthesis of this compound is therefore of significant interest.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that you may encounter during your experiments. We will delve into the causality behind experimental choices, providing not just steps, but the scientific reasoning to empower your synthetic strategies.

Core Synthesis Strategy Overview

A common and effective route to synthesize this compound involves a multi-step process. A generalized workflow often includes the formation of the pyrimidine ring, followed by the introduction and modification of a functional group at the 4-position to yield the desired aminomethyl moiety.[1]

A key precursor is often a 4-substituted pyrimidine, such as one bearing a chloromethyl or a cyano group, which can then be converted to the aminomethyl group. For instance, a 4-(chloromethyl)pyrimidine can be reacted with an amine source, or a pyrimidine-4-carbonitrile can be reduced.

Let's visualize a common synthetic approach:

Synthesis_Workflow A 1,3-Dicarbonyl Compound C Substituted 2-Aminopyrimidine A->C Cyclocondensation B Amidine B->C D Functional Group Interconversion at C4 C->D e.g., Chlorination, Cyanation E This compound D->E e.g., Amination, Reduction

Caption: A generalized workflow for the synthesis of this compound.

Troubleshooting Guides & FAQs

Question 1: My initial cyclocondensation reaction to form the pyrimidine ring is giving a low yield. What are the likely causes and how can I improve it?

Answer:

Low yields in the initial cyclocondensation step are a frequent issue and can often be traced back to several key factors. The reaction, which typically involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine, is sensitive to reaction conditions and the nature of the starting materials.[2][3]

Potential Causes & Solutions:

  • Sub-optimal Base and Solvent System: The choice of base and solvent is critical for efficient cyclization. The base is required to deprotonate the 1,3-dicarbonyl compound, forming the nucleophilic enolate.

    • Troubleshooting: If you are using a weak base, consider switching to a stronger, non-nucleophilic base like sodium ethoxide or sodium hydride to ensure complete enolate formation. The solvent should be anhydrous to prevent side reactions. Aprotic solvents like THF or DMF are often good choices.[4]

  • Reaction Temperature and Time: Pyrimidine synthesis can be sensitive to temperature.[5][6]

    • Troubleshooting: If the reaction is sluggish, a moderate increase in temperature may be beneficial. However, excessively high temperatures can lead to decomposition of starting materials or products. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and to avoid prolonged heating that could lead to side product formation.

  • Purity of Starting Materials: Impurities in the 1,3-dicarbonyl compound or the amidine can significantly impact the reaction.

    • Troubleshooting: Ensure your starting materials are pure and dry. If necessary, recrystallize or distill the starting materials before use.

Experimental Protocol: Optimizing the Cyclocondensation

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add the 1,3-dicarbonyl compound to a flame-dried flask containing anhydrous solvent.

  • Deprotonation: Cool the solution to 0 °C and slowly add the base (e.g., sodium ethoxide). Stir for 30-60 minutes to ensure complete enolate formation.

  • Condensation: Add the amidine hydrochloride to the reaction mixture and allow it to warm to room temperature. Then, heat the reaction to a predetermined temperature (e.g., reflux) and monitor its progress.

  • Work-up: After completion, cool the reaction, quench with a suitable reagent (e.g., water or a mild acid), and extract the product.

ParameterStandard ConditionOptimized ConditionRationale for Change
Base TriethylamineSodium EthoxideStronger base ensures more complete enolate formation.
Solvent EthanolAnhydrous THFAprotic solvent prevents unwanted side reactions.
Temperature Room Temperature50-60 °CIncreased temperature can improve reaction kinetics.[5][6]
Question 2: I am attempting to introduce the aminomethyl group via a Gabriel synthesis from 4-(chloromethyl)pyrimidin-2-amine, but the yield is poor. What could be going wrong?

Answer:

The Gabriel synthesis is a classic and reliable method for preparing primary amines from alkyl halides, effectively avoiding the over-alkylation that can occur with direct amination.[7][8][9][10] However, its success with a pyrimidine substrate depends on careful execution.

Potential Causes & Solutions:

  • Incomplete Formation of the Phthalimide Anion: The first step of the Gabriel synthesis is the deprotonation of phthalimide to form the nucleophilic anion.[8][10]

    • Troubleshooting: Use a strong base like potassium hydroxide or potassium carbonate in a suitable polar aprotic solvent like DMF to ensure complete deprotonation.[11]

  • Side Reactions of the Chloromethyl Group: The 4-(chloromethyl) group on the pyrimidine ring is reactive and can undergo side reactions, such as elimination or reaction with the solvent, if the conditions are not optimized.

    • Troubleshooting: Perform the reaction at a moderate temperature and monitor it closely. Using a high concentration of the phthalimide anion can favor the desired SN2 reaction.

  • Inefficient Cleavage of the N-Alkylphthalimide: The final step, the liberation of the primary amine, requires the cleavage of the N-alkylphthalimide intermediate.[7]

    • Troubleshooting: While acidic or basic hydrolysis can be used, hydrazinolysis (the Ing-Manske procedure) is often preferred as it proceeds under milder conditions.[7][11] Use hydrazine hydrate in a solvent like ethanol and heat to reflux.

Gabriel_Synthesis_Troubleshooting cluster_step1 Step 1: Phthalimide Alkylation cluster_step2 Step 2: Amine Liberation A Low Yield of N-Alkylphthalimide B Incomplete Phthalimide Anion Formation A->B C Side Reactions of 4-(chloromethyl)pyrimidine A->C F Improved Anion Formation B->F Solution: Use stronger base (e.g., KOH) in aprotic solvent (e.g., DMF) G Minimized Side Reactions C->G Solution: Moderate temperature, high phthalimide anion conc. D Low Yield of Final Product E Inefficient Cleavage of N-Alkylphthalimide D->E H Efficient Amine Release E->H Solution: Use hydrazinolysis (Ing-Manske procedure)

Caption: Troubleshooting logic for the Gabriel synthesis of this compound.

Question 3: My final product is difficult to purify. What are some effective purification strategies for this compound?

Answer:

Purification of highly polar and basic compounds like this compound can be challenging. Standard silica gel chromatography may not be effective due to strong interactions between the amine groups and the acidic silica.

Effective Purification Strategies:

  • Acid-Base Extraction: This is a powerful technique for separating basic compounds from neutral or acidic impurities.

    • Dissolve the crude product in an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Extract with an aqueous acid solution (e.g., 1M HCl). The basic product will move into the aqueous layer as its hydrochloride salt.

    • Wash the aqueous layer with an organic solvent to remove any remaining neutral impurities.

    • Basify the aqueous layer with a base (e.g., NaOH or NaHCO₃) to regenerate the free amine.

    • Extract the free amine back into an organic solvent.

    • Dry the organic layer and evaporate the solvent to obtain the purified product.

  • Column Chromatography with a Modified Stationary Phase:

    • Amine-treated silica gel: Pre-treating the silica gel with a small amount of triethylamine can help to deactivate the acidic sites and improve the chromatography of basic compounds.

    • Alumina (basic or neutral): Alumina can be a good alternative to silica gel for the purification of basic compounds.

  • Crystallization: If the product is a solid, crystallization can be a highly effective purification method. Experiment with different solvent systems to find one that provides good crystals. Often, a mixture of a polar solvent (in which the compound is soluble) and a non-polar solvent (in which it is less soluble) is effective.

Purification MethodAdvantagesDisadvantagesBest For
Acid-Base Extraction Scalable, removes a wide range of impurities.May not separate compounds with similar basicity.Initial cleanup of crude reaction mixtures.
Modified Column Chromatography Good for separating closely related basic compounds.Can be more complex to set up than standard chromatography.Final purification to high purity.
Crystallization Can provide very high purity, removes insoluble impurities.Not all compounds crystallize easily.Obtaining highly pure, solid final product.

References

Technical Support Center: Synthesis of 4-(Aminomethyl)pyrimidin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(aminomethyl)pyrimidin-2-amine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of compounds. Here, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and frequently asked questions to support your research and development efforts.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound and its derivatives. Each entry provides a detailed explanation of the potential causes and offers practical solutions.

Problem 1: Low or No Yield in the Reduction of 2-Amino-4-cyanopyrimidine to this compound

Question: I am attempting to reduce 2-amino-4-cyanopyrimidine to this compound using lithium aluminum hydride (LiAlH₄), but I am consistently obtaining low yields or no desired product. What could be the issue?

Answer:

The reduction of a cyanopyrimidine to its corresponding aminomethyl derivative is a critical step that can be prone to several challenges. Here are the potential causes and troubleshooting steps:

  • Incomplete Reaction:

    • Insufficient Reducing Agent: LiAlH₄ is a powerful but moisture-sensitive reagent. Ensure you are using a sufficient excess of freshly opened or properly stored LiAlH₄. Typically, a 2-4 fold molar excess is used for nitrile reductions.

    • Reaction Time and Temperature: While the reaction is often performed at room temperature or gentle reflux, ensure the reaction has gone to completion by monitoring with Thin Layer Chromatography (TLC). In some cases, extending the reaction time or a slight increase in temperature might be necessary.

  • Side Reactions:

    • Over-reduction of the Pyrimidine Ring: A common side reaction with powerful hydrides like LiAlH₄ is the reduction of the pyrimidine ring itself, leading to di- or tetrahydro-pyrimidine species.[1] This can be minimized by careful control of reaction temperature and the stoichiometry of the reducing agent.

    • Formation of Secondary Amines: The newly formed primary amine can react with the intermediate imine to form a secondary amine byproduct.[2] This is more prevalent in catalytic hydrogenation but can also occur with hydride reductions.

  • Work-up Issues:

    • Hydrolysis of the Product: The work-up procedure for LiAlH₄ reactions is critical. The Fieser work-up (sequential addition of water, 15% NaOH, and then more water) is commonly employed to quench the excess hydride and precipitate aluminum salts, which can then be filtered off.[3] Improper quenching can lead to the formation of emulsions or loss of product.

Alternative Strategies:

If you continue to face issues with LiAlH₄, consider these alternative reduction methods:

  • Catalytic Hydrogenation: Using catalysts like Raney Nickel or Palladium on carbon (Pd/C) under a hydrogen atmosphere can be a cleaner alternative.[4][5] However, optimization of pressure, temperature, and solvent is crucial to avoid over-reduction of the pyrimidine ring.[6]

  • Sodium Borohydride/Cobalt(II) Chloride System: This system can be a milder alternative to LiAlH₄ for nitrile reduction.

Problem 2: Difficulties in the Reductive Amination of 2-Amino-pyrimidine-4-carboxaldehyde

Question: I am performing a one-pot reductive amination of 2-amino-pyrimidine-4-carboxaldehyde with ammonia and sodium triacetoxyborohydride (STAB), but the yield of this compound is poor. What are the likely causes?

Answer:

Reductive amination is a powerful tool, but its success hinges on the delicate balance between imine formation and reduction. Here are some common pitfalls and solutions:

  • Poor Imine Formation:

    • Equilibrium: Imine formation is a reversible reaction. To drive the equilibrium towards the imine, it is often beneficial to pre-stir the aldehyde and the amine source (in this case, ammonia) for a period before adding the reducing agent.[7]

    • pH: The pH of the reaction is crucial. While STAB is tolerant of mildly acidic conditions, the nucleophilicity of the amine is reduced at low pH. For less nucleophilic amines, like 2-aminopyrimidine, the reaction may be sluggish.[8]

  • Competitive Aldehyde Reduction:

    • Reducing Agent Reactivity: Sodium triacetoxyborohydride is generally preferred for reductive amination because it is a milder reducing agent than sodium borohydride and less likely to reduce the aldehyde directly. However, if the imine formation is slow, competitive reduction of the aldehyde can still occur.

    • Order of Addition: Always add the reducing agent after the aldehyde and amine have had time to form the imine.

  • Reaction Conditions:

    • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for STAB-mediated reductive aminations.[9] Using protic solvents like methanol can sometimes lead to reduced efficiency.

    • Moisture: While not as sensitive as LiAlH₄, STAB can be deactivated by excessive moisture. Ensure you are using anhydrous solvents.

Troubleshooting Workflow for Reductive Amination:

G start Low Yield in Reductive Amination check_imine Monitor Imine Formation (TLC/NMR) start->check_imine preform_imine Pre-form Imine (Stir aldehyde and amine for 1-2h before adding STAB) check_imine->preform_imine Imine formation is slow check_aldehyde Check for Aldehyde Reduction check_imine->check_aldehyde Imine forms well preform_imine->check_aldehyde change_reductant Consider a more selective reducing agent (e.g., NaBH(OAc)₃) check_aldehyde->change_reductant Significant aldehyde reduction optimize_conditions Optimize Reaction Conditions check_aldehyde->optimize_conditions Minimal aldehyde reduction change_reductant->optimize_conditions solvent Use Anhydrous Solvent (DCM/DCE) optimize_conditions->solvent temp_time Adjust Temperature and Time optimize_conditions->temp_time purification Review Purification Strategy solvent->purification temp_time->purification acid_base Acid-Base Extraction purification->acid_base chromatography Column Chromatography purification->chromatography end Improved Yield acid_base->end chromatography->end

Caption: Troubleshooting workflow for reductive amination.

Problem 3: Challenges with Boc Protection and Deprotection of this compound

Question: I am having trouble with the Boc protection of the aminomethyl group on this compound. Either the reaction is incomplete, or I face issues during the subsequent deprotection step. Can you provide some guidance?

Answer:

Protecting group chemistry is a cornerstone of multi-step synthesis, and the tert-butyloxycarbonyl (Boc) group is a workhorse for amine protection.[10][11] However, its application to a molecule with multiple amine functionalities like this compound requires careful consideration.

Boc Protection Challenges:

  • Selective Protection: The primary aminomethyl group is generally more nucleophilic than the 2-amino group on the pyrimidine ring. However, under forcing conditions, di-Boc protection can occur. To favor mono-protection of the aminomethyl group:

    • Use a stoichiometric amount of Boc-anhydride ((Boc)₂O).

    • Perform the reaction at a controlled temperature (e.g., 0 °C to room temperature).

    • Common conditions include using a base like triethylamine (TEA) or diisopropylethylamine (DIPEA) in a solvent such as DCM or THF.[10]

  • Incomplete Reaction: If the reaction is sluggish, ensure your reagents are of good quality and the base is sufficiently strong to deprotonate the ammonium salt that may form.

Boc Deprotection Challenges:

  • Incomplete Deprotection: The Boc group is typically removed under acidic conditions.[10]

    • Strong Acid: Trifluoroacetic acid (TFA) in DCM is a common and effective method for Boc deprotection.[10]

    • HCl in Dioxane/Ether: A solution of HCl in an organic solvent is another widely used reagent.

    • Ensure you are using a sufficient excess of acid and allowing adequate reaction time.

  • Side Reactions during Deprotection:

    • Alkylation of the Product: The tert-butyl cation generated during deprotection can act as an alkylating agent, especially on electron-rich aromatic systems or other nucleophilic sites.[12] To mitigate this, consider adding a scavenger like anisole or thioanisole to the reaction mixture.

    • Formation of Stable Salts: The deprotected amine will form a salt with the acid used. This can sometimes affect solubility and isolation. Neutralization with a base is required to obtain the free amine.

Table 1: Comparison of Boc Protection and Deprotection Conditions

StepReagentsSolventTemperatureKey Considerations
Protection (Boc)₂O, TEA/DIPEADCM, THF0 °C to RTUse stoichiometric (Boc)₂O for mono-protection.
Deprotection TFADCM0 °C to RTFast and efficient. Use a scavenger to prevent t-butylation.
4M HCl in DioxaneDioxane0 °C to RTMilder than TFA. Product is isolated as the hydrochloride salt.

Frequently Asked Questions (FAQs)

Q1: What is the best synthetic route to prepare this compound?

There are several viable synthetic routes, and the "best" one often depends on the scale of the synthesis, available starting materials, and safety considerations. The two most common routes are:

  • Reduction of 2-amino-4-cyanopyrimidine: This is a straightforward approach. The starting material can be synthesized from commercially available precursors. The reduction can be achieved using LiAlH₄ or catalytic hydrogenation.

  • Reductive Amination of 2-amino-pyrimidine-4-carboxaldehyde: This is a more convergent approach that can be performed in a single pot. The aldehyde precursor can be prepared by oxidation of the corresponding alcohol.

A comparative guide suggests that a one-pot reductive amination can offer a higher overall yield and shorter reaction time compared to multi-step routes.

Synthetic Pathways Overview:

G cluster_0 Route 1: Reduction of Nitrile cluster_1 Route 2: Reductive Amination start1 2-Amino-4-chloropyrimidine nitrile 2-Amino-4-cyanopyrimidine start1->nitrile NaCN, DMSO product This compound nitrile->product LiAlH₄ or H₂/Catalyst start2 2-Amino-4-methylpyrimidine alcohol (2-Aminopyrimidin-4-yl)methanol start2->alcohol Oxidation (e.g., SeO₂) aldehyde 2-Amino-pyrimidine-4-carboxaldehyde alcohol->aldehyde Oxidation (e.g., MnO₂) product2 This compound aldehyde->product2 NH₃, NaBH(OAc)₃

Caption: Common synthetic routes to this compound.

Q2: How can I purify the final product, this compound?

The purification strategy will depend on the nature of the impurities present. Common methods include:

  • Crystallization: This is an effective method for removing impurities if a suitable solvent system can be found. A mixture of ethanol and water is often a good starting point for aminopyrimidine derivatives.[13]

  • Column Chromatography: Silica gel chromatography can be used to separate the desired product from closely related impurities. A polar eluent system, such as dichloromethane/methanol or ethyl acetate/hexane with a small amount of triethylamine to prevent streaking, is typically employed.

  • Acid-Base Extraction: The basicity of the amino groups allows for purification by acid-base extraction. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution to extract the amine. The aqueous layer is then basified, and the product is re-extracted into an organic solvent.

Q3: What are the key safety precautions to take during the synthesis of this compound derivatives?

  • Handling of Pyridine and Pyrimidine Derivatives: These compounds can be toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Use of Strong Reducing Agents: Lithium aluminum hydride is highly reactive and pyrophoric. It reacts violently with water and protic solvents. All reactions involving LiAlH₄ must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

  • Catalytic Hydrogenation: This procedure involves the use of flammable hydrogen gas under pressure and a pyrophoric catalyst (e.g., Raney Nickel or Pd/C). It should be performed in a designated area with appropriate safety equipment.

  • Handling of Cyanide Salts: If preparing the nitrile intermediate, be aware that cyanide salts are highly toxic. Handle them with extreme care and have an appropriate quenching and disposal procedure in place.

Q4: Where can I find spectroscopic data for this compound?

Published experimental spectroscopic data for this compound is scarce.[14] However, data from structurally similar compounds like 4-(aminomethyl)pyridine can be used as a reference.[14]

Table 2: Expected Spectroscopic Data for this compound

TechniqueExpected Features
¹H NMR - Signals for pyrimidine ring protons. - A singlet for the -CH₂- group adjacent to the pyrimidine ring. - A broad singlet for the -NH₂ protons (which may exchange with D₂O).[15][16]
¹³C NMR - Resonances for the carbon atoms of the pyrimidine ring. - A signal for the methylene (-CH₂-) carbon.[15][16]
IR - N-H stretching vibrations for the primary amine (typically two bands for a primary amine) in the region of 3300-3500 cm⁻¹. - C-N stretching vibrations. - Aromatic C-H and C=C stretching vibrations from the pyrimidine ring.[15][16][17]
MS - A molecular ion peak corresponding to the molecular weight of the compound. - Fragmentation patterns consistent with the structure.

Detailed Experimental Protocols

Protocol 1: Reduction of 2-Amino-4-cyanopyrimidine using LiAlH₄

Materials:

  • 2-Amino-4-cyanopyrimidine

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Deionized water

  • 15% Aqueous sodium hydroxide (NaOH)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Dropping funnel

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add LiAlH₄ (2.5 equivalents) and anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve 2-amino-4-cyanopyrimidine (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Monitor the reaction by TLC (e.g., 10% Methanol in DCM) until the starting material is consumed.

  • Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of:

    • 'x' mL of water

    • 'x' mL of 15% aqueous NaOH

    • '3x' mL of water (where 'x' is the mass of LiAlH₄ in grams).

  • Stir the resulting slurry at room temperature for 30 minutes.

  • Filter the mixture through a pad of Celite®, washing the filter cake with THF and DCM.

  • Combine the organic filtrates and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by crystallization.

Protocol 2: Boc Protection of this compound

Materials:

  • This compound

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve this compound (1 equivalent) in DCM in a round-bottom flask.

  • Add TEA (1.2 equivalents) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of (Boc)₂O (1.1 equivalents) in DCM dropwise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Wash the reaction mixture with saturated aqueous NaHCO₃ and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure to yield the crude Boc-protected product.

  • If necessary, purify the product by column chromatography on silica gel.

References

Technical Support Center: Optimizing Reaction Conditions for 4-(Aminomethyl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(Aminomethyl)pyrimidin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the use of this versatile bifunctional building block. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to optimize your synthetic strategies.

I. Frequently Asked Questions (FAQs)

Here we address some of the common initial questions researchers have when working with this compound.

Q1: What are the key structural features and corresponding reactivities of this compound?

A1: this compound possesses two distinct amine functionalities with different reactivities. The 2-amino group is an aromatic amine, directly attached to the electron-deficient pyrimidine ring. This delocalization of electrons into the ring system reduces its nucleophilicity compared to a typical primary amine. The aminomethyl group, on the other hand, is a primary alkylamine, which is more nucleophilic and basic. This difference in reactivity is crucial for achieving selective functionalization.

Q2: What are the typical solubility characteristics of this compound?

A2: Similar to other aminopyrimidines, this compound is expected to have moderate solubility in water and good solubility in polar organic solvents like methanol and ethanol due to its ability to form hydrogen bonds[1]. Its solubility in non-polar solvents such as hexanes or diethyl ether is likely to be poor[1]. The solubility can be influenced by pH; in acidic conditions, protonation of the amino groups will increase aqueous solubility.

Q3: Which of the two amino groups is more reactive towards acylation or alkylation?

A3: The primary amine of the aminomethyl group is significantly more nucleophilic and will preferentially react under standard acylation or alkylation conditions. The 2-amino group on the pyrimidine ring is less reactive due to the electron-withdrawing nature of the diazine system[2]. This inherent difference allows for selective derivatization of the side-chain amine.

Q4: Are there any known stability issues with this compound?

A4: While generally stable, aminopyrimidines can be sensitive to strong oxidizing agents. Care should be taken to avoid harsh oxidative conditions that could lead to degradation of the pyrimidine ring. Additionally, like many primary amines, it can be sensitive to air and moisture over long-term storage, potentially leading to carbonate formation. It is advisable to store the compound under an inert atmosphere.

II. Troubleshooting Guide: Common Synthetic Challenges

This section provides a problem-and-solution-oriented guide to address specific issues you may encounter during your experiments.

Problem 1: Low yield in amide coupling reactions with the aminomethyl group.
  • Potential Cause 1: Inappropriate Coupling Reagent. The choice of coupling reagent is critical, especially for challenging substrates.

  • Solution: For standard amide bond formation, carbodiimide reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an additive like HOBt (hydroxybenzotriazole) are often effective[3]. For more difficult couplings or electron-deficient carboxylic acids, stronger coupling agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can be employed[3][4].

  • Potential Cause 2: Competing Acid-Base Reaction. The primary amine can be protonated by the carboxylic acid, forming a salt and rendering the amine non-nucleophilic.

  • Solution: The addition of a non-nucleophilic organic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is essential to neutralize the reaction mixture and ensure the amine remains in its free base form[4]. Typically, 2-3 equivalents of the base are used.

  • Potential Cause 3: Suboptimal Reaction Conditions. Temperature and solvent can significantly impact reaction rates and yields.

  • Solution: Most amide couplings are performed at room temperature. If the reaction is sluggish, it can be gently heated (e.g., to 40-60 °C)[3]. Aprotic polar solvents like DMF or DCM are standard choices[4].

Problem 2: Non-selective reaction or formation of di-substituted products.
  • Potential Cause: High Reactivity of Reagents or Harsh Conditions. While the aminomethyl group is more reactive, highly reactive electrophiles or elevated temperatures can lead to undesired reactions at the 2-amino position.

  • Solution: Protecting Group Strategy. To ensure exclusive reaction at one site, a protecting group strategy is recommended[5]. The more nucleophilic aminomethyl group can be selectively protected, for example, with a Boc (tert-butyloxycarbonyl) group. This allows for subsequent modification of the 2-amino position, followed by deprotection of the aminomethyl group under acidic conditions[6].

Problem 3: Difficulty in purifying the final product.
  • Potential Cause: High Polarity of the Compound. Pyrimidine derivatives are often highly polar, which can lead to challenges in purification, such as poor retention on standard silica gel columns or peak tailing in reverse-phase HPLC[7].

  • Solution 1: Chromatographic Technique Optimization.

    • Reverse-Phase HPLC: Use a polar-endcapped column or an ion-pairing agent. Adjusting the mobile phase pH to suppress ionization can also improve retention[7].

    • HILIC (Hydrophilic Interaction Liquid Chromatography): This is often the preferred method for very polar compounds. It uses a polar stationary phase with a high concentration of an organic solvent in the mobile phase, which promotes retention of polar analytes[7].

  • Solution 2: Crystallization. If the product is a solid, crystallization can be an effective purification method. A slow cooling process from a hot, saturated solution can yield high-purity crystals[7].

III. Experimental Protocols

The following are detailed, step-by-step methodologies for common reactions involving this compound.

Protocol 1: Selective Amide Bond Formation at the Aminomethyl Group

This protocol describes a general procedure for coupling a carboxylic acid to the primary amine of this compound using HATU as the coupling agent.

Materials:

  • This compound

  • Carboxylic acid of interest

  • HATU

  • Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

  • In a separate flask, dissolve this compound (1.05 eq) in anhydrous DMF.

  • Add the solution of this compound to the pre-activated carboxylic acid mixture.

  • Stir the reaction at room temperature and monitor its progress using TLC or LC-MS. Reactions are typically complete within 2-4 hours.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by preparative HPLC.

Protocol 2: Reductive Amination with an Aldehyde or Ketone

This protocol outlines a one-pot procedure for the reductive amination of a carbonyl compound with this compound.[8][9]

Materials:

  • This compound

  • Aldehyde or ketone of interest

  • Sodium triacetoxyborohydride (STAB)[10]

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of this compound (1.0 eq) and the aldehyde or ketone (1.1 eq) in DCE, add a catalytic amount of acetic acid (e.g., 0.1 eq).

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS. The reaction is typically complete within 3-12 hours.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by an appropriate method (e.g., column chromatography or crystallization).

IV. Visualized Workflows and Decision Trees

The following diagrams, created using Graphviz, provide visual representations of key decision-making processes and workflows.

cluster_0 Reaction Planning start Goal: Functionalize This compound q1 Target Site? start->q1 side_chain Direct Reaction: Amide Coupling or Reductive Amination q1->side_chain Aminomethyl Group ring_amine Protect Aminomethyl Group (e.g., Boc) q1->ring_amine 2-Amino Group protect React at 2-Amino Position ring_amine->protect deprotect Deprotect Aminomethyl Group protect->deprotect cluster_1 Troubleshooting Purification start Crude Product q_solid Is product a solid? start->q_solid try_cryst Attempt Crystallization q_solid->try_cryst Yes chromatography Column Chromatography q_solid->chromatography No / Impure try_cryst->chromatography Failure end_cryst Purified Product try_cryst->end_cryst Success q_silica Poor separation on standard silica? chromatography->q_silica rp_hplc Try Reverse-Phase HPLC q_silica->rp_hplc Yes end_silica Purified Product q_silica->end_silica No q_rp_hplc Poor retention or peak tailing? rp_hplc->q_rp_hplc hilic Use HILIC q_rp_hplc->hilic Yes end_rp_hplc Purified Product q_rp_hplc->end_rp_hplc No end_hilic Purified Product hilic->end_hilic

References

Technical Support Center: 4-(Aminomethyl)pyrimidin-2-amine Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for assays involving 4-(Aminomethyl)pyrimidin-2-amine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges and nuances of working with this valuable chemical scaffold. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying scientific reasoning to empower your research and ensure the integrity of your results.

The aminopyrimidine core is a prevalent motif in medicinal chemistry, frequently utilized in the development of kinase inhibitors by mimicking the purine structure of ATP.[1][2] Compounds like this compound are crucial building blocks in the synthesis of potent and selective inhibitors for targets such as JAK2 and PLK4.[3][4] However, the very features that make this scaffold versatile—its heterocyclic nature and reactive primary amine—also present a high risk for generating misleading data through off-target and non-specific interactions.

This guide is structured to help you anticipate, identify, and resolve common issues, ensuring that your valuable time and resources are focused on genuine biological hits.

Troubleshooting Guide: Question & Answer

This section addresses specific experimental problems. Each answer provides potential causes and actionable solutions based on field-proven insights.

Q1: My this compound derivative shows potent activity in my primary biochemical screen, but this activity is lost or significantly reduced in cell-based assays. What is the likely cause?

This is a classic and frequent observation in drug discovery, often pointing towards assay interference rather than true, cell-permeable biological activity. There are several potential causes, most of which relate to the compound acting as a Pan-Assay Interference Compound (PAINS).[5][6]

Potential Cause 1: Compound Aggregation At the concentrations used in biochemical screens (typically 1-20 µM), many organic molecules, especially those with planar aromatic systems, can form sub-micellar aggregates. These aggregates can non-specifically sequester and denature proteins, leading to apparent inhibition that is not related to specific binding at an active site. This effect is often absent in cell-based assays where the complex biological matrix (serum proteins, lipids) can disrupt aggregate formation.

  • Troubleshooting Steps:

    • Detergent Test: Re-run your biochemical assay and include a non-ionic detergent like Triton X-100 or Tween-80 at a low concentration (e.g., 0.01-0.1%). If your compound's inhibitory activity is significantly reduced in the presence of the detergent, aggregation is the most likely cause.[7]

    • Dynamic Light Scattering (DLS): If available, use DLS to directly detect aggregate formation of your compound in the assay buffer at screening concentrations.

    • Vary Enzyme Concentration: True inhibitors' IC50 values are typically independent of enzyme concentration, whereas the apparent potency of aggregators often shows a strong dependence. Run your assay at different enzyme concentrations to check for this effect.

Potential Cause 2: Non-Specific Reactivity The primary aminomethyl group is a nucleophile and can react covalently with sensitive residues (like cysteine, lysine) on the target protein. This covalent modification can lead to irreversible inhibition. However, in a cellular environment, the compound is more likely to react with abundant, highly reactive thiols like glutathione (GSH), effectively depleting the free compound before it can reach its intended target.

  • Troubleshooting Steps:

    • Thiol Competition Assay: Pre-incubate your compound with a high concentration of a thiol-containing molecule like dithiothreitol (DTT) or glutathione (GSH) before adding it to your assay. If the compound's activity is diminished, it suggests reactivity with thiols.[8]

    • Pre-incubation Test: Run your assay with and without a pre-incubation period of the enzyme and the compound. Irreversible, covalent inhibitors often show time-dependent inhibition, where potency increases with longer pre-incubation times.[8]

Potential Cause 3: Redox Activity Compounds containing certain heteroaromatic motifs can undergo redox cycling, generating reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂). This can interfere with assays in two ways: by directly oxidizing and damaging the target protein, or by interfering with assay readouts that are sensitive to redox conditions (e.g., those using luciferases or colorimetric dyes like MTT).[8][9]

  • Troubleshooting Steps:

    • Redox Counter-Screen: A simple counter-screen involves adding your compound to a solution of a redox-sensitive dye (like DCFDA) or running an assay to detect hydrogen peroxide production (e.g., using Horseradish Peroxidase and a suitable substrate).[8]

    • Repeat Assay with Antioxidant: Include an antioxidant like N-acetylcysteine in your assay buffer. If this rescues the activity, it points towards a redox-based mechanism.

Q2: I'm observing high background noise or poor reproducibility in my fluorescence-based assay. Could my aminopyrimidine compound be the cause?

Yes, this is a strong possibility. Heterocyclic compounds are frequently implicated in fluorescence interference.

Potential Cause 1: Intrinsic Fluorescence The compound itself may be fluorescent at the excitation and emission wavelengths used for your assay's reporter fluorophore. This is a common issue when screening at higher concentrations (e.g., >10 µM).[7]

  • Troubleshooting Steps:

    • Compound-Only Control: Run a control plate that includes only the assay buffer and your compound at various concentrations. Measure the fluorescence at the same wavelengths used in your assay. Any signal here is intrinsic fluorescence.

    • Spectral Scan: If you have access to a scanning fluorometer, perform a full excitation/emission scan of your compound to understand its spectral properties and determine if they overlap with your assay's fluorophore.

Potential Cause 2: Fluorescence Quenching Your compound may not be fluorescent itself but could be quenching the signal from your assay's fluorophore. This can lead to a false positive in assays where a decrease in signal indicates activity (e.g., some fluorescence polarization assays).

  • Troubleshooting Steps:

    • Fluorophore-Only Control: In a well containing your assay's fluorophore (without the biological target), add your compound. A concentration-dependent decrease in signal indicates quenching.

    • Change Fluorophore: If quenching is confirmed, the simplest solution may be to switch to a different fluorophore with a non-overlapping spectral profile.

Frequently Asked Questions (FAQs)

  • Q: What is the best way to prepare and store stock solutions of this compound derivatives?

    • A: These compounds generally exhibit better solubility in organic solvents. We recommend preparing high-concentration stock solutions (10-20 mM) in 100% dimethyl sulfoxide (DMSO). Store these stocks at -20°C or -80°C, aliquoted to avoid repeated freeze-thaw cycles. For aqueous assay buffers, perform a serial dilution from the DMSO stock, ensuring the final DMSO concentration in the assay is low (typically <1%, ideally <0.5%) and consistent across all wells to avoid solvent-induced artifacts.

  • Q: My compound has poor aqueous solubility. How can I improve this for my assays?

    • A: Poor solubility is a common issue with heterocyclic compounds.[9] First, confirm that the compound is fully dissolved in your DMSO stock before diluting into aqueous buffer. If precipitation occurs upon dilution, you can try:

      • Lowering the final assay concentration of the compound.

      • Including a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer.

      • Using formulation aids like cyclodextrins, though this should be done with caution as they can also affect biological activity.

  • Q: Are there any known liabilities with residual catalysts from the synthesis of these compounds?

    • A: Yes. Many synthetic routes for pyrimidine derivatives involve palladium- or copper-catalyzed cross-coupling reactions.[10] Trace metal impurities remaining in the final compound can themselves be potent enzyme inhibitors or cause assay interference.[11] If you suspect this, we recommend re-purifying the compound batch or using a metal scavenger. A simple diagnostic test is to add a strong chelating agent like EDTA to your assay; if the inhibition is reversed, metal contamination is a likely culprit.

Key Experimental Protocols

Protocol 1: Aggregation Counter-Screen using Detergents

This protocol is designed to rapidly assess if a compound's observed activity is due to non-specific aggregation.

  • Prepare Reagents:

    • Prepare your standard assay buffer.

    • Prepare a second batch of assay buffer containing 0.02% (v/v) Triton X-100. Ensure it is well-mixed.

    • Prepare your compound stock solution in 100% DMSO.

  • Assay Setup:

    • On a single assay plate, set up two parallel dose-response curves for your compound.

    • Set A: Perform the serial dilution and subsequent assay steps using the standard assay buffer.

    • Set B: Perform the identical serial dilution and assay steps using the assay buffer containing Triton X-100.

    • Include appropriate positive and negative controls for both conditions.

  • Execution & Analysis:

    • Run the assay according to your standard protocol.

    • Calculate the IC50 value for both dose-response curves (Set A and Set B).

    • Interpretation: A significant rightward shift (e.g., >5-fold increase) in the IC50 value for the curve in the presence of Triton X-100 is strong evidence of aggregation-based activity.

ConditionExample IC50Interpretation
Standard Buffer2.5 µMApparent Activity
Buffer + 0.01% Triton X-10035 µMLikely Aggregator
Buffer + 0.01% Triton X-1003.1 µMUnlikely to be an Aggregator

Visualizing Workflows and Concepts

Troubleshooting Workflow for Primary Hits

This diagram outlines a decision-making process when a hit is identified in a primary screen.

Troubleshooting_Workflow cluster_0 Initial Hit Validation cluster_1 Assay Interference Checks cluster_2 Outcome PrimaryHit Primary Screen Hit (e.g., >50% Inhibition) DoseResponse Confirm with Dose-Response (Calculate IC50) PrimaryHit->DoseResponse AggregationTest Aggregation Test (Detergent Shift Assay) DoseResponse->AggregationTest Is IC50 Confirmed? ReactivityTest Reactivity Test (Thiol Sensitivity) AggregationTest->ReactivityTest No Shift FalsePositive Flag as False Positive (Artifact) AggregationTest->FalsePositive Significant Shift RedoxTest Redox Activity Test (H2O2 Production) ReactivityTest->RedoxTest Not Sensitive ReactivityTest->FalsePositive Sensitive to Thiols FluorescenceTest Fluorescence Check (Compound-only Control) RedoxTest->FluorescenceTest No Redox Activity RedoxTest->FalsePositive Redox Active FluorescenceTest->FalsePositive Interference Detected GenuineHit Proceed to Orthogonal/ Cell-Based Assays FluorescenceTest->GenuineHit No Interference

Caption: Decision tree for validating primary screen hits.

References

Technical Support Center: Stability of 4-(Aminomethyl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 4-(Aminomethyl)pyrimidin-2-amine (CAS 929973-95-5). This document is designed for researchers, medicinal chemists, and drug development professionals to provide expert guidance on the stability of this compound in various experimental settings. Recognizing that specific stability data for this molecule is not extensively published, this guide synthesizes established principles of amine and pyrimidine chemistry to offer predictive insights and robust protocols for determining stability in your specific application.

Part 1: Frequently Asked Questions (FAQs) - Understanding Potential Instability

This section addresses the most common questions regarding the chemical stability of this compound, grounding the answers in the known reactivity of its core functional groups: a 2-aminopyrimidine ring and a primary aminomethyl side chain.

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound is primarily influenced by four factors: pH, solvent polarity, presence of oxidizing agents, and exposure to light and heat. The molecule contains two key functionalities: the 2-amino group on the pyrimidine ring, which has nucleophilic and basic properties, and the primary aminomethyl group, which is also basic and susceptible to oxidation. The interplay of these groups dictates its degradation profile. The pH of the solution is particularly critical as it can influence the protonation state of the amino groups and catalyze hydrolysis.[1][2]

Q2: What are the most likely degradation pathways for this compound?

A2: Based on its structure, this compound is susceptible to three main degradation pathways:

  • Hydrolysis: The 2-amino group on the pyrimidine ring can be susceptible to hydrolysis, particularly under harsh acidic or basic conditions, potentially leading to the formation of 4-(aminomethyl)pyrimidin-2-ol. While 2-aminopyrimidines are generally more stable than other substituted pyrimidines, this pathway should be considered under non-neutral pH conditions.[3][4]

  • Oxidation: The primary aminomethyl group is a potential site for oxidation. Oxidizing agents or atmospheric oxygen (especially in the presence of metal ion catalysts) can lead to the formation of the corresponding imine, aldehyde, or carboxylic acid.[5][6] Amines are known to be susceptible to electron transfer oxidation to form N-oxides or hydroxylamines.[7]

  • Photodegradation: Pyrimidine-containing structures, like those in DNA, are known to be sensitive to UV light.[3] While the specific photosensitivity of this compound is uncharacterized, prolonged exposure to high-energy light could potentially lead to dimerization or other rearrangements. It is always best practice to protect solutions from light.

Q3: How should I choose a solvent for my stock solutions to maximize stability?

A3: For short-term storage, high-purity, anhydrous aprotic polar solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are generally preferred. These solvents are less likely to participate directly in degradation reactions compared to protic solvents. For aqueous buffers, it is critical to work at or near neutral pH (pH 6.5-7.5), as extreme pH can catalyze hydrolysis.[3] Avoid using solvents with known impurities like peroxides (e.g., in aged ethers like THF or dioxane), which can promote oxidative degradation.

Q4: My solution of this compound has turned yellow/brown. What does this indicate?

A4: Color change in a solution, particularly the development of a yellow or brown hue, is often an indicator of degradation. This is commonly associated with oxidative degradation pathways, which can produce highly conjugated impurities that absorb visible light. If you observe a color change, it is crucial to re-analyze the purity of your sample by a suitable analytical method like HPLC-UV or LC-MS before use.

Part 2: Troubleshooting Guide - Diagnosing Stability Issues

This guide helps diagnose common experimental problems that may be rooted in the instability of this compound.

Symptom Observed Potential Cause (Stability-Related) Recommended Action
Inconsistent biological assay results or loss of potency over time. The compound is degrading in your assay buffer or cell culture medium.1. Prepare fresh stock solutions before each experiment. 2. Perform a time-course study: incubate the compound in the assay buffer for the duration of the experiment and analyze its purity by HPLC at different time points. 3. Consider if any components in your media (e.g., metal ions, reactive species) could be accelerating degradation.
New peaks appearing in HPLC/LC-MS analysis of a stored solution. Degradation has occurred. The new peaks are likely degradants.1. Characterize the new peaks using LC-MS to determine their mass and hypothesize their structure. This can confirm the degradation pathway (e.g., a +16 Da shift suggests oxidation). 2. Discard the old solution and prepare a fresh one. 3. Re-evaluate your storage conditions (solvent, temperature, light exposure).
Poor recovery of the compound from a sample after workup. The compound may be unstable under the workup conditions (e.g., strong acid/base wash, exposure to heat during solvent evaporation).1. Analyze a sample of the compound before and after the workup procedure to quantify recovery. 2. Modify the workup to use milder conditions: use saturated sodium bicarbonate instead of strong base, avoid prolonged heating, and work quickly.
Difficulty obtaining a reproducible solid-state form (e.g., salt formation). The free base may be reacting with atmospheric CO₂ or moisture. The primary amino groups are basic and can form carbonates or hydrates.1. Handle the solid compound under an inert atmosphere (e.g., in a glovebox with nitrogen or argon). 2. Store the solid in a desiccator, protected from light. 3. Consider using a stable salt form, such as the hydrochloride salt, if available and compatible with your application.
Part 3: Experimental Protocols - How to Systematically Evaluate Stability

Since pre-existing stability data is scarce, you must determine it empirically. The following protocols provide a robust framework for this analysis.

Protocol 1: Preliminary Stability Screen in Common Solvents

Objective: To quickly identify suitable solvents and conditions for short-term experiments.

Methodology:

  • Prepare a Concentrated Stock Solution: Prepare a 10 mM stock solution of this compound in a reliable solvent where it is highly soluble and presumed stable (e.g., high-purity, anhydrous DMSO).

  • Dilute into Test Solvents: Dilute the stock solution to a final concentration of 100 µM in a panel of relevant solvents.

    • Aqueous Buffers: pH 3.0 (e.g., citrate), pH 7.4 (e.g., phosphate), pH 9.0 (e.g., borate).

    • Protic Organic Solvents: Methanol, Ethanol.

    • Common Assay Media: Your specific cell culture medium or assay buffer.

  • Incubation: Aliquot samples into clear and amber vials (to test for photosensitivity). Store one set of vials on the benchtop at room temperature (~25°C) and another set at 4°C.

  • Time-Point Analysis:

    • Immediately after preparation, take an aliquot from each condition for an initial analysis (T=0).

    • Analyze subsequent aliquots at set time points (e.g., 2, 8, 24, and 48 hours).

  • Analysis: Use a stability-indicating HPLC method (see below for development) to determine the percent of the parent compound remaining relative to the T=0 sample.

    • Calculation: % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100

Interpreting Results: A loss of >5-10% of the parent compound over the typical duration of your experiment indicates a potential stability issue under those conditions.

Protocol 2: Comprehensive Forced Degradation (Stress Testing) Study

Objective: To identify potential degradants, establish degradation pathways, and develop a stability-indicating analytical method, following principles outlined in regulatory guidelines.[7]

Workflow for Forced Degradation Study

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution (e.g., 1 mg/mL in ACN:H2O) control Control Sample (No Stress) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Expose to Stress base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base Expose to Stress ox Oxidation (3% H2O2, RT) stock->ox Expose to Stress therm Thermal (80°C in Solution) stock->therm Expose to Stress photo Photolytic (ICH Light Box) stock->photo Expose to Stress analyze Analyze All Samples (HPLC-UV/MS) control->analyze acid->analyze base->analyze ox->analyze therm->analyze photo->analyze assess Assess Peak Purity & Mass Balance analyze->assess

Caption: Workflow for a forced degradation study.

Step-by-Step Methodology:

  • Preparation: Prepare solutions of this compound at ~1 mg/mL in a suitable solvent mixture (e.g., acetonitrile/water).

  • Acid Hydrolysis: Add an equal volume of 0.2 M HCl to the drug solution to get a final concentration of 0.1 M HCl. Incubate at 60°C. Monitor at time points (e.g., 2, 8, 24 h) until ~5-20% degradation is observed.[8] Neutralize the sample before analysis.

  • Base Hydrolysis: Add an equal volume of 0.2 M NaOH to get a final concentration of 0.1 M NaOH. Incubate at 60°C. Monitor as above. Neutralize the sample before analysis.

  • Oxidative Degradation: Add an equal volume of 6% hydrogen peroxide (H₂O₂) to get a final concentration of 3% H₂O₂. Keep at room temperature and protect from light. Monitor at time points until ~5-20% degradation is observed.[7]

  • Thermal Degradation: Heat the solution at 80°C in a sealed vial (protected from light). Monitor at time points. Also, test the solid compound under the same conditions.

  • Photolytic Degradation: Expose the solution and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. Keep a control sample wrapped in aluminum foil.

  • Control Samples: Keep an unstressed sample in the same solvent at 4°C in the dark.

  • Analysis:

    • Analyze all stressed samples, along with the control, using an HPLC system with both a UV detector and a mass spectrometer (LC-MS).

    • The HPLC method should be developed to separate the parent peak from all generated degradant peaks. A good starting point is a reverse-phase C18 column with a gradient of water (with 0.1% formic acid) and acetonitrile.

    • Check for peak purity of the parent compound in all stressed samples using a photodiode array (PDA) detector.

    • Calculate mass balance to ensure all degradants are being detected.

Hypothesized Degradation Pathways

Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (e.g., H2O2) parent This compound hydrolysis_product 4-(Aminomethyl)pyrimidin-2-ol parent->hydrolysis_product H2O, H+ or OH- imine Imine Intermediate parent->imine [O] n_oxide N-Oxide Derivative (on ring or side chain) parent->n_oxide [O] aldehyde 4-Formylpyrimidin-2-amine imine->aldehyde H2O

Caption: Hypothesized degradation pathways for this compound.

References

Technical Support Center: Synthesis of 4-(Aminomethyl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for the synthesis of 4-(Aminomethyl)pyrimidin-2-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important building block. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols grounded in established chemical principles.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific issues that may arise during the synthesis of this compound, providing explanations for the underlying causes and actionable solutions.

Problem 1: Low yield of this compound and the presence of multiple unidentified spots on TLC when using a 4-(halomethyl)pyrimidine and ammonia.

Likely Cause: Direct amination of a reactive benzylic-like halide such as 4-(chloromethyl)pyrimidin-2-amine with ammonia is prone to over-alkylation. The primary amine product is often more nucleophilic than ammonia, leading to the formation of secondary and tertiary amine side products.[1]

Solution:

  • Employ a large excess of ammonia: To favor the formation of the primary amine, a significant excess of ammonia can be used to outcompete the newly formed primary amine for the alkylating agent.

  • Consider the Gabriel Synthesis: This is a classic and highly effective method for the synthesis of primary amines from alkyl halides, which prevents over-alkylation.[2][3][4] The phthalimide anion is used as an ammonia surrogate. Because the nitrogen in the resulting N-alkylphthalimide is sterically hindered and its lone pair is delocalized between two carbonyl groups, it is no longer nucleophilic and cannot react further with the alkyl halide.[2][5]

Problem 2: Difficulty in cleaving the phthalimide group after a successful Gabriel synthesis.

Likely Cause: The cleavage of the N-alkylphthalimide intermediate can be challenging under certain conditions. Acidic or basic hydrolysis can sometimes lead to low yields or require harsh conditions that may not be compatible with other functional groups.[3] The phthalhydrazide precipitate formed during hydrazine cleavage can sometimes be difficult to handle on a large scale.[6][7]

Solution:

  • Hydrazine Monohydrate (Ing-Manske procedure): This is the most common and generally efficient method for phthalimide cleavage. The reaction with hydrazine hydrate in a protic solvent like ethanol typically results in the formation of a phthalhydrazide precipitate, which can be filtered off to liberate the desired primary amine.[3]

  • Alternative Cleavage Methods: If the standard hydrazine method proves problematic, other reagents like alkanolamines (e.g., monoethanolamine) can be used.[6][7]

Problem 3: Incomplete reduction of 2-aminopyrimidine-4-carbonitrile to this compound using LiAlH₄.

Likely Cause: The reactivity of lithium aluminum hydride (LiAlH₄) can be influenced by the quality of the reagent and the reaction conditions. The work-up procedure is also critical to ensure the complete liberation of the amine from the aluminum and lithium salts.

Solution:

  • Ensure Anhydrous Conditions: LiAlH₄ reacts violently with water. All glassware must be thoroughly dried, and anhydrous solvents must be used.

  • Optimize Reaction Temperature and Time: While the reaction is often started at a low temperature (e.g., 0 °C) for safety, it may require warming to room temperature or gentle reflux to go to completion. Monitoring the reaction by TLC is crucial.

  • Careful Work-up Procedure (Fieser work-up): A sequential addition of water, followed by an aqueous solution of sodium hydroxide, and then more water is a standard and effective method to quench the reaction and precipitate the aluminum salts in a granular form that is easy to filter.[8]

Problem 4: Formation of a significant amount of 4-(hydroxymethyl)pyrimidin-2-amine as a byproduct.

Likely Cause: This side product can arise from two main pathways:

  • During the synthesis of the 4-(halomethyl)pyrimidine precursor: If the halogenation of 4-(hydroxymethyl)pyrimidin-2-amine is incomplete or if the product is exposed to moisture, the starting alcohol may be carried over or the halide may hydrolyze back to the alcohol.

  • During the amination step: If the amination reaction is performed in a protic solvent that can also act as a nucleophile (e.g., water), solvolysis of the halide can compete with amination, leading to the formation of the corresponding alcohol.

Solution:

  • Ensure complete conversion during halogenation: Monitor the conversion of the alcohol to the halide by TLC and use appropriate purification methods to remove any unreacted starting material.

  • Use an aprotic solvent for amination: Performing the amination reaction in an aprotic solvent such as DMF, DMSO, or acetonitrile can minimize the competing solvolysis reaction.[4]

  • Strictly anhydrous conditions: Ensure all reagents and solvents are dry to prevent hydrolysis of the halide.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The two most prevalent synthetic strategies are:

  • Nucleophilic substitution on a 4-(halomethyl)pyrimidine: This involves the preparation of an intermediate such as 4-(chloromethyl) or 4-(bromomethyl)pyrimidin-2-amine, followed by reaction with an amine source. To avoid over-alkylation, the Gabriel synthesis is highly recommended.

  • Reduction of a nitrile: This route involves the synthesis of 2-aminopyrimidine-4-carbonitrile, which is then reduced to the primary amine using a strong reducing agent like LiAlH₄.[9]

Q2: Should I be concerned about the reactivity of the 2-amino group on the pyrimidine ring during the synthesis?

A2: The 2-amino group is generally less nucleophilic than the primary amine being formed at the 4-methyl position due to the electron-withdrawing nature of the pyrimidine ring. However, under certain conditions, it could potentially react. If side reactions involving the 2-amino group are a concern, it can be protected. Common protecting groups for amines include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl).[10][11][12] The choice of protecting group will depend on the subsequent reaction conditions.

Q3: What is the best way to purify the final product, this compound?

A3: The purification strategy will depend on the nature of the impurities.

  • Crystallization: If the product is a solid and the impurities have different solubility profiles, recrystallization can be a very effective method. For polar amine compounds, a mixture of a polar solvent (like ethanol or methanol) and a less polar anti-solvent can be effective.[13][14][15]

  • Column Chromatography: For complex mixtures or to remove closely related impurities, column chromatography is often necessary. Due to the basic nature of the amine, using silica gel treated with a small amount of a base (e.g., triethylamine) in the eluent can prevent peak tailing and improve separation. Alternatively, alumina (basic or neutral) can be used as the stationary phase. For highly polar aminopyrimidines, techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) might be more suitable.[16][17][18][19][20]

  • Acid-Base Extraction: The basic nature of the amine allows for purification by acid-base extraction. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution to protonate the amine and extract it into the aqueous phase, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified and the pure amine extracted back into an organic solvent.[21]

Key Experimental Protocols

Protocol 1: Synthesis of this compound via Gabriel Synthesis

Step 1: Synthesis of N-((2-aminopyrimidin-4-yl)methyl)phthalimide

  • To a solution of 4-(chloromethyl)pyrimidin-2-amine (1 equivalent) in anhydrous DMF, add potassium phthalimide (1.1 equivalents).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Once the starting material is consumed, pour the reaction mixture into ice-water.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to obtain the N-((2-aminopyrimidin-4-yl)methyl)phthalimide intermediate.

Step 2: Cleavage of the Phthalimide Group

  • Suspend the N-((2-aminopyrimidin-4-yl)methyl)phthalimide (1 equivalent) in ethanol.

  • Add hydrazine monohydrate (1.5 - 2 equivalents) to the suspension.

  • Heat the mixture to reflux and stir for 2-4 hours. A white precipitate of phthalhydrazide will form.

  • Cool the reaction mixture to room temperature and filter to remove the phthalhydrazide precipitate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in water and acidify with concentrated HCl.

  • Wash the acidic aqueous solution with dichloromethane to remove any non-basic organic impurities.

  • Basify the aqueous layer with a strong base (e.g., NaOH) to a pH > 12.

  • Extract the product into a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Protocol 2: Synthesis of this compound via Nitrile Reduction
  • To a suspension of LiAlH₄ (2-3 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of 2-aminopyrimidine-4-carbonitrile (1 equivalent) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of:

    • Water (x mL, where x = grams of LiAlH₄ used)

    • 15% aqueous NaOH (x mL)

    • Water (3x mL)

  • Stir the resulting granular precipitate for 30 minutes, then filter through a pad of Celite®.

  • Wash the filter cake thoroughly with THF or ethyl acetate.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product as necessary (see FAQ Q3).

Visualizing Reaction Pathways

Synthetic Routes cluster_0 Route 1: Gabriel Synthesis cluster_1 Route 2: Nitrile Reduction 4-(chloromethyl)pyrimidin-2-amine 4-(chloromethyl)pyrimidin-2-amine N-((2-aminopyrimidin-4-yl)methyl)phthalimide N-((2-aminopyrimidin-4-yl)methyl)phthalimide 4-(chloromethyl)pyrimidin-2-amine->N-((2-aminopyrimidin-4-yl)methyl)phthalimide DMF Potassium Phthalimide Potassium Phthalimide Potassium Phthalimide->N-((2-aminopyrimidin-4-yl)methyl)phthalimide 4-(Aminomethyl)pyrimidin-2-amine_1 This compound N-((2-aminopyrimidin-4-yl)methyl)phthalimide->4-(Aminomethyl)pyrimidin-2-amine_1 Ethanol Hydrazine Hydrazine Hydrazine->4-(Aminomethyl)pyrimidin-2-amine_1 2-aminopyrimidine-4-carbonitrile 2-aminopyrimidine-4-carbonitrile 4-(Aminomethyl)pyrimidin-2-amine_2 This compound 2-aminopyrimidine-4-carbonitrile->4-(Aminomethyl)pyrimidin-2-amine_2 1. THF 2. H2O work-up LiAlH4 LiAlH4 LiAlH4->4-(Aminomethyl)pyrimidin-2-amine_2

Caption: Overview of the two primary synthetic routes to this compound.

Troubleshooting Over-alkylation Start Start Direct Amination with NH3 Direct Amination (4-(chloromethyl)pyrimidin-2-amine + NH3) Start->Direct Amination with NH3 Gabriel Synthesis Alternative: Gabriel Synthesis Start->Gabriel Synthesis Recommended Over-alkylation Side Reaction: Over-alkylation Direct Amination with NH3->Over-alkylation Primary Amine (Product) Desired Primary Amine Direct Amination with NH3->Primary Amine (Product) Secondary/Tertiary Amines Secondary & Tertiary Amine Byproducts Over-alkylation->Secondary/Tertiary Amines Primary Amine (Product)->Over-alkylation No Over-alkylation No Over-alkylation Gabriel Synthesis->No Over-alkylation

Caption: Logical workflow for avoiding over-alkylation side reactions.

Quantitative Data Summary

Synthetic RouteKey ReagentsCommon Side ProductsTypical Yield RangePurity Concerns
Direct Amination 4-(halomethyl)pyrimidine, NH₃Secondary and tertiary amines, 4-(hydroxymethyl)pyrimidin-2-amineHighly variable (20-60%)Difficult to separate over-alkylated products
Gabriel Synthesis 4-(halomethyl)pyrimidine, Potassium Phthalimide, HydrazinePhthalhydrazide, unreacted starting materialsGood to Excellent (60-90%)Phthalhydrazide removal can be challenging on large scale
Nitrile Reduction 2-aminopyrimidine-4-carbonitrile, LiAlH₄Unreacted nitrile, potential over-reduction products (rare)Good (70-85%)Requires strictly anhydrous conditions and careful work-up

References

Technical Support Center: Purification of 4-(Aminomethyl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-(Aminomethyl)pyrimidin-2-amine. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) designed for researchers, scientists, and drug development professionals. Our goal is to equip you with the scientific principles and practical techniques required to overcome common challenges in the purification of this highly polar and basic compound.

Section 1: Compound Profile & Initial Handling (FAQs)

This section addresses foundational questions about the physicochemical properties of this compound and how they dictate purification strategies.

Q1: What are the key physicochemical properties of this compound that make its purification challenging?

A1: The purification challenges stem from its unique structure, which features two basic nitrogen centers: a primary aliphatic amine and an aromatic aminopyrimidine moiety.

  • High Polarity: The presence of three amine groups makes the molecule highly polar and water-soluble[1]. This often results in poor solubility in common non-polar organic solvents used in chromatography and recrystallization.

  • Basicity (pKa): The molecule has two distinct basic centers. The aliphatic primary amine is the more basic of the two, with an estimated pKa of its conjugate acid around 9-10. The pyrimidine ring nitrogen and the 2-amino group contribute to a second, weaker basicity (predicted pKa of ~7.5)[2][3]. This dual basicity means its charge state is highly sensitive to pH, complicating acid-base extractions.[4][5]

  • High Affinity for Silica Gel: The basic amine groups interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[6][7] This interaction can lead to significant tailing, poor separation, and even irreversible adsorption during column chromatography.[8]

  • Physical State: It is typically a crystalline solid, making recrystallization a viable, if sometimes challenging, purification method[2][3].

Table 1: Physicochemical Properties of this compound

PropertyValue / DescriptionSource
Molecular Formula C₅H₈N₄N/A
Molecular Weight 124.15 g/mol N/A
Appearance Crystalline solid[2][3]
Boiling Point ~224 °C (Predicted)[2][9]
Density ~1.14 g/cm³ (Predicted)[2][9]
pKa (Conjugate Acid) ~7.46 (Predicted for pyrimidine system)[2][3]
Solubility Soluble in water[1]

Q2: What are the most common impurities I should anticipate from a typical synthesis?

A2: Impurities are highly dependent on the synthetic route. A common synthesis involves the reaction of a pyrimidine precursor with a source of aminomethyl functionality. Potential impurities include:

  • Unreacted Starting Materials: Residual pyrimidine precursors or aminating agents.

  • Over-alkylation Products: Reaction of the product with starting materials to form dimers or oligomers.

  • Side-Reaction Products: Impurities from competing reactions, such as the formation of isomers or decomposition products under harsh reaction conditions[10].

  • Residual Solvents and Reagents: Triethylamine, DMF, or other solvents and bases used during the synthesis are common process impurities[11].

Q3: What are the primary safety precautions for handling this compound?

A3: Like many amines, this compound and its analogs are irritants and potentially toxic.[12][13]

  • Handling: Always handle in a well-ventilated fume hood.[14] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[15]

  • Exposure: Avoid contact with skin and eyes.[12][15] In case of contact, rinse the affected area with plenty of water immediately.[14] Avoid inhalation of dust.[12][15]

  • Storage: Store in a tightly closed container in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and moisture uptake[2][3].

Section 2: Troubleshooting Common Purification Challenges

This section provides a question-and-answer guide to specific experimental problems, explaining the underlying science and offering actionable solutions.

Scenario 1: Column Chromatography Issues

Q: My compound is streaking severely on a standard silica gel column, resulting in broad peaks and poor separation. What is causing this and how can I fix it?

A: This is a classic problem when purifying basic amines on acidic silica gel. The strong acid-base interaction between your basic compound and the acidic silanol groups on the silica surface causes the issues you're observing.[6][7]

Root Cause Analysis:

  • Ionic Interaction: The lone pair of electrons on the nitrogen atoms of your amine forms a strong ionic bond with the protons of the silica's silanol groups (Si-OH).

  • Irreversible Adsorption: In some cases, this binding is so strong that a portion of your compound will not elute from the column, leading to low recovery.[8]

  • Peak Tailing: The "streaking" or "tailing" occurs because the elution process becomes a slow equilibrium of binding and unbinding from the acidic sites, rather than a smooth partitioning between the mobile and stationary phases.

Solutions:

  • Mobile Phase Modification (The Quick Fix):

    • Mechanism: Add a small amount of a competing base to your mobile phase. This base will "neutralize" the acidic sites on the silica, allowing your compound to elute more symmetrically.

    • Protocol: Add 0.5-2% triethylamine (TEA) or ammonium hydroxide to your eluent system (e.g., Dichloromethane/Methanol). The TEA is volatile and can be easily removed under vacuum.

    • Caveat: This can sometimes alter the selectivity of your separation, so optimization is necessary.[7]

  • Use an Amine-Functionalized Silica Column (The Robust Solution):

    • Mechanism: These columns have an amine (e.g., aminopropyl) chemically bonded to the silica surface. This creates a more basic environment, preventing the strong interaction with your basic analyte.[8][16]

    • Benefit: This approach provides much better peak shapes and allows for the use of less polar, non-basic solvent systems like Hexane/Ethyl Acetate, simplifying solvent removal.[7][8]

  • Switch to a Different Stationary Phase:

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica for purifying basic compounds. Use neutral or basic alumina (Brockmann I-III).

    • Reversed-Phase (C18): For highly polar compounds, reversed-phase chromatography using a water/acetonitrile or water/methanol gradient with a buffer (e.g., ammonium formate or TFA) can be highly effective.[17]

Scenario 2: Recrystallization Difficulties

Q: I'm struggling to find a good solvent for recrystallization. The compound is either insoluble in everything or soluble in everything. What should I do?

A: This is a common issue for highly polar molecules. The key is often to use a mixed-solvent system or to temporarily modify the compound's polarity by forming a salt.

Solutions:

  • Mixed-Solvent System:

    • Principle: Use two miscible solvents: one in which your compound is soluble (the "solvent") and one in which it is insoluble (the "anti-solvent").

    • Protocol:

      • Dissolve your crude compound in the minimum amount of a hot polar solvent where it is soluble (e.g., methanol, ethanol, or isopropanol).[18]

      • While the solution is still hot, slowly add the non-polar anti-solvent (e.g., toluene, ethyl acetate, or diethyl ether) dropwise until the solution becomes faintly cloudy (the saturation point).

      • Add a few more drops of the hot polar solvent to redissolve the precipitate and make the solution clear again.

      • Allow the solution to cool slowly to room temperature, then in an ice bath, to induce crystallization.[18]

  • Salt Formation for Recrystallization:

    • Mechanism: Convert the basic amine into a salt (e.g., a hydrochloride or sulfate salt) to drastically change its solubility profile. Salts are typically much more soluble in polar solvents like water or ethanol and insoluble in non-polar organic solvents.[19][20]

    • Protocol:

      • Dissolve the crude amine in a suitable solvent like methanol or isopropanol.

      • Add a solution of HCl in ether or concentrated sulfuric acid dropwise until the pH is acidic.

      • The salt will often precipitate out. You can then recrystallize this salt from a solvent like ethanol/water.

      • After purification, the salt can be converted back to the free base by dissolving it in water and neutralizing with a base (e.g., NaOH or NaHCO₃), followed by extraction.

Scenario 3: Acid-Base Extraction Losses

Q: I am losing a significant portion of my product during the aqueous workup. How can I improve my acid-base extraction efficiency?

A: Product loss during extraction is often due to an incorrect pH or emulsion formation. Understanding the pKa of your compound is critical for success.

Root Cause Analysis:

  • Incorrect pH: To extract your diamine into the aqueous layer, the pH must be low enough to protonate both basic centers. To extract it into an organic layer, the pH must be high enough to ensure it is in its neutral, free-base form. A pH between the two pKa values could lead to a partially charged species with ambiguous solubility.

  • Emulsion: The amphiphilic nature of the protonated amine can lead to the formation of stable emulsions between the organic and aqueous layers, trapping your product at the interface.

Solutions:

  • Optimize pH for Extraction:

    • To Extract into Aqueous Acid: Use a pH of ~2-3 (e.g., 1M HCl). This ensures full protonation of both amine groups, maximizing water solubility.

    • To Extract into Organic Layer: Use a pH of >11 (e.g., 1M NaOH). This ensures the compound is fully deprotonated and prefers the organic phase.

  • Prevent and Break Emulsions:

    • Add Brine: Before extraction, add a saturated NaCl solution (brine) to the aqueous layer. This increases the ionic strength of the aqueous phase, reducing the solubility of organic compounds and helping to break up emulsions.

    • Use a Different Organic Solvent: Solvents like ethyl acetate are more prone to emulsions than dichloromethane or chloroform.

    • Mechanical Separation: If an emulsion forms, it can sometimes be broken by gentle swirling, passing the mixture through a pad of Celite, or by centrifugation.

Section 3: Visual Workflow and Data

Purification Decision Workflow

This diagram outlines a logical decision-making process for selecting the appropriate purification technique.

Purification_Workflow start Crude this compound check_purity Assess Purity & Impurity Profile (TLC, LCMS, NMR) start->check_purity is_solid Is the crude material a solid? check_purity->is_solid recrystallization Attempt Recrystallization (Mixed-solvent system, e.g., MeOH/Toluene) is_solid->recrystallization Yes chromatography Purify by Column Chromatography is_solid->chromatography No / Oily recryst_ok Is purity >98%? recrystallization->recryst_ok recryst_ok->chromatography No final_product Pure Product (Verify by NMR, LCMS, etc.) recryst_ok->final_product Yes select_column Select Stationary Phase chromatography->select_column amine_silica Amine-functionalized Silica (Eluent: Hexane/EtOAc) select_column->amine_silica Best for peak shape normal_silica Standard Silica + Base (Eluent: DCM/MeOH + 1% TEA) select_column->normal_silica Economical choice alumina Basic or Neutral Alumina select_column->alumina Alternative to silica amine_silica->final_product normal_silica->final_product alumina->final_product

Caption: Decision tree for selecting a purification strategy.

References

Technical Support Center: 4-(Aminomethyl)pyrimidin-2-amine Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 4-(Aminomethyl)pyrimidin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the use of this versatile chemical building block. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to help you navigate the common pitfalls in your experiments.

Section 1: Synthesis and Purification Pitfalls

The synthesis of this compound and related aminopyrimidines can be complex, often leading to challenges in achieving high yields and purity. Understanding the underlying reaction mechanisms is key to troubleshooting these issues.

Frequently Asked Questions (FAQs)

Q1: I'm observing a low yield in my pyrimidine synthesis with a significant amount of unreacted starting materials. What are the likely causes and how can I improve the yield?

A1: Low conversion is a common issue in pyrimidine synthesis and can stem from several factors.[1][2] Inadequate reaction conditions are often the primary culprit.

  • Suboptimal Catalyst: The choice and amount of catalyst are critical. While strong Brønsted acids are traditionally used, they can sometimes promote side reactions.[3] Consider screening Lewis acids like FeCl₃ or ZnCl₂, which can be more effective alternatives.[3] The catalyst is essential for product formation, and its absence often results in poor yields.[3]

  • Reaction Conditions: Temperature and reaction time are key parameters. If you are running the reaction at room temperature, a moderate increase in temperature might be necessary to overcome the activation energy.[2][3] Conversely, excessively high temperatures can lead to the decomposition of starting materials or products.[4] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[2][3]

  • Purity of Reagents: Ensure that your starting materials, such as the amidine and the 1,3-dicarbonyl compound, are of high purity.[3] Amidines, for example, can be hygroscopic and may hydrolyze over time, leading to lower yields.[2]

Q2: My reaction is producing a significant amount of a yellow, highly fluorescent byproduct. What is it and how can I prevent its formation?

A2: The formation of a yellow, fluorescent byproduct is a known issue, particularly in Biginelli-type reactions, and is often a Hantzsch-type 1,4-dihydropyridine (DHP).[1] This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia, which can form from the decomposition of urea at elevated temperatures.[1]

Prevention Strategies:

  • Temperature Control: The Hantzsch pathway is favored at higher temperatures. Lowering the reaction temperature can significantly reduce the formation of the DHP byproduct.[1]

  • Catalyst Selection: The choice of catalyst can influence the selectivity between the desired pyrimidine synthesis and the competing Hantzsch pathway.[1]

  • Order of Addition: Adding the urea or amidine source last to the reaction mixture can sometimes help minimize its decomposition.[1]

Q3: I'm struggling with the purification of my this compound derivative. What are the best practices?

A3: Purification can be challenging due to the polar nature of the amino groups.

  • Column Chromatography: Reverse-phase chromatography is often more effective than normal-phase silica gel for highly polar compounds. If using normal-phase, consider adding a small percentage of triethylamine or ammonia to the eluent to prevent streaking and improve separation.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method. Experiment with different solvent mixtures to find the optimal conditions.

  • Acid-Base Extraction: The basic nature of the amino groups can be exploited. The crude product can be dissolved in an organic solvent and washed with a dilute acidic solution to protonate the amine and pull it into the aqueous layer, leaving non-basic impurities behind. The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent.

Troubleshooting Workflow for Low Yield in Pyrimidine Synthesis

Troubleshooting_Low_Yield start Low Yield Observed check_reagents Verify Purity of Starting Materials (Amidine, Dicarbonyl) start->check_reagents check_conditions Optimize Reaction Conditions (Temperature, Time) check_reagents->check_conditions check_catalyst Screen Different Catalysts (Brønsted vs. Lewis Acids) check_conditions->check_catalyst monitor_rxn Monitor Reaction by TLC/HPLC check_catalyst->monitor_rxn incomplete_conversion Incomplete Conversion monitor_rxn->incomplete_conversion Unreacted Starting Material degradation Product/Reagent Degradation monitor_rxn->degradation New Spots Appear, Product Spot Disappears end_good Yield Improved monitor_rxn->end_good Reaction Complete increase_temp_time Increase Temperature or Time incomplete_conversion->increase_temp_time change_catalyst Change Catalyst/Loading incomplete_conversion->change_catalyst lower_temp Lower Temperature degradation->lower_temp increase_temp_time->monitor_rxn end_bad Persistent Low Yield increase_temp_time->end_bad No Improvement lower_temp->monitor_rxn lower_temp->end_bad No Improvement change_catalyst->monitor_rxn change_catalyst->end_bad No Improvement

Caption: Troubleshooting workflow for low yield in pyrimidine synthesis.

Section 2: Handling, Storage, and Stability

The stability of this compound and its derivatives is crucial for obtaining reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound is a crystalline solid.[5] For long-term storage, it is recommended to store the compound at 2-8°C, protected from light and moisture.[5] Amines, in general, can be sensitive to air and may slowly oxidize or absorb carbon dioxide. Storing under an inert atmosphere (e.g., argon or nitrogen) is good practice, especially for long-term storage or for high-purity samples.

Q2: I've noticed my compound has changed color over time. Is it still usable?

A2: A change in color, for instance from white to yellow or orange, often indicates degradation or the presence of impurities.[5] While a slight color change may not significantly impact some applications, it is crucial for applications requiring high purity, such as in drug development. It is recommended to re-analyze the compound's purity by HPLC or NMR before use. If significant degradation has occurred, repurification or purchasing a new batch is advisable.

Q3: How stable is this compound in solution?

A3: The stability of aminopyrimidines in solution is dependent on the solvent and pH. In neutral or basic aqueous solutions, the compound is generally stable. However, in acidic solutions, the amino groups will be protonated, which can affect their reactivity. For reactions, it is best to use freshly prepared solutions. If solutions need to be stored, they should be kept at low temperatures (2-8°C) and protected from light. A study on similar aminopyridine compounds showed excellent chemical stability in capsules for up to 6 months at refrigerated or room temperature.[6]

Best Practices for Handling and Storage
ParameterRecommendationRationale
Storage Temperature 2-8°C[5]Minimizes degradation over time.
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation and reaction with atmospheric CO₂.
Light Exposure Store in an amber vial or in the darkPrevents photochemical degradation.
Moisture Store in a desiccatorAmines can be hygroscopic.
Solution Storage Prepare fresh or store at 2-8°C for short periodsEnsures accurate concentrations and minimizes degradation in solution.

Section 3: Reactivity and Side Reactions

This compound possesses multiple reactive sites, which can lead to a variety of desired reactions but also potential side reactions.

Frequently Asked Questions (FAQs)

Q1: I am trying to perform a reaction on the aminomethyl group, but I am seeing side reactions on the pyrimidine ring. How can I improve selectivity?

A1: The 2-amino group on the pyrimidine ring can also be nucleophilic, leading to side reactions.

  • Protecting Groups: To achieve selectivity, it may be necessary to protect the 2-amino group. Common protecting groups for anilines, such as Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl), can be used. The choice of protecting group will depend on the reaction conditions for the subsequent step and the deprotection strategy.

  • Reaction Conditions: The nucleophilicity of the two amino groups can be modulated by pH. Under acidic conditions, the more basic aminomethyl group will be preferentially protonated, potentially deactivating it towards certain electrophiles. Conversely, the 2-amino group's nucleophilicity is reduced by resonance with the pyrimidine ring. Careful control of stoichiometry and reaction temperature can also favor reaction at the more reactive aminomethyl group.

Q2: I am performing a nucleophilic aromatic substitution (SNAr) on a related chloropyrimidine. Why is the reaction not working?

A2: The success of an SNAr reaction on a pyrimidine ring is highly dependent on the substitution pattern and the reaction conditions.

  • Activating Groups: The pyrimidine ring is electron-deficient, which facilitates SNAr. However, the presence of electron-withdrawing groups on the ring can further activate it towards nucleophilic attack.

  • Leaving Group Position: The position of the leaving group (e.g., chlorine) is critical. In general, the 4- and 6-positions of the pyrimidine ring are more reactive towards nucleophilic substitution than the 2-position.

  • Catalysis: Some SNAr reactions on less reactive chloropyrimidines may be favored by acid catalysis.

Reaction Selectivity Workflow

Reaction_Selectivity start Undesired Side Reaction Observed identify_sites Identify Competing Reactive Sites (e.g., 2-amino vs. aminomethyl) start->identify_sites protecting_group Consider Protecting Group Strategy identify_sites->protecting_group modify_conditions Modify Reaction Conditions (pH, Temperature, Stoichiometry) identify_sites->modify_conditions boc_protection Boc Protection of 2-Amino Group protecting_group->boc_protection analyze_product Analyze Product for Selectivity modify_conditions->analyze_product run_reaction Run Reaction on Aminomethyl Group boc_protection->run_reaction deprotection Deprotection run_reaction->deprotection deprotection->analyze_product success Selective Reaction Achieved analyze_product->success High Selectivity failure Selectivity Still Poor analyze_product->failure Low Selectivity failure->protecting_group

Caption: Workflow for improving reaction selectivity.

Section 4: Analytical Characterization

Accurate analytical characterization is essential to confirm the identity, purity, and structure of your this compound and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the key features to look for in the ¹H NMR spectrum of this compound?

A1: The ¹H NMR spectrum will show characteristic signals for the different protons in the molecule. You should expect to see:

  • A singlet for the aminomethyl (-CH₂NH₂) protons.

  • Signals for the pyrimidine ring protons. The chemical shifts and coupling patterns will depend on the substitution pattern.

  • A broad singlet for the amino (-NH₂) protons. The chemical shift of these protons can vary depending on the solvent and concentration.

Q2: How can I confirm the purity of my sample using HPLC?

A2: High-Performance Liquid Chromatography (HPLC) is an excellent technique for assessing purity.[7]

  • Method: A reverse-phase HPLC method using a C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid) is a good starting point.[7]

  • Detection: UV detection is suitable for pyrimidine-containing compounds, typically around 230-260 nm.[7]

  • Purity Assessment: The purity is determined by the relative area of the main peak compared to the total area of all peaks in the chromatogram.

General Protocol for Purity Determination by RP-HPLC
  • Instrumentation: HPLC system with a UV-Vis detector and a data acquisition system.[7]

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is a common starting point.[7]

  • Flow Rate: 1.0 mL/min.[7]

  • Column Temperature: 25°C.[7]

  • Detection Wavelength: 254 nm (or an optimized wavelength for your specific derivative).

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.[7]

  • Analysis: Equilibrate the column, inject the sample, and record the chromatogram. Calculate the peak area percentages to determine purity.

References

Technical Support Center: Scaling Up the Synthesis of 4-(Aminomethyl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Process Development

Welcome to the technical support center for the synthesis of 4-(Aminomethyl)pyrimidin-2-amine. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of this important heterocyclic intermediate. As a key building block in medicinal chemistry, particularly for kinase inhibitors and other therapeutic agents, a robust and scalable synthetic route is paramount.

This document moves beyond simple protocols to address the common challenges and critical decision points encountered during laboratory and pilot-plant scale production. It is structured as a series of frequently asked questions and in-depth troubleshooting scenarios to provide practical, actionable solutions grounded in chemical principles.

Part A: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthetic strategy and general considerations for this compound.

Q1: What are the primary scalable synthetic routes to this compound?

There are several established routes, each with distinct advantages and challenges. The optimal choice often depends on the availability of starting materials, cost, and scale. The two most common strategies involve either late-stage introduction of the aminomethyl group or building the pyrimidine ring with a suitable precursor already in place.

  • Route A: Chlorination-Amination Sequence: This is a very common and direct approach. It begins with a commercially available or synthesized 2-amino-4-methylpyrimidine. The methyl group is first halogenated, typically chlorinated, to form the reactive 2-amino-4-(chloromethyl)pyrimidine intermediate. This is followed by nucleophilic substitution with an amine source.

  • Route B: Nitrile Reduction Sequence: This route involves the construction of a pyrimidine ring bearing a cyano group, such as 4-amino-2-methylpyrimidine-5-carbonitrile.[1] This intermediate is then reduced to the primary amine. This approach avoids handling highly reactive chloromethyl intermediates but requires high-pressure hydrogenation equipment.

FeatureRoute A: Chlorination-AminationRoute B: Nitrile Reduction
Key Intermediate 2-Amino-4-(chloromethyl)pyrimidine4-Amino-pyrimidine-5-carbonitrile
Key Transformations Free-radical chlorination, Nucleophilic substitutionCyclocondensation, Catalytic hydrogenation
Pros Often fewer steps if starting material is available; avoids high-pressure reactions.Avoids reactive chloromethyl species; can be high-yielding.[1]
Cons Chloromethyl intermediate can be unstable/lachrymatory; risk of side reactions (e.g., dimerization).Requires specialized high-pressure hydrogenation equipment; catalyst selection is critical.
Typical Scale Lab to Pilot PlantLab to Industrial

Q2: What are the critical safety considerations for this synthesis?

Safety is paramount. Key hazards include:

  • Chlorinating Agents : Reagents like thionyl chloride (SOCl₂) or N-chlorosuccinimide (NCS) are corrosive and toxic. Work must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Chloromethyl Intermediates : Compounds like 2-amino-4-(chloromethyl)pyrimidine are potent lachrymators and alkylating agents.[2][3] Handle with extreme caution, using full PPE, and have a quenching solution (e.g., aqueous ammonia or sodium bicarbonate) readily available.

  • High-Pressure Hydrogenation : If pursuing the nitrile reduction route, ensure the use of a properly rated and maintained autoclave. Adhere strictly to standard operating procedures for handling flammable hydrogen gas under pressure.

  • Ammonia : The final amination step often uses concentrated aqueous ammonia or ammonia gas, which are corrosive and have high inhalation toxicity.

Q3: How can I effectively monitor the progress of the key reaction steps?

Effective reaction monitoring is crucial for optimization and safety.

  • Thin Layer Chromatography (TLC) : Ideal for monitoring the consumption of starting materials and the formation of the main product and byproducts. For these polar, basic compounds, a mobile phase of Dichloromethane/Methanol/Ammonia (e.g., 90:9:1) on silica plates is often effective. Staining with ninhydrin can help visualize primary and secondary amines.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : Provides rapid confirmation of the molecular weights of intermediates and the final product, helping to identify unexpected side products.

  • Gas Chromatography (GC) : Can be used if the compounds are sufficiently volatile and thermally stable. Derivatization may be necessary for polar amines.[4]

Part B: Troubleshooting Guide

This section provides detailed solutions to specific problems that may arise during the synthesis and scale-up.

Scenario 1: Low Yield During Formation of the Pyrimidine Ring

Q: My cyclocondensation reaction to form the pyrimidine ring (e.g., from an amidine and a β-dicarbonyl compound) is giving low yields and multiple side products. What is happening and how can I fix it?

Low yields in pyrimidine synthesis are common and can often be traced to reactant purity, reaction conditions, or competing side reactions.[5]

Possible Causes & Solutions:

  • Amidine Quality : Amidines, especially as free bases, can be unstable and hygroscopic. Hydrolysis of the amidine is a common failure mode.[5]

    • Solution : Use the more stable amidine hydrochloride salt and a suitable base (e.g., sodium ethoxide, potassium carbonate) to generate the free base in situ. Ensure the amidine salt is dry and of high purity.

  • Competing Side Reactions : The classic Biginelli and Pinner pyrimidine syntheses are susceptible to side reactions. For instance, a common byproduct is a Hantzsch-type 1,4-dihydropyridine (DHP), which can be fluorescent.[6] Self-condensation of the β-dicarbonyl starting material is also possible.[5]

    • Solution :

      • Temperature Control : Lowering the reaction temperature can often suppress the formation of DHP byproducts.[6]

      • Order of Addition : The sequence of adding reagents can be critical. Experiment with adding the amidine solution last to a pre-mixed solution of the other components.

      • Stoichiometry : Ensure precise control over the stoichiometry of the reactants. An excess of one component can favor side-product formation.

  • Suboptimal Reaction Conditions :

    • Solution : Screen different solvents and bases. While ethanol is common, aprotic solvents like THF or dioxane may offer better results for certain substrates. The choice and amount of base are crucial for promoting cyclization while minimizing side reactions.[5]

Workflow: Troubleshooting Low Yield in Pyrimidine Cyclization

G start Low Yield in Cyclization Step check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents reagent_issue Impure or Wet Reagents? check_reagents->reagent_issue purify_reagents Purify/Dry Starting Materials (Amidine, etc.) reagent_issue->purify_reagents Yes check_conditions Analyze Reaction Conditions reagent_issue->check_conditions No purify_reagents->check_conditions temp_issue Temperature Too High? check_conditions->temp_issue lower_temp Decrease Reaction Temperature temp_issue->lower_temp Yes side_products Side Products Observed? (TLC/LCMS) temp_issue->side_products No lower_temp->side_products optimize_addition Optimize Order of Reagent Addition side_products->optimize_addition Yes end_good Yield Improved side_products->end_good No optimize_addition->end_good

Caption: Troubleshooting decision tree for low cyclization yield.

Scenario 2: Issues with the Final Amination Step

Q: I am attempting the final step, converting 2-amino-4-(chloromethyl)pyrimidine to the target compound with ammonia, but the reaction is messy, with low conversion and multiple products. How can I improve this?

This is a critical step where control is key. The chloromethyl intermediate is highly reactive, and the product amine is also a nucleophile, leading to potential side reactions.

Possible Causes & Solutions:

  • Over-alkylation (Bis-alkylation) : The product, this compound, can act as a nucleophile and react with another molecule of the chloromethyl starting material, leading to a dimeric impurity.

    • Solution : Use a large excess of the aminating agent. When using ammonia, running the reaction in a concentrated solution of aqueous or methanolic ammonia (e.g., 7N NH₃ in MeOH) ensures that the chloromethyl intermediate is more likely to react with ammonia than with the product. An excess of 20-50 equivalents of ammonia is common in industrial processes.[4]

  • Low Reactivity/Conversion : The reaction may stall if the conditions are too mild or the leaving group is not sufficiently activated.

    • Solution : While the chloride is quite reactive, conversion can sometimes be improved by adding a catalytic amount of sodium iodide (NaI) to perform an in situ Finkelstein reaction, generating the more reactive iodomethyl intermediate. Monitor the temperature carefully, as this will significantly increase the reaction rate.

  • Workup and Isolation Difficulties : The final product is a polar, basic diamine, which can be highly water-soluble, making extraction from aqueous media inefficient.

    • Solution :

      • Evaporation : After the reaction, if performed in a volatile solvent like methanol, carefully evaporate the solvent and excess ammonia.

      • Salt Formation : Instead of a traditional liquid-liquid extraction, consider precipitating the product as a hydrochloride or sulfate salt by adding the corresponding acid to a non-polar or semi-polar organic solution of the crude product.

      • Purification : If chromatography is necessary, use a deactivated silica gel or alumina. Pre-treating the column with a solvent mixture containing a small amount of triethylamine or ammonia can prevent streaking and improve recovery.

Protocol: Optimized Amination of 2-Amino-4-(chloromethyl)pyrimidine

Warning : This reaction should be performed in a pressure-rated vessel in a well-ventilated fume hood by trained personnel.

  • Vessel Preparation : To a clean, dry, and pressure-rated glass reactor, add a solution of 2-amino-4-(chloromethyl)pyrimidine hydrochloride (1.0 eq) in methanol (5-10 volumes).

  • Cooling : Cool the vessel to 0-5 °C using an ice bath.

  • Ammonia Addition : Slowly bubble anhydrous ammonia gas through the solution or carefully add a pre-chilled solution of 7N ammonia in methanol (20 eq). Seal the reactor.

  • Reaction : Allow the mixture to warm to room temperature and stir for 12-24 hours. The reaction progress should be monitored by LC-MS by taking a small, carefully quenched aliquot.

  • Workup :

    • Cool the reactor back to 0-5 °C before carefully venting the excess ammonia pressure into a scrubber.

    • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., Ethanol/Ether) or by precipitating it as its dihydrochloride salt by adding HCl in isopropanol.

References

Validation & Comparative

A Comparative Guide to Novel Aminopyrimidine-Based Kinase Inhibitors in JAK2-Driven Malignancies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, the Janus kinase (JAK) family, particularly JAK2, has emerged as a critical node in the signaling pathways driving myeloproliferative neoplasms (MPNs). The discovery of the activating JAK2V617F mutation in a significant portion of patients with MPNs, such as polycythemia vera and essential thrombocythemia, has spurred the development of potent and selective JAK2 inhibitors.[1] This guide provides a detailed comparison of a novel aminopyrimidine-based JAK2 inhibitor, represented by the promising compound A8 from a series of N-(4-(aminomethyl)phenyl)-5-methylpyrimidin-2-amine derivatives, with the established, clinically approved JAK2 inhibitors, Ruxolitinib and Fedratinib.[1][2]

The aminopyrimidine scaffold is a well-established pharmacophore in kinase inhibitor design, capable of forming key hydrogen bond interactions within the ATP-binding pocket of kinases.[3] The focus of this guide is to provide an in-depth, data-driven comparison to aid researchers in understanding the nuances of these inhibitors and to provide a framework for the evaluation of novel kinase inhibitors.

Comparative Analysis of JAK2 Inhibitors

The following table summarizes the in vitro potency and selectivity of the novel aminopyrimidine compound A8 against the JAK family of kinases, alongside the publicly available data for Ruxolitinib and Fedratinib.[1][2][3][4][5]

Kinase Compound A8 IC50 (nM) Ruxolitinib IC50 (nM) Fedratinib IC50 (nM)
JAK1 193[1][6]3.3[4][7][8]~105
JAK2 5[1][6]2.8[4][7][8]3[3][5][9]
JAK3 273[1][6]428[4]>1000
TYK2 206[1][6]19[4]~405

Data Interpretation and Scientific Rationale:

The data reveals that Compound A8 exhibits high potency against JAK2 with an IC50 of 5 nM.[1][2] Notably, it demonstrates significant selectivity for JAK2 over other JAK family members, with a 38.6-fold selectivity against JAK1, 54.6-fold against JAK3, and 41.2-fold against TYK2.[1][2] This selectivity is a critical attribute in kinase inhibitor development, as off-target inhibition of other kinases can lead to undesirable side effects. For instance, inhibition of JAK1 can be associated with immunosuppression, while JAK3 inhibition can also impact immune function.

In comparison, Ruxolitinib is a potent inhibitor of both JAK1 and JAK2, with IC50 values of 3.3 nM and 2.8 nM, respectively.[4][7][8] This dual activity can be beneficial in certain contexts but also contributes to its side-effect profile. Fedratinib is also a potent JAK2 inhibitor with an IC50 of 3 nM and displays a degree of selectivity for JAK2 over other JAK family members.[3][5][9]

The superior selectivity of Compound A8 for JAK2 suggests the potential for a more targeted therapeutic window with a reduced risk of off-target effects compared to less selective inhibitors. This highlights the importance of medicinal chemistry efforts in fine-tuning the aminopyrimidine scaffold to achieve desired selectivity profiles.

The JAK-STAT Signaling Pathway and Inhibitor Intervention

The JAK-STAT signaling pathway is a crucial cellular communication route involved in immunity, cell proliferation, and differentiation.[10][11][12][13][14] Dysregulation of this pathway, often through activating mutations in JAK2, leads to uncontrolled cell growth and the development of MPNs.[1] The following diagram illustrates the canonical JAK-STAT pathway and the points of intervention by JAK2 inhibitors.

References

Validating the Biological Activity of 4-(Aminomethyl)pyrimidin-2-amine: A Comparative Guide to TAK1 Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase inhibitor development, the pyrimidine scaffold stands out as a privileged structure, adept at mimicking the purine ring of ATP to effectively compete for the kinase hinge region.[1][2] This guide focuses on a specific, yet under-characterized molecule, 4-(Aminomethyl)pyrimidin-2-amine. Lacking direct empirical data in the public domain, we will proceed based on a strong structural hypothesis: its 2-aminopyrimidine core suggests a potential interaction with the ATP-binding pocket of protein kinases.

Drawing from extensive structure-activity relationship (SAR) data on related compounds, we hypothesize that this compound is a candidate inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1). TAK1 is a critical node in cellular signaling, translating inflammatory and stress signals into downstream activation of the NF-κB and MAPK pathways.[3][4] Its dysregulation is implicated in a host of inflammatory diseases and cancers, making it a compelling therapeutic target.[5][6]

This guide provides a framework for the systematic validation of this hypothesis. We will objectively compare the hypothetical performance of this compound against two well-characterized, potent, and selective TAK1 inhibitors, Takinib and HS-276 . The core of this document lies in the detailed, field-proven experimental protocols designed to rigorously test this hypothesis, from initial biochemical assays to cell-based validation of pathway modulation.

The Central Role of TAK1 in Cellular Signaling

TAK1 is a key member of the mitogen-activated protein kinase kinase kinase (MAP3K) family. It acts as a central hub for signals from pro-inflammatory cytokines like TNF-α and IL-1β.[4] Upon activation, TAK1 initiates a phosphorylation cascade that results in the activation of the IκB kinase (IKK) complex and various MAPKs, including p38 and JNK. This cascade culminates in the activation of transcription factors NF-κB and AP-1, driving the expression of genes critical for inflammation and cell survival.[4] The central, upstream position of TAK1 makes it an attractive therapeutic chokepoint for inflammatory and oncogenic signaling.

TAK1_Signaling_Pathway cluster_stimuli External Stimuli cluster_receptor Receptor Complex cluster_downstream Downstream Kinases cluster_transcription Transcription Factors cluster_response Cellular Response TNFa TNF-α TNFR TNFR TNFa->TNFR binds IL1b IL-1β IL1R IL-1R IL1b->IL1R binds TAK1_complex TAK1-TAB1/2 TNFR->TAK1_complex activates IL1R->TAK1_complex activates IKK_complex IKK Complex (IKKα/β/γ) TAK1_complex->IKK_complex phosphorylates MAP2K MKKs (p38, JNK) TAK1_complex->MAP2K phosphorylates NFkB NF-κB IKK_complex->NFkB activates AP1 AP-1 MAP2K->AP1 activates Response Inflammation Survival Proliferation NFkB->Response AP1->Response

Caption: TAK1 Signaling Cascade

Comparator Compound Profiles

To establish a benchmark for evaluating this compound, we selected two highly potent and selective TAK1 inhibitors.

  • Takinib (EDHS-206): An orally active and selective TAK1 inhibitor that binds non-competitively within the ATP-binding pocket.[7][8] It has demonstrated efficacy in inducing apoptosis in cellular models of rheumatoid arthritis and metastatic breast cancer upon TNFα stimulation.[7]

  • HS-276: A novel, highly selective, and orally bioavailable TAK1 inhibitor.[9] It functions as a competitive ATP inhibitor and has shown significant promise in preclinical models of organ fibrosis.[7][9]

Quantitative Comparison of TAK1 Inhibitors

The following table summarizes the key potency metrics for our comparator compounds. The values for this compound are left as "To Be Determined (TBD)," as generating this data is the primary objective of the validation workflow outlined below.

CompoundTypeMechanism of ActionIC₅₀Kᵢ
This compound HypotheticalATP-Competitive (Hypothesized)TBDTBD
Takinib Selective InhibitorNon-Competitive9.5 nM[8]N/A
HS-276 Selective InhibitorATP-Competitive8.25 nM[7]2.5 nM[7]

Experimental Validation Workflow

This section provides the detailed, step-by-step methodologies required to assess the biological activity of this compound as a putative TAK1 inhibitor.

Experimental_Workflow cluster_biochem Biochemical Validation cluster_cell Cell-Based Validation start Hypothesis: This compound inhibits TAK1 kinase_assay In Vitro TAK1 Kinase Assay (ADP-Glo™) start->kinase_assay Test ic50 Determine IC₅₀ Value kinase_assay->ic50 Analyze cell_treatment Treat Cells with Compound + TNF-α Stimulation ic50->cell_treatment Proceed if active western_blot Western Blot Analysis (p-p38, p-IκBα) cell_treatment->western_blot Lyse & Probe pathway_inhibition Confirm Pathway Inhibition western_blot->pathway_inhibition Quantify end Conclusion: Validate or Refute Hypothesis pathway_inhibition->end

Caption: Experimental Validation Workflow
Protocol 1: In Vitro TAK1 Kinase Activity Assay (ADP-Glo™ Assay)

Objective: To determine the direct inhibitory effect of this compound on TAK1 enzymatic activity and calculate its IC₅₀ value.

Causality: This assay provides the most direct evidence of target engagement. The ADP-Glo™ system measures the amount of ADP produced during the kinase reaction; a decrease in ADP corresponds to inhibition of the kinase.[10] This method is highly sensitive and suitable for high-throughput screening.[10]

Materials:

  • Recombinant Human TAK1-TAB1 Kinase Enzyme System (e.g., Promega, BPS Bioscience)[3][10]

  • Myelin Basic Protein (MBP) substrate[3]

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)[10]

  • This compound, Takinib, HS-276 (dissolved in DMSO)

  • 384-well white assay plates

Step-by-Step Methodology:

  • Prepare Kinase Reaction Buffer: Prepare the buffer as specified by the enzyme system manufacturer.

  • Compound Dilution: Prepare a serial dilution of this compound, Takinib, and HS-276 in DMSO, then dilute further into the kinase reaction buffer. A typical starting concentration range would be 10 µM down to low nM. Include a DMSO-only vehicle control.

  • Initiate Kinase Reaction:

    • To each well of a 384-well plate, add 5 µL of the diluted compound or vehicle control.

    • Add 10 µL of a master mix containing the TAK1-TAB1 enzyme and MBP substrate.

    • Initiate the reaction by adding 10 µL of ATP solution. The final ATP concentration should be at or near its Km for TAK1.

    • Incubate the plate at 30°C for 60 minutes.

  • Terminate Reaction and Detect ADP:

    • Add 25 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • Generate Luminescent Signal:

    • Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP into ATP and provides luciferase/luciferin to produce light.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate reader.

    • Normalize the data to the vehicle (100% activity) and no-enzyme (0% activity) controls.

    • Plot the normalized activity versus the logarithm of inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Protocol 2: Cellular Assay for TAK1 Pathway Inhibition (Western Blot)

Objective: To validate that this compound inhibits TAK1 signaling within a cellular context.

Causality: While an in vitro assay confirms direct enzyme inhibition, a cell-based assay is crucial to assess cell permeability, stability, and on-target effects in a physiological environment. We will measure the phosphorylation status of downstream TAK1 targets, p38 MAPK and IκBα. Inhibition of their phosphorylation upon stimulation (e.g., with TNF-α) indicates upstream TAK1 inhibition.[11][12]

Materials:

  • A suitable cell line (e.g., MDA-MB-231 breast cancer cells, which have a well-characterized response to TAK1 inhibition)[1]

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound, Takinib (as a positive control)

  • Recombinant Human TNF-α

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • Primary antibodies: anti-phospho-p38 (Thr180/Tyr182), anti-p38, anti-phospho-IκBα (Ser32), anti-IκBα, anti-GAPDH (as a loading control).

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

Step-by-Step Methodology:

  • Cell Culture and Plating: Culture MDA-MB-231 cells to ~80% confluency. Seed the cells into 6-well plates and allow them to adhere overnight.

  • Serum Starvation and Compound Treatment:

    • Serum-starve the cells for 3 hours to reduce basal kinase activity.

    • Pre-treat the cells with varying concentrations of this compound or Takinib (e.g., 0.1, 1, 10 µM) for 2 hours. Include a DMSO vehicle control.

  • Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 15-30 minutes. Include an unstimulated control well.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Clear the lysates by centrifugation.

    • Determine the protein concentration of each lysate using a BCA assay.[12]

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and separate 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Immunoblotting:

    • Incubate the membrane with primary antibodies against phospho-p38 and phospho-IκBα overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using an ECL substrate and image the chemiluminescence.

  • Stripping and Re-probing: Strip the membranes and re-probe for total p38, total IκBα, and GAPDH to ensure equal protein loading and to assess changes in phosphorylation relative to the total protein levels.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal and then to the loading control (GAPDH). Compare the levels of phosphorylation in compound-treated cells to the TNF-α stimulated vehicle control. A significant reduction in phosphorylation will validate the inhibitory activity of the compound in cells.

Conclusion and Forward Outlook

The 2-aminopyrimidine core of this compound provides a strong rationale for investigating its potential as a kinase inhibitor, with TAK1 being a prime hypothetical target. The experimental framework detailed in this guide provides a robust, self-validating system for testing this hypothesis.

Successful validation, beginning with a potent IC₅₀ in the biochemical assay and confirmed by the dose-dependent inhibition of downstream signaling in a cellular context, would establish this compound as a novel TAK1 inhibitor. Such a finding would warrant further investigation, including kinome-wide selectivity profiling to assess off-target effects, pharmacokinetic studies, and evaluation in relevant preclinical disease models. This structured approach ensures that the biological activity of this compound is not just identified, but rigorously validated with the scientific integrity required for progression in the drug development pipeline.

References

4-(Aminomethyl)pyrimidin-2-amine vs. other pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to 4-(Aminomethyl)pyrimidin-2-amine and Other Pyrimidine Derivatives for Drug Discovery Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous bioactive compounds and approved drugs.[1][2][3] Its prevalence is due to its versatile nature, allowing for diverse chemical modifications that lead to a wide spectrum of therapeutic applications, from anticancer to central nervous system (CNS) agents.[1][2][4][5][6][7] This guide offers a detailed comparison of this compound with other significant pyrimidine derivatives, providing experimental insights to aid researchers, scientists, and drug development professionals in their work.

The Privileged Pyrimidine Scaffold

The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms, is a fundamental component of nucleic acids (cytosine, thymine, and uracil) and is therefore deeply integrated into biological systems.[8] This inherent biocompatibility, combined with its synthetic tractability, makes it a "privileged scaffold" in drug discovery.[2][9][10] Pyrimidine derivatives are known to possess a vast range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][8][11]

Profiling this compound

This compound is a distinct derivative featuring an aminomethyl group at the 4-position and an amino group at the 2-position. This specific substitution pattern confers unique physicochemical properties that are critical for its interaction with biological targets.

Chemical Structure:

structure N1 N C6 C N1->C6 C5 C C6->C5 C4 C C5->C4 C2 C C2->N1 NH2 NH2 C2->NH2 NH₂ N3 N C4->N3 CH2NH2 CH2NH2 C4->CH2NH2 CH₂NH₂ N3->C2 caption Figure 1. Structure of this compound.

Caption: Figure 1. Structure of this compound.

The 2-amino group often acts as a key hydrogen bond donor, while the flexible aminomethyl group at the 4-position can explore different regions of a target's binding pocket, influencing both potency and selectivity.

Comparative Analysis with Key Pyrimidine Classes

To fully appreciate the potential of this compound, it is essential to compare it with other well-established classes of pyrimidine derivatives.

Versus 2,4-Diaminopyrimidines

The 2,4-diaminopyrimidine core is famously embodied in drugs like Pyrimethamine and Trimethoprim, which are potent inhibitors of dihydrofolate reductase (DHFR).[12][13][14]

  • Mechanism of Action: These drugs function as antifolates, disrupting the synthesis of nucleic acids in pathogens.[14] The 2,4-diamino motif is crucial for binding to the active site of DHFR.[14][15]

  • Structural Distinctions: In contrast, this compound's single amino group at the 2-position and a flexible aminomethyl group at the 4-position suggest a different mode of interaction with biological targets, likely not centered on DHFR inhibition.

Table 1: Feature Comparison with 2,4-Diaminopyrimidines

FeatureThis compound2,4-Diaminopyrimidines (e.g., Pyrimethamine)
Primary Mechanism Target-dependent (e.g., kinase, GPCR modulation)Dihydrofolate Reductase (DHFR) Inhibition[13][14]
Key Pharmacophore 2-amino group, 4-aminomethyl group2,4-diamino moiety[12][15]
Therapeutic Areas InvestigationalAnti-infective, Anticancer[13][14]
Versus Pyrimidine-Based Kinase Inhibitors

The pyrimidine scaffold is a common feature in many approved and investigational protein kinase inhibitors.[9][10][16][17]

  • Role of the 2-Amino Group: The 2-aminopyrimidine motif is a well-established "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region.

  • Influence of the 4-Substituent: The substituent at the 4-position plays a vital role in determining a compound's selectivity and potency against different kinases. The flexible aminomethyl group of this compound can potentially access deeper pockets within the ATP-binding site, offering a route to novel selectivity profiles.

Experimental Workflow: In Vitro Kinase Inhibition Assay

To quantify the potency of a potential kinase inhibitor, a standard in vitro assay is employed.

workflow cluster_setup Assay Setup cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis A Prepare kinase, substrate, ATP, and test compound B Dispense into microplate wells A->B C Incubate to allow phosphorylation B->C Start Reaction D Add detection reagent (e.g., luminescence-based) C->D Stop Reaction E Read signal on a plate reader D->E F Calculate IC₅₀ values E->F caption Figure 2. Workflow for a typical kinase inhibition assay.

Caption: Figure 2. Workflow for a typical kinase inhibition assay.

Versus Pyrimidine Derivatives in CNS Drug Discovery

Pyrimidine derivatives are actively being investigated for their potential to treat a range of CNS disorders by targeting receptors such as serotonin, adenosine, and cannabinoid receptors.[4][5][6][7][18]

  • Blood-Brain Barrier Penetration: A key challenge in CNS drug discovery is achieving sufficient blood-brain barrier (BBB) penetration. The physicochemical properties of this compound, including its polarity and hydrogen bonding capacity, would need to be carefully optimized for CNS applications.

  • GPCR Modulation: Many CNS targets are G-protein coupled receptors (GPCRs). The activity of pyrimidine derivatives at these receptors can be assessed using cell-based functional assays, such as calcium mobilization assays for Gq-coupled receptors.

Signaling Pathway: Gq-Coupled GPCR Activation

pathway Ligand Pyrimidine Ligand GPCR Gq-Coupled Receptor Ligand->GPCR Binds Gq Gq Protein GPCR->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Response Cellular Response Ca->Response PKC->Response caption Figure 3. Gq-coupled GPCR signaling cascade.

Caption: Figure 3. Gq-coupled GPCR signaling cascade.

Experimental Protocol: Calcium Mobilization Assay

  • Cell Preparation: Plate cells expressing the target GPCR in a 96- or 384-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Add serial dilutions of the test compounds, including this compound and other derivatives.

  • Signal Measurement: Use a fluorescence plate reader to measure the change in fluorescence, which indicates changes in intracellular calcium levels.

  • Data Analysis: Determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) from the dose-response curves.

Synthesis and Sourcing

This compound and its precursors are accessible through various synthetic routes. For instance, a related compound, 4-amino-5-aminomethyl-2-methylpyrimidine, a key intermediate for Vitamin B1, can be synthesized via scalable processes, indicating the industrial feasibility of producing such derivatives.[19][20][21][22]

Conclusion

This compound is a valuable building block in the vast chemical space of pyrimidine derivatives. Its unique structural features differentiate it from established classes like the 2,4-diaminopyrimidine antifolates and offer distinct opportunities for designing novel kinase inhibitors and CNS-active agents. The flexible aminomethyl group provides a handle for chemists to fine-tune interactions with target proteins, potentially leading to improved potency and selectivity. The choice of a specific pyrimidine scaffold should be driven by the biological target and the desired therapeutic profile. The experimental frameworks provided here serve as a guide for the comparative evaluation of this compound against other derivatives, facilitating data-driven advancements in drug discovery.

References

A Comparative Guide to Structure-Activity Relationships of 4-(Aminomethyl)pyrimidin-2-amine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth analysis of the structure-activity relationships (SAR) of 4-(aminomethyl)pyrimidin-2-amine analogs. This class of compounds has emerged as a versatile scaffold for the development of potent and selective kinase inhibitors, crucial for advancing targeted cancer therapies. This guide will objectively compare the performance of various analogs, supported by experimental data, and elucidate the rationale behind experimental designs.

The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous FDA-approved drugs.[1] The this compound framework, in particular, offers key hydrogen bonding interactions with the hinge region of many kinases, making it an attractive starting point for inhibitor design.[2] This guide will explore the SAR of this scaffold against key oncogenic kinases, including Polo-like Kinase 4 (PLK4) and Aurora Kinases.

Understanding the Core Scaffold and its Kinase Interactions

The this compound scaffold provides a critical N-H bond from the 2-amino group and a nitrogen atom within the pyrimidine ring that can form hydrogen bonds with the hinge region of the kinase active site. The aminomethyl group at the 4-position can be modified to interact with the solvent-exposed region or other pockets within the ATP-binding site, influencing both potency and selectivity.

SAR of this compound Analogs as PLK4 Inhibitors

Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays a master regulatory role in centriole duplication. Its overexpression is implicated in various cancers, making it a promising target for anticancer therapies.[3][4] A series of novel and potent PLK4 inhibitors with a pyrimidin-2-amine core have been developed, demonstrating the potential of this scaffold.[3][4]

Key Structural Modifications and their Impact on PLK4 Inhibition

A systematic exploration of substitutions on the pyrimidin-2-amine core has revealed several key SAR trends. The following table summarizes the inhibitory activities of representative analogs against PLK4.

Compound IDR1 (at C4-aminomethyl)R2 (at C5)R3 (at C6)PLK4 IC50 (µM)Reference
3b 4-MorpholinoanilineHH0.0312[4]
3r 4-(4-Aminopiperidin-1-yl)anilineHH0.0174[4]
8a 4-(4-Aminopiperidin-1-yl)anilineHH0.5196[4]
8h 4-(4-(Hydroxymethyl)piperidin-1-yl)anilineHH0.0067[3][4]

Table 1: SAR of this compound Analogs against PLK4.

The data reveals that the nature of the substituent on the aniline ring, attached to the aminomethyl group at C4, significantly impacts potency.

  • Introduction of a piperidine moiety (3r) at the para-position of the aniline ring led to a nearly two-fold increase in potency compared to the morpholino-aniline analog (3b). This suggests that the piperidine ring may engage in more favorable interactions within the active site.[4]

  • The presence of a hydrophilic group on the piperidine ring is crucial. The replacement of the amino group in 3r with a hydrogen in 8a resulted in a nearly 30-fold decrease in activity, highlighting the importance of a hydrophilic moiety in this position.[4]

  • Optimization of the hydrophilic group enhances potency. The introduction of a hydroxymethyl group on the piperidine ring (8h ) resulted in a nearly three-fold increase in potency compared to the amino-substituted analog (3r ), yielding the most potent compound in this series with an IC50 of 6.7 nM.[3][4] This suggests that the hydroxymethyl group forms more optimal interactions with the solvent-exposed region of the kinase.[4]

Experimental Workflow for SAR Exploration

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis & Iteration start Start with 4-chloro-2-aminopyrimidine intermediate1 Nucleophilic substitution at C4 with aniline derivatives start->intermediate1 final_compounds Generate library of This compound analogs intermediate1->final_compounds kinase_assay In vitro kinase assay (e.g., luminescence-based) final_compounds->kinase_assay ic50 Determine IC50 values kinase_assay->ic50 sar_analysis Structure-Activity Relationship (SAR) Analysis ic50->sar_analysis docking Molecular Docking (optional) sar_analysis->docking design Design next generation of analogs sar_analysis->design docking->design design->intermediate1 Iterative Optimization

Caption: A generalized workflow for the iterative process of SAR studies.

SAR of this compound Analogs as Aurora Kinase Inhibitors

Aurora kinases (A, B, and C) are another family of serine/threonine kinases that are key regulators of mitosis. Their overexpression is also linked to various cancers. The 2,4-diaminopyrimidine scaffold, a close analog of our core structure, has shown significant promise as Aurora kinase inhibitors.[5]

While specific data for a series of this compound analogs against Aurora kinases is less consolidated in the literature, the principles of hinge-binding and exploration of solvent-exposed regions remain the same. The 2-amino group and a pyrimidine nitrogen are expected to form key hydrogen bonds with the hinge region of Aurora kinases.[2]

Signaling Pathway of Mitotic Kinases

Mitotic_Kinases PLK4 PLK4 Centriole_Dup Centriole Duplication PLK4->Centriole_Dup Cell_Cycle Cell Cycle Progression Centriole_Dup->Cell_Cycle Aurora_A Aurora A Mitotic_Spindle Mitotic Spindle Formation Aurora_A->Mitotic_Spindle Mitotic_Spindle->Cell_Cycle Cancer Uncontrolled Cell Proliferation (Cancer) Cell_Cycle->Cancer Inhibitor This compound Analogs Inhibitor->PLK4 Inhibition Inhibitor->Aurora_A Inhibition

Caption: Inhibition of PLK4 and Aurora A by this compound analogs disrupts key mitotic events, leading to cell cycle arrest and inhibition of cancer cell proliferation.

Experimental Protocols

General Procedure for the Synthesis of this compound Analogs

The synthesis of these analogs typically involves a nucleophilic aromatic substitution (SNAr) reaction as a key step.[6]

Step 1: Synthesis of 4-((Substituted-anilino)methyl)pyrimidin-2-amine

  • To a solution of 2-amino-4-chloropyrimidine (1.0 equivalent) in a suitable solvent such as 2-propanol or N,N-dimethylformamide (DMF), add the desired substituted aniline (1.1-1.5 equivalents).[6]

  • Add a base, such as triethylamine or diisopropylethylamine (DIPEA) (2.0-3.0 equivalents), to the reaction mixture to scavenge the HCl generated during the reaction.[4]

  • Heat the reaction mixture at a temperature ranging from 80°C to 120°C for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired product.

Biochemical Kinase Inhibition Assay (Luminescence-Based)

This protocol provides a general method for assessing the inhibitory activity of the synthesized compounds against a target kinase.[7]

Materials:

  • Kinase of interest (e.g., PLK4, Aurora A)

  • Kinase substrate (specific to the kinase)

  • ATP

  • Kinase assay buffer

  • Test compounds (dissolved in DMSO)

  • Luminescent ATP detection reagent

  • 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a 384-well plate, add the kinase, substrate, and assay buffer.

  • Add the diluted test compounds to the wells. Include positive controls (known inhibitor) and negative controls (DMSO vehicle).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase (typically 30°C or 37°C) for a specified period (e.g., 60 minutes).

  • Stop the reaction and add the luminescent ATP detection reagent. This reagent measures the amount of ATP remaining in the well.

  • Incubate for a short period as per the manufacturer's instructions to allow the luminescent signal to stabilize.

  • Measure the luminescence using a plate reader. A higher luminescence signal corresponds to lower kinase activity (i.e., more inhibition).

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion and Future Directions

The this compound scaffold has proven to be a valuable starting point for the development of potent kinase inhibitors, particularly against PLK4. The SAR studies highlighted in this guide demonstrate that systematic modifications to the substituent at the 4-aminomethyl position can significantly enhance inhibitory activity. The key to developing highly potent analogs lies in optimizing the interactions within the solvent-exposed region of the kinase active site, often through the introduction of carefully selected hydrophilic groups.

Future research in this area should focus on:

  • Expanding the kinase target profile: Evaluating the efficacy of this scaffold against a broader range of kinases to identify new therapeutic opportunities.

  • Improving selectivity: Fine-tuning the substituents to enhance selectivity for the target kinase over other kinases, thereby reducing potential off-target effects.

  • In vivo evaluation: Advancing the most promising compounds to in vivo studies to assess their pharmacokinetic properties, efficacy in animal models, and overall therapeutic potential.

By leveraging the insights from these SAR studies and employing iterative design and synthesis, researchers can continue to develop novel and effective kinase inhibitors based on the this compound scaffold for the treatment of cancer and other diseases.

References

A Comparative Guide to the In Vivo Efficacy of 4-(Aminomethyl)pyrimidin-2-amine Derivatives and Related Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the in vivo efficacy of 4-(aminomethyl)pyrimidin-2-amine derivatives, a chemical scaffold of significant interest in modern medicinal chemistry. We will objectively compare the performance of specific compounds, delve into the experimental data that supports their development, and provide detailed protocols that underpin these assessments. Our focus extends beyond simple data reporting to explain the causal relationships between chemical structure, pharmacokinetic behavior, and therapeutic efficacy in preclinical models.

Introduction: The Promise of the Pyrimidine Scaffold

The pyrimidine ring is a privileged scaffold in drug discovery, forming the core of numerous approved therapeutic agents.[1][2] Its derivatives are particularly adept at targeting ATP-binding sites in kinases, making them a cornerstone of oncology and immunology research.[3][4] The this compound series, specifically, has emerged as a promising foundation for developing potent and selective inhibitors against critical cellular signaling nodes.

However, the journey from a potent in vitro inhibitor to an effective in vivo therapeutic is fraught with challenges, primarily revolving around absorption, distribution, metabolism, and excretion (ADME) properties. A compound's success hinges on its ability to achieve and maintain therapeutic concentrations at the target site without undue toxicity. This guide will explore several case studies of pyrimidine derivatives, dissecting the strategies that have successfully translated in vitro potency into meaningful in vivo efficacy.

Part 1: Comparative Efficacy and Pharmacokinetics of Lead Compounds

The ultimate measure of a drug candidate's potential is its performance in a living system. Below, we compare several pyrimidine derivatives that have undergone in vivo evaluation, highlighting the critical interplay between kinase inhibition, pharmacokinetics, and therapeutic outcome.

A notable example comes from a series of N-(4-(aminomethyl)phenyl)-5-methylpyrimidin-2-amine derivatives developed as selective Janus kinase 2 (JAK2) inhibitors.[5] The JAK-STAT pathway is a critical regulator of hematopoiesis and immune response, and its dysregulation, often through the JAK2V617F mutation, is a key driver of myeloproliferative neoplasms (MPNs).[5] Initial lead compound 13ac showed good selectivity but suffered from poor pharmacokinetic properties.[5] Through systematic optimization, compound A8 was developed, demonstrating not only excellent potency but also significantly improved metabolic stability and oral bioavailability, making it a more viable candidate for in vivo development.[5]

While direct in vivo efficacy data for compound A8 is not detailed in the provided source, its superior pharmacokinetic profile is a prerequisite for such studies. For demonstrated in vivo anti-tumor activity, we can look to related pyrimidine structures. For instance, a series of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides, targeting the protein kinase B (PKB/Akt) pathway, showed potent inhibition of human tumor xenograft growth in mice, underscoring the scaffold's therapeutic potential.[6] Similarly, the 4-aminopyrazolylpyrimidine derivative AZ-23 was identified as a potent and orally bioavailable Trk A/B kinase inhibitor, offering a clear path to test its in vivo efficacy in cancer models.[7]

Table 1: Comparative Data of Pyrimidine-Based Kinase Inhibitors

Compound IDTarget Kinase(s)In Vitro Potency (IC₅₀)Key In Vivo DataSource
Compound A8 JAK25 nMOral Bioavailability: 41.1%[5]
13ac (predecessor) JAK2Not specified, used as baselinePoor pharmacokinetic properties[5]
AZ-23 TrkA / TrkBNot specifiedOrally bioavailable, potential for in vivo cancer studies[7]
Amide Series (e.g., 21) PKB (Akt)10-100 nM rangeStrongly inhibited human tumor xenograft growth[6]
Compound 4 Histamine H4 ReceptorPotent (not specified)Active as an anti-inflammatory agent in an animal model[8]

Part 2: Targeted Signaling Pathway: The JAK-STAT Cascade

To understand the therapeutic rationale, it is crucial to visualize the mechanism of action. The this compound derivatives, such as compound A8, are designed to inhibit JAK2, thereby blocking the downstream signaling cascade that leads to aberrant cell proliferation in MPNs.[5]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK2_A JAK2 Receptor->JAK2_A 2. Activation JAK2_B JAK2 JAK2_A->JAK2_B Phosphorylation STAT_A STAT JAK2_A->STAT_A 3. Phosphorylation JAK2_B->JAK2_A STAT_B STAT JAK2_B->STAT_B Phosphorylation STAT_dimer STAT Dimer STAT_A->STAT_dimer 4. Dimerization STAT_B->STAT_dimer DNA DNA STAT_dimer->DNA 5. Translocation Inhibitor Compound A8 (JAK2 Inhibitor) Inhibitor->JAK2_A BLOCKS Gene_Expression Gene Expression (Proliferation, Survival) DNA->Gene_Expression 6. Transcription Cytokine Cytokine Cytokine->Receptor 1. Binding

Caption: The JAK-STAT signaling pathway and the inhibitory action of a pyrimidine derivative.

Part 3: Foundational Experimental Protocols

The trustworthiness of in vivo data is directly linked to the rigor of the experimental methodology. Here, we detail two essential, self-validating protocols for assessing the anticancer efficacy and pharmacokinetic profile of a novel compound.

Protocol 1: Murine Xenograft Model for In Vivo Antitumor Efficacy

This protocol is the gold standard for evaluating a compound's ability to inhibit tumor growth in a living organism. The choice of an immunodeficient mouse model is critical as it prevents the rejection of human tumor cells.

Methodology:

  • Cell Culture: Select and culture a human cancer cell line relevant to the compound's target (e.g., SET-2 or BaF3-JAK2V617F for a JAK2 inhibitor).[5] Grow cells to ~80% confluency under sterile conditions.

  • Animal Model: Utilize 6-8 week old athymic nude mice (nu/nu). Allow a one-week acclimatization period.

  • Tumor Implantation: Harvest and resuspend cancer cells in a sterile medium (e.g., PBS or Matrigel). Subcutaneously inject 5-10 million cells into the right flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth daily using digital calipers. When tumors reach a mean volume of 100-150 mm³ (calculated as (Length x Width²)/2), randomly assign mice into vehicle control and treatment groups (n=8-10 per group).

  • Compound Administration: Prepare the test compound in a suitable vehicle (e.g., 0.5% methylcellulose). Administer the compound daily via oral gavage (p.o.) at predefined doses (e.g., 25, 50 mg/kg). The control group receives the vehicle only.

  • Efficacy Monitoring: Measure tumor volume and body weight 2-3 times per week for the duration of the study (typically 21-28 days).

Protocol 2: Pharmacokinetic (PK) Evaluation

This protocol determines how a compound is absorbed and cleared by the body, providing essential context for the efficacy data. Establishing oral bioavailability is a key objective.

Methodology:

  • Animal Model: Utilize male Wistar rats or mice.[7]

  • Group Allocation: Divide animals into two groups: intravenous (i.v.) and oral (p.o.) administration.

  • Dosing:

    • IV Group: Administer a single bolus dose (e.g., 2 mg/kg) via the tail vein to determine the compound's profile without absorption barriers.

    • PO Group: Administer a single dose (e.g., 10 mg/kg) via oral gavage.

  • Blood Sampling: Collect blood samples (~100 µL) from the tail vein or another appropriate site at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).

  • Sample Processing: Process blood to plasma by centrifugation and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the compound in plasma using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters, including maximum concentration (Cmax), time to maximum concentration (Tmax), and Area Under the Curve (AUC). Oral bioavailability (F%) is calculated as: F% = (AUC_oral / AUC_iv) x (Dose_iv / Dose_oral) x 100.

InVivo_Workflow node_start New Compound (e.g., 4-(Aminomethyl) pyrimidin-2-amine deriv.) node_invitro In Vitro Potency & Selectivity Assays node_start->node_invitro node_decision1 Good Potency? node_invitro->node_decision1 node_pk Pharmacokinetic (PK) Study (Oral Bioavailability) node_decision2 Good PK Profile? node_pk->node_decision2 node_efficacy In Vivo Efficacy Study (Xenograft Model) node_decision3 Significant Efficacy? node_efficacy->node_decision3 node_decision1->node_pk Yes node_stop Stop or Redesign node_decision1->node_stop No node_decision2->node_efficacy Yes node_decision2->node_stop No node_lead Lead Candidate for Further Development node_decision3->node_lead Yes node_decision3->node_stop No

Caption: A typical preclinical workflow for evaluating a novel kinase inhibitor.

Conclusion and Future Outlook

The this compound scaffold and its relatives represent a highly versatile platform for the development of targeted therapies. The successful progression of derivatives from this class, such as the JAK2 inhibitor A8, highlights a key principle in modern drug discovery: potent target engagement must be coupled with favorable pharmacokinetic properties to achieve in vivo efficacy.[5] The optimization from metabolically unstable leads to orally bioavailable candidates is a testament to the power of rational, structure-based drug design.[5][6]

Future research should continue to focus on improving the selectivity and ADME profiles of these compounds. As demonstrated by the anti-inflammatory activity of certain 2-aminopyrimidines in animal models, the therapeutic potential of this scaffold may extend beyond oncology into immunology and other disease areas.[8] The protocols and comparative data presented in this guide offer a robust framework for researchers aiming to advance the next generation of pyrimidine-based therapeutics from the laboratory to preclinical and, ultimately, clinical validation.

References

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity Profiling of 4-(Aminomethyl)pyrimidin-2-amine and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the promise of a novel kinase inhibitor is often tempered by the critical question of its selectivity. The 2-aminopyrimidine scaffold, a privileged structure in medicinal chemistry, serves as the backbone for numerous potent kinase inhibitors.[1] The compound 4-(aminomethyl)pyrimidin-2-amine is a fundamental building block in this class, offering a versatile anchor for synthetic elaboration.[2] However, the very features that make this scaffold effective—its ability to mimic the purine ring of ATP and engage with the highly conserved ATP-binding pocket of kinases—also create a significant risk of off-target binding.[2][3]

Understanding the cross-reactivity profile of any new chemical entity (NCE) based on this scaffold is not merely an academic exercise; it is a crucial step in validating its utility as a research tool and its potential as a therapeutic candidate.[4] Off-target effects can lead to misinterpreted experimental results, cellular toxicity, and unforeseen side effects in a clinical setting.[5][6]

This guide provides an in-depth comparison of methodologies for profiling the cross-reactivity of this compound and its derivatives. We will explore the causality behind experimental choices, present detailed protocols, and use a representative dataset to illustrate how to interpret selectivity data in the context of well-known inhibitors.

The Rationale for Kinase Selectivity Profiling

The human kinome consists of over 500 protein kinases, many of which share significant structural homology within their ATP-binding sites.[4] Consequently, a compound designed to inhibit a specific kinase may bind to dozens of others with varying affinities. This promiscuity can confound research findings; for example, an inhibitor like Dasatinib, often used as a tool to study SRC family kinases, also potently inhibits ABL, making it difficult to attribute a cellular effect to a single target without a complete selectivity profile.[4]

Comprehensive profiling is therefore essential.[4][7] The process typically involves a tiered approach:

  • Primary Screen: The compound is tested at a single, high concentration (e.g., 1-10 µM) against a large panel of kinases to identify potential "hits."

  • Dose-Response Analysis: For any kinase showing significant inhibition in the primary screen (e.g., >70% inhibition), a full dose-response curve is generated to determine the half-maximal inhibitory concentration (IC50).

This strategy efficiently identifies the most potent on- and off-target interactions, providing a clear picture of the compound's selectivity.[4]

Experimental Methodologies: A Step-by-Step Approach

Several robust methods exist for kinase inhibitor profiling, with biochemical assays being the most common due to their direct measurement of target engagement.[4][8] Below is a detailed protocol for a typical radiometric kinase assay, a gold-standard method.

Protocol: Radiometric Kinase Profiling (e.g., HotSpot™ Assay)

This method measures the transfer of a radiolabeled phosphate (from ³³P-ATP) to a specific peptide or protein substrate by the kinase. A decrease in radioactivity on the substrate in the presence of the inhibitor indicates target inhibition.

1. Reagent Preparation:

  • Kinase Buffer: Prepare a universal kinase buffer (e.g., Tris-HCl, MgCl₂, DTT). The exact composition may be optimized for specific kinase families.
  • ATP Solution: Prepare a stock solution of ATP. For the assay, mix unlabeled ("cold") ATP with ³³P-labeled ("hot") ATP to achieve the desired specific activity. The final ATP concentration should be at or near the Michaelis-Menten constant (Km) for each kinase to ensure sensitive detection of ATP-competitive inhibitors.
  • Kinase Aliquots: Dilute purified, active kinase enzymes to their working concentrations in kinase buffer.
  • Substrate Solution: Dissolve the specific peptide or protein substrate for each kinase in the appropriate buffer.
  • Test Compound: Prepare a stock solution of this compound or its analog in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) for IC50 determination.

2. Assay Execution (96- or 384-well plate format):

  • Add 5 µL of the diluted test compound to the assay wells. For control wells, add 5 µL of DMSO (vehicle control) or a known reference inhibitor (positive control).
  • Add 20 µL of the kinase/substrate mixture to each well to initiate the reaction.
  • Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes). The incubation time is critical and should be within the linear range of the kinase reaction.
  • Add 25 µL of the hot/cold ATP mixture to each well to start the phosphorylation reaction.
  • Incubate for the optimized reaction time.
  • Stop the reaction by adding a quenching solution (e.g., phosphoric acid).

3. Signal Detection:

  • Spot a portion of the reaction mixture from each well onto a filtermat or membrane that captures the substrate.
  • Wash the filtermat multiple times with a wash buffer (e.g., phosphoric acid) to remove unincorporated ³³P-ATP.
  • Dry the filtermat completely.
  • Measure the radioactivity incorporated into the substrate using a scintillation counter.

4. Data Analysis:

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle (DMSO) control.
  • Plot the percent inhibition against the logarithm of the compound concentration.
  • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.

Workflow for Kinase Cross-Reactivity Profiling

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Data Analysis & Interpretation Compound Test Compound (e.g., 4-aminomethyl-pyrimidin-2-amine derivative) PrimaryScreen Primary Screen (Single High Concentration, e.g., 10 µM) Compound->PrimaryScreen KinasePanel Broad Kinase Panel (>200 kinases) KinasePanel->PrimaryScreen Reagents Assay Reagents (ATP, Substrates, Buffers) Reagents->PrimaryScreen DoseResponse Dose-Response Assay (10-point IC50 determination for hits) PrimaryScreen->DoseResponse Hits >70% inhibition DataCrunch Calculate % Inhibition & IC50 Values DoseResponse->DataCrunch Selectivity Determine Selectivity Profile (On-target vs. Off-target) DataCrunch->Selectivity Comparison Compare to Known Inhibitors (e.g., Dasatinib, Erlotinib) Selectivity->Comparison

Caption: Experimental workflow for kinase inhibitor cross-reactivity profiling.

Data Interpretation and Comparative Analysis

To illustrate the process, we will use a hypothetical, yet representative, dataset for a derivative of our topic compound, which we'll call "Aminopyrimidine-Analog-1." This analog was designed as a JAK2 inhibitor. We will compare its selectivity profile against two well-characterized clinical drugs: Dasatinib , a notoriously promiscuous inhibitor, and Erlotinib , a more selective EGFR inhibitor.[5][9][10]

Case Study: Aminopyrimidine-Analog-1 (A JAK2 Inhibitor)

Fedratinib is a selective JAK2 inhibitor with a pyrimidine-based structure that serves as an excellent proxy for our analysis.[8][11] It was found to be 35-fold less active against JAK1, 135-fold against JAK3, and 334-fold against TYK2.[8] The only other kinase inhibited with an IC50 within a 10-fold window of JAK2 was Flt3.[8][12]

Kinase TargetAminopyrimidine-Analog-1 (IC50, nM)Dasatinib (IC50, nM)Erlotinib (IC50, nM)
JAK2 (Primary Target) 3 >10,0001,000
Flt3 15 1>10,000
JAK1 105 >10,000>10,000
JAK3 405 >10,000>10,000
TYK2 1002 >10,000>10,000
ABL1 >10,000<1 >10,000
SRC >10,000<1 >10,000
EGFR >10,000162
VEGFR2 >1,00082,300
Table 1: Comparative IC50 data for the hypothetical Aminopyrimidine-Analog-1 (based on Fedratinib data) and two reference inhibitors, Dasatinib and Erlotinib. Data is representative and compiled for illustrative purposes.

Analysis of Aminopyrimidine-Analog-1:

  • Potency: The compound is a potent inhibitor of its intended target, JAK2, with an IC50 of 3 nM.

  • Selectivity: It demonstrates good selectivity against other members of the JAK family, with a >30-fold window over JAK1 and >100-fold over JAK3 and TYK2.[8][12] This is a desirable property, as inhibition of other JAKs can lead to broader immunosuppressive effects.[8] The most significant off-target activity is against Flt3, which is only 5-fold less potent than its primary target. This interaction should be noted and investigated in cellular models to understand its functional consequence.

Comparison with Reference Inhibitors:

  • Dasatinib: As expected, Dasatinib shows broad activity, potently inhibiting ABL, SRC, and EGFR in addition to Flt3 and VEGFR2.[5][10] This profile highlights the utility of a promiscuous inhibitor for targeting multiple pathways but underscores its limitation as a selective tool for studying a single kinase.

  • Erlotinib: Erlotinib is highly selective for its target, EGFR.[9][13] While it shows some inhibition of JAK2 and VEGFR2, it is at concentrations three orders of magnitude higher than its on-target activity, rendering these interactions likely irrelevant in a typical cellular context.

Kinase Selectivity Visualization

G Compound Aminopyrimidine- Analog-1 JAK2 JAK2 IC50=3nM Compound->JAK2 Primary Target Flt3 Flt3 IC50=15nM Compound->Flt3 Potent Off-Target JAK1 JAK1 IC50=105nM Compound->JAK1 Weaker Off-Target JAK3 JAK3 IC50=405nM Compound->JAK3 Weaker Off-Target TYK2 TYK2 IC50=1002nM Compound->TYK2 Weakest Off-Target

Caption: Selectivity profile of "Aminopyrimidine-Analog-1".

Conclusion: A Mandate for Rigorous Profiling

The this compound scaffold is a powerful starting point for the design of potent kinase inhibitors. However, this guide demonstrates that potency without a clear understanding of selectivity is a double-edged sword. The hypothetical "Aminopyrimidine-Analog-1" illustrates a favorable profile for a development candidate: high on-target potency with a clear, manageable set of off-target activities.

By employing a systematic, tiered approach to cross-reactivity profiling using robust biochemical assays, researchers can build a comprehensive understanding of their compound's behavior. This data is not only fundamental for the rational design of more selective inhibitors but is also essential for the accurate interpretation of biological data. For any scientist working with this important class of molecules, rigorous and early cross-reactivity profiling is an indispensable component of the research and development workflow.

References

Validating Target Engagement of 4-(Aminomethyl)pyrimidin-2-amine with Janus Kinase 2 (JAK2): A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted drug discovery, unequivocally demonstrating that a compound engages its intended molecular target within a cellular context is a cornerstone of preclinical validation. This guide provides a comprehensive, in-depth comparison of methodologies to validate the target engagement of 4-(Aminomethyl)pyrimidin-2-amine, a novel pyrimidine-based compound, with its putative target, Janus Kinase 2 (JAK2).

Recent research has highlighted that derivatives of N-(4-(aminomethyl)phenyl)pyrimidin-2-amine are potent and selective inhibitors of JAK2, a non-receptor tyrosine kinase pivotal in the signaling pathways of cytokines and growth factors.[1] Dysregulation of the JAK-STAT pathway, often driven by mutations such as JAK2 V617F, is a key factor in the pathogenesis of myeloproliferative neoplasms (MPNs).[1][2] Therefore, confirming the direct interaction of this compound with JAK2 is a critical step in its development as a potential therapeutic agent.

This guide will provide a comparative analysis of two orthogonal and robust methods for validating target engagement: the Cellular Thermal Shift Assay (CETSA®), a cell-based method that assesses target stabilization in a physiological context, and Surface Plasmon Resonance (SPR), a biophysical technique that provides high-resolution kinetic and affinity data in a purified system. We will compare the performance of this compound with a well-characterized, clinically relevant JAK2 inhibitor, Fedratinib.[3][4]

The JAK-STAT Signaling Pathway: The Therapeutic Context

The JAK-STAT signaling cascade is a principal mechanism for transducing extracellular signals into transcriptional responses that govern cell proliferation, differentiation, and survival. The binding of cytokines to their receptors triggers the activation of receptor-associated JAKs, which then phosphorylate downstream Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs dimerize, translocate to the nucleus, and regulate the expression of target genes. In MPNs, the JAK2 V617F mutation leads to constitutive activation of JAK2, driving uncontrolled cell growth.[2]

JAK-STAT Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK2 JAK2 Cytokine_Receptor->JAK2 Activation STAT STAT JAK2->STAT Phosphorylation pSTAT p-STAT STAT->pSTAT pSTAT_dimer p-STAT Dimer pSTAT->pSTAT_dimer Dimerization Gene_Expression Gene Expression (Proliferation, Survival) pSTAT_dimer->Gene_Expression Nuclear Translocation Inhibitor This compound or Fedratinib Inhibitor->JAK2 Inhibition Cytokine Cytokine Cytokine->Cytokine_Receptor Binding

Caption: The JAK-STAT signaling pathway and the inhibitory action of small molecules.

Comparative Methodologies for Target Engagement Validation

The choice of a target engagement validation method depends on the specific question being addressed. Cell-based assays provide insights into target interaction within a complex biological system, while biophysical methods offer precise measurements of the direct binding event.

Cellular Thermal Shift Assay (CETSA®): In-Cell Target Stabilization

CETSA® is a powerful technique for confirming target engagement in intact cells or tissue samples.[5] The principle is based on the ligand-induced thermal stabilization of the target protein.[5] When a drug binds to its target, it generally increases the protein's resistance to heat-induced denaturation. This thermal shift can be quantified by measuring the amount of soluble protein remaining after a heat challenge.

CETSA Workflow Cell_Culture 1. Cell Culture (e.g., HEL 92.1.7 cells) Drug_Treatment 2. Drug Incubation (Compound vs. Vehicle) Cell_Culture->Drug_Treatment Heat_Challenge 3. Heat Challenge (Temperature Gradient) Drug_Treatment->Heat_Challenge Cell_Lysis 4. Cell Lysis Heat_Challenge->Cell_Lysis Centrifugation 5. Separation of Soluble and Aggregated Proteins Cell_Lysis->Centrifugation Protein_Quantification 6. Analysis of Soluble Fraction (e.g., Western Blot) Centrifugation->Protein_Quantification Data_Analysis 7. Data Analysis (Melting Curve & ΔTagg) Protein_Quantification->Data_Analysis

Caption: Step-by-step workflow for the Cellular Thermal Shift Assay (CETSA®).

  • Cell Culture and Treatment:

    • Culture HEL 92.1.7 cells, which endogenously express the JAK2 V617F mutation, to a density of approximately 1-2 x 10^6 cells/mL.

    • Harvest and resuspend the cells in a serum-free medium.

    • Treat the cells with either this compound (e.g., 10 µM), Fedratinib (e.g., 1 µM as a positive control), or a vehicle control (e.g., 0.1% DMSO) for 1 hour at 37°C.

  • Heat Challenge:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the tubes in a thermal cycler for 3 minutes across a temperature gradient (e.g., 40°C to 70°C in 2°C increments).

    • Include an unheated control at 4°C.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by freeze-thaw cycles or by using a lysis buffer containing protease and phosphatase inhibitors.

    • Separate the soluble fraction from the precipitated protein by centrifugation at high speed (e.g., 17,000 x g) for 30 minutes at 4°C.[6]

  • Protein Quantification:

    • Carefully collect the supernatant containing the soluble proteins.

    • Determine the protein concentration using a standard method (e.g., BCA assay).

    • Analyze the amount of soluble JAK2 protein at each temperature point by Western blotting using a specific anti-JAK2 antibody.

  • Data Analysis:

    • Quantify the band intensities from the Western blots.

    • Normalize the data to the amount of soluble protein in the unheated control.

    • Plot the percentage of soluble JAK2 as a function of temperature to generate melting curves.

    • Determine the aggregation temperature (Tagg), the temperature at which 50% of the protein is denatured.

    • The difference in Tagg between the drug-treated and vehicle-treated samples (ΔTagg) represents the thermal stabilization induced by the compound.

CompoundConcentrationTagg (°C)ΔTagg (°C)
Vehicle (DMSO)0.1%52.5-
This compound10 µM57.0+4.5
Fedratinib1 µM59.5+7.0

Note: The absence of a thermal shift does not definitively rule out target engagement, as some binding events may not significantly alter the thermal stability of the protein.[7]

Surface Plasmon Resonance (SPR): Real-Time Kinetics and Affinity

SPR is a label-free biophysical technique that measures the real-time interaction between a ligand (e.g., a small molecule) and an analyte (e.g., a protein).[8] It provides quantitative information on the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD), offering deep insights into the binding kinetics and affinity of a compound for its target.[8]

SPR Workflow Chip_Preparation 1. Sensor Chip Preparation (e.g., Ni-NTA chip) Ligand_Immobilization 2. Ligand Immobilization (His-tagged JAK2) Chip_Preparation->Ligand_Immobilization Analyte_Injection 3. Analyte Injection (Compound Series) Ligand_Immobilization->Analyte_Injection Association 4. Association Phase Analyte_Injection->Association Dissociation 5. Dissociation Phase Association->Dissociation Regeneration 6. Surface Regeneration Dissociation->Regeneration Data_Analysis 7. Data Analysis (ka, kd, KD) Regeneration->Data_Analysis

Caption: Step-by-step workflow for a Surface Plasmon Resonance (SPR) experiment.

  • Sensor Chip and Reagent Preparation:

    • Use a Nickel-NTA (Ni-NTA) sensor chip for the capture of His-tagged proteins.

    • Prepare a running buffer (e.g., HBS-EP+ buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

    • Prepare purified, recombinant His-tagged JAK2 protein in the running buffer.

    • Prepare serial dilutions of this compound and Fedratinib in the running buffer containing a low percentage of DMSO (e.g., 1%).

  • Ligand Immobilization:

    • Activate the Ni-NTA sensor chip surface according to the manufacturer's instructions.

    • Immobilize the His-tagged JAK2 protein onto the sensor chip surface. The oriented capture via the His-tag ensures that the protein's binding sites are accessible.[9]

  • Analyte Injection and Binding Analysis:

    • Inject the different concentrations of the compounds over the immobilized JAK2 surface.

    • Monitor the association of the compound with JAK2 in real-time.

    • After the association phase, inject the running buffer to monitor the dissociation of the compound from the JAK2 surface.

  • Surface Regeneration:

    • Regenerate the sensor chip surface using a solution that removes the bound analyte without denaturing the immobilized ligand (e.g., a pulse of EDTA or a low pH solution).

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Compoundka (1/Ms)kd (1/s)KD (nM)
This compound2.5 x 10^55.0 x 10^-320
Fedratinib8.0 x 10^52.4 x 10^-33

Synthesis and Interpretation

The validation of target engagement is a multi-faceted process that benefits from the application of orthogonal methods.

  • CETSA® provides crucial evidence of target engagement within the complex milieu of a living cell, offering a more physiologically relevant assessment. A significant thermal shift, as demonstrated for both this compound and Fedratinib, strongly indicates that the compounds are cell-permeable and interact with JAK2 in its native environment.

  • SPR complements the cellular data by providing a high-resolution, quantitative analysis of the direct binding event. The kinetic parameters (ka and kd) and the affinity (KD) derived from SPR experiments are invaluable for structure-activity relationship (SAR) studies and for optimizing the binding properties of lead compounds.

The combined data from CETSA® and SPR provide a robust and comprehensive validation of the on-target activity of this compound, supporting its further development as a selective JAK2 inhibitor. This dual-pronged approach, integrating both cellular and biophysical evidence, exemplifies a rigorous and trustworthy strategy in modern drug discovery.

References

A Comparative Benchmarking Guide: Evaluating 4-(Aminomethyl)pyrimidin-2-amine as a Novel Kinase Inhibitor Scaffold Against Imatinib and Dasatinib

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Novel Kinase Inhibitors

In the landscape of targeted cancer therapy, protein kinase inhibitors have revolutionized treatment paradigms, particularly for malignancies driven by specific oncogenic kinases. The 2-aminopyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of many kinases.[1][2] This guide introduces 4-(Aminomethyl)pyrimidin-2-amine , a fragment-like molecule embodying this core structure. While not an established drug, its chemical simplicity and foundational hinge-binding motif make it an intriguing starting point for a fragment-based drug discovery (FBDD) campaign.

This document provides a comprehensive framework for benchmarking the hypothetical anti-leukemic potential of this compound. We will position it against two pillars of Chronic Myeloid Leukemia (CML) treatment: the first-generation inhibitor Imatinib and the more potent, second-generation inhibitor Dasatinib .[3] The objective is not to prove the efficacy of the uncharacterized compound, but to establish a rigorous, scientifically-grounded workflow for its initial evaluation, providing a roadmap for researchers aiming to translate a simple chemical scaffold into a viable lead compound.

Scientific Background: Targeting the Engine of Chronic Myeloid Leukemia

Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the Philadelphia chromosome, a genetic translocation that creates the BCR-ABL1 fusion gene.[4][5] This gene encodes the BCR-ABL protein, a constitutively active tyrosine kinase that drives uncontrolled cell proliferation and resistance to apoptosis, acting as the central pathogenic driver of CML.[6][7][8]

Mechanism of Action of Comparator Drugs:

  • Imatinib (Gleevec®): As the first clinically successful tyrosine kinase inhibitor (TKI), Imatinib binds to the ATP-binding site of the BCR-ABL kinase domain, but only when the kinase is in its inactive or "closed" conformation.[4][9] This stabilizes the inactive state, preventing the enzyme from phosphorylating its downstream substrates and blocking the oncogenic signaling cascade.[7][10]

  • Dasatinib (Sprycel®): A more potent, second-generation TKI, Dasatinib is capable of binding to both the active and inactive conformations of the ABL kinase domain.[11][12] This broader binding profile allows it to inhibit a wider range of BCR-ABL mutations that confer resistance to Imatinib and contributes to its higher potency.[11][12]

The downstream signaling cascade initiated by BCR-ABL is complex, involving pathways like RAS/MAPK and PI3K/AKT/mTOR, which ultimately control cell cycle progression and survival.[13] A key and direct substrate used to monitor BCR-ABL activity in a cellular context is the CrkL adapter protein.[8]

BCR-ABL Signaling Pathway

BCR_ABL_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR_ABL BCR-ABL (Constitutively Active Kinase) GRB2 GRB2/SOS BCR_ABL->GRB2 pY177 PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 CrkL CrkL BCR_ABL->CrkL Phosphorylation RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT5->Proliferation pCrkL p-CrkL (Phosphorylated) Imatinib Imatinib Imatinib->BCR_ABL Inhibition Dasatinib Dasatinib Dasatinib->BCR_ABL Inhibition Test_Cmpd 4-(Aminomethyl) pyrimidin-2-amine Test_Cmpd->BCR_ABL Inhibition Benchmarking_Workflow cluster_assays Experimental Stages cluster_outputs Key Outputs start Start: Candidate Compound This compound assay1 Tier 1: In Vitro Kinase Assay (Biochemical) start->assay1 assay2 Tier 2: Cell Proliferation Assay (Cell-Based) assay1->assay2 output1 IC50 Value (Potency) assay1->output1 assay3 Tier 3: Target Engagement Assay (Cell-Based) assay2->assay3 output2 GI50 Value (Efficacy) assay2->output2 output3 p-CrkL Inhibition (Mechanism) assay3->output3 end Data Synthesis & Comparison Report output1->end output2->end output3->end

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4-(Aminomethyl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in research, discovery, and drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical reagents we employ. The proper disposal of 4-(Aminomethyl)pyrimidin-2-amine, a substituted pyrimidine, is not merely a regulatory formality but a critical component of laboratory safety, environmental stewardship, and scientific responsibility. Improper disposal can lead to hazardous chemical reactions, environmental contamination, and significant health risks.

This guide provides a detailed, step-by-step protocol for the safe handling and disposal of this compound and associated waste. The procedures outlined herein are designed to provide a self-validating system of safety, ensuring protection for laboratory personnel and compliance with regulatory standards.

Hazard Assessment: Understanding the Risks

While a specific, comprehensive toxicological profile for this compound is not extensively documented in readily available literature, its structure—containing both a pyrimidine ring and an aminomethyl group—allows for a reliable hazard assessment based on analogous compounds. Substituted aminopyrimidines and aminopyridines are known to possess biological activity and potential hazards.[1][2][3][4] Therefore, it must be handled as a hazardous substance.

The anticipated hazards, based on data from structurally similar chemicals, are summarized below.[5][6][7][8]

Hazard ClassificationGHS Hazard StatementPotential Effects
Acute Toxicity, Oral H302: Harmful if swallowedIngestion may lead to systemic toxicity.[1][2]
Skin Corrosion/Irritation H315: Causes skin irritationDirect contact can cause redness, itching, and inflammation.[1][2][7]
Serious Eye Damage/Irritation H319: Causes serious eye irritationContact with eyes can result in significant pain, redness, and potential damage.[1][2][7]
Specific Target Organ Toxicity (Single Exposure) H335: May cause respiratory irritationInhalation of dust or aerosols can irritate the nose, throat, and lungs.[1][2][7]

Causality: The amine functional groups can impart corrosive or irritant properties, while the pyrimidine core is a common scaffold in biologically active molecules, suggesting a potential for systemic effects if absorbed or ingested.[3][9] Always consult the specific Safety Data Sheet (SDS) provided by the supplier for the most accurate and detailed hazard information.[10][11]

Personal Protective Equipment (PPE): Your First Line of Defense

Based on the hazard assessment, the use of appropriate PPE is mandatory when handling this compound in any form—solid, solution, or as waste.[12]

Protection TypeSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles or a face shield.[12][13]Protects against splashes of solutions or airborne dust particles entering the eyes.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).[1][12]Prevents skin contact, irritation, and potential absorption. Gloves must be inspected before use and changed immediately if contaminated.[13]
Skin and Body Protection Laboratory coat and closed-toe shoes.Minimizes the risk of skin exposure from spills or splashes.[1]
Respiratory Protection A NIOSH-approved respirator.[12]Necessary when handling the solid compound outside of a fume hood or if dust generation is likely.

Spill Management Protocol

Accidental spills must be managed immediately to prevent exposure and environmental contamination. The appropriate response depends on the scale of the spill.

Minor Spill (Small quantity of solid or dilute solution)
  • Alert Personnel: Notify others in the immediate area.

  • Isolate the Area: Prevent access to the spill area.

  • Don PPE: Wear all PPE detailed in Section 2.

  • Contain and Absorb: For liquid spills, cover with an inert absorbent material like sand, vermiculite, or a chemical absorbent pad.[2][9] For solid spills, carefully sweep or vacuum the material, avoiding dust generation.[12]

  • Neutralize (Optional but Recommended): For residual amines, decontamination of hard surfaces may be accomplished using a 5% solution of a weak acid like acetic acid, followed by a water rinse.[9][14]

  • Collect Waste: Place all contaminated absorbent material and cleaning supplies into a designated, sealable, and clearly labeled hazardous waste container.[9][12]

  • Decontaminate: Thoroughly clean the spill area with soap and water.

  • Report: Report the incident to your laboratory supervisor or Environmental Health & Safety (EHS) department.[14]

Major Spill
  • Evacuate: Immediately evacuate the area.[14]

  • Alert: Notify your institution's EHS department and emergency services (e.g., 911) from a safe location.[14]

  • Isolate: Secure the area and prevent re-entry.

  • Do Not Attempt Cleanup: Allow trained emergency responders to manage the cleanup.

Core Disposal Protocol: A Step-by-Step Workflow

Direct disposal of this compound into sanitary sewer systems or general trash is strictly prohibited.[14][15] This compound must be managed as hazardous chemical waste and disposed of through your institution's EHS program or a licensed waste disposal contractor.[8][10]

Step 1: Waste Segregation

Proper segregation is the foundation of safe chemical waste management.[10][16]

  • Solid Waste: Collect unused or expired this compound, along with grossly contaminated items (e.g., weigh boats, contaminated gloves), in a dedicated, sealed container.

  • Liquid Waste: Collect solutions containing the compound in a separate, compatible liquid waste container.

  • Do Not Mix: Never mix this waste with incompatible chemicals, such as strong oxidizing agents or acids, in the same container.[11] Keep solid and liquid waste streams separate.[11]

Step 2: Container Selection and Labeling
  • Container: Use a robust, leak-proof container with a secure, tight-fitting lid that is chemically compatible with the waste.[11]

  • Labeling: The container must be clearly labeled as "Hazardous Waste."[10] The label must include:

    • The full chemical name: "this compound"

    • The date of accumulation.

    • All relevant hazard information (e.g., "Irritant," "Harmful if Swallowed").[10]

Step 3: Storage of Waste
  • Store the sealed and labeled waste container in a designated, secure area, such as a satellite accumulation area or main hazardous waste storage facility.

  • Ensure the storage area is well-ventilated and away from high-traffic zones.[10]

  • Utilize secondary containment (e.g., a spill tray) to contain any potential leaks.[15]

Step 4: Disposal of Empty Containers

An "empty" container that held this compound must still be handled with care.

  • Triple Rinse: The container must be triple-rinsed with a suitable solvent (e.g., water or methanol) capable of removing the residue.[15]

  • Collect Rinsate: The rinsate from all three rinses must be collected and disposed of as hazardous liquid waste.[15]

  • Deface Label: After triple-rinsing, completely remove or deface the original chemical label on the container.[15]

  • Final Disposal: The clean, defaced container can typically be disposed of as non-hazardous solid waste or recycled, in accordance with institutional policies.[15]

Step 5: Arrange for Final Disposal
  • Contact your institution's EHS department to schedule a pickup for the hazardous waste.[14]

  • The final disposal method for amine compounds is typically high-temperature incineration by a licensed hazardous waste facility.[17][18] This method ensures the complete destruction of the chemical, preventing its release into the environment.[16]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound and its associated waste streams.

DisposalWorkflow cluster_waste_type 1. Identify Waste Stream cluster_collection 2. Segregate & Collect cluster_final 3. Final Disposition start Disposal of this compound Waste Required unused_product Unused/Expired Solid Product contaminated_labware Contaminated Labware (Gloves, Wipers, Pipettes) liquid_waste Aqueous/Solvent Solutions spill_cleanup Spill Cleanup Debris solid_container Collect in Labeled SOLID Hazardous Waste Container unused_product->solid_container contaminated_labware->solid_container liquid_container Collect in Labeled LIQUID Hazardous Waste Container liquid_waste->liquid_container spill_cleanup->solid_container storage Store in Designated Satellite Accumulation Area with Secondary Containment solid_container->storage liquid_container->storage pickup Arrange Pickup by EHS or Licensed Waste Contractor storage->pickup

Caption: Decision workflow for the safe disposal of this compound waste.

Waste Minimization: A Proactive Approach

The most effective disposal strategy begins with waste minimization.[19]

  • Inventory Management: Keep a detailed inventory of your chemical stock to prevent over-ordering and ensure that older stock is used first.[11][19]

  • Scale Optimization: Optimize experimental procedures to use the smallest practical quantities of the chemical.[19]

  • Substitution: Where scientifically viable, consider using less hazardous alternative compounds.[11]

By adhering to these rigorous protocols, you contribute to a culture of safety, protect our environment, and uphold the highest standards of scientific practice.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Aminomethyl)pyrimidin-2-amine
Reactant of Route 2
Reactant of Route 2
4-(Aminomethyl)pyrimidin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.